Ganolactone B
Description
(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione has been reported in Ganoderma with data available.
Properties
Molecular Formula |
C27H38O6 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16-,17-,18-,24-,25+,26?,27-/m0/s1 |
InChI Key |
FXUVJKGSDBTXTJ-MJJUKISYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C5(CCC(=O)O5)C)C)C)O)(C)C)O |
Canonical SMILES |
CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ganolactone B: A Technical Guide to Isolation from Ganoderma sinense
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Ganolactone B, a lanostane-type triterpene identified in the medicinal mushroom Ganoderma sinense. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and discusses its potential, though currently unconfirmed, biological activities based on related compounds.
Introduction
Ganoderma sinense, a member of the Ganodermataceae family, is a fungus with a long history of use in traditional Chinese medicine.[1] Its fruiting bodies are a rich source of bioactive secondary metabolites, particularly triterpenoids, which are believed to contribute to its therapeutic effects.[1] Among these complex molecules is this compound, a polyoxygenated lanostane-type triterpene.[1] This guide serves as a comprehensive resource for the isolation of this specific compound for further research and development.
Physicochemical Properties of this compound
This compound has been characterized by various spectroscopic methods. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone | [1][2] |
| Molecular Formula | C₂₇H₃₈O₆ | [1] |
| Molecular Weight | 458.59 g/mol | [1] |
| Type | Lanostane-type triterpene | [1] |
Experimental Protocol for Isolation and Purification
The following protocol for the isolation and purification of this compound is based on the methodology described by Qiao et al. (2007).[3]
Extraction
-
Initial Extraction : Dried and chipped fruiting bodies of Ganoderma sinense are soaked overnight in acetone at room temperature.[3]
-
Solvent Partitioning : The resulting acetone extract is concentrated, suspended in water, and then successively partitioned with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]
Chromatographic Purification
-
Silica Gel Column Chromatography : The chloroform-soluble fraction is subjected to column chromatography on silica gel.[3]
-
Elution Gradient : A step-wise gradient elution is performed using a chloroform-acetone solvent system (from 10:1 to 1:1, v/v).[3]
-
Fraction Collection : The elution process yields multiple fractions.[3]
-
Further Purification : Specific fractions are further purified using preparative thin-layer chromatography (pTLC) with a chloroform-acetone solvent system (3:1, v/v) to yield purified this compound.[3]
Table of Chromatographic Conditions
| Step | Stationary Phase | Mobile Phase | Elution Mode |
| Column Chromatography | Silica Gel | Chloroform-Acetone | Gradient (10:1 to 1:1) |
| Preparative TLC | Silica Gel | Chloroform-Acetone (3:1) | Isocratic |
Experimental Workflow
The overall workflow for the isolation of this compound from Ganoderma sinense is depicted in the following diagram.
Putative Biological Activity and Signaling Pathways
To date, there are no specific studies published that detail the biological activities or the mechanism of action of this compound. However, lanostane triterpenoids isolated from various Ganoderma species are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and immunomodulatory activities.
Based on the activities of structurally related compounds, it is plausible that this compound may interact with key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and TGF-β pathways. It is critical to note that the involvement of this compound in these pathways is currently speculative and requires experimental validation.
Putative Signaling Pathway: NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[4][5] Many natural products exert their anti-inflammatory and anticancer effects by modulating this pathway.[6]
Putative Signaling Pathway: TGF-β
The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer.[9]
Conclusion and Future Directions
This guide provides a detailed protocol for the isolation of this compound from Ganoderma sinense, based on established phytochemical methods. While the physicochemical properties of this compound have been determined, its biological activities and mechanism of action remain to be elucidated. Future research should focus on in vitro and in vivo studies to investigate the potential cytotoxic, anti-inflammatory, and other pharmacological effects of this novel triterpenoid. Such studies are essential to validate the therapeutic potential of this compound and to understand its role in the medicinal properties of Ganoderma sinense.
References
- 1. researchgate.net [researchgate.net]
- 2. Two novel lanostane triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
- 9. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
Elucidation of the Chemical Structure of Ganolactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, represents a class of natural products with significant interest in medicinal chemistry. Its chemical architecture, characterized by a complex polycyclic system and multiple stereocenters, necessitates a rigorous and systematic approach for complete structural elucidation. This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the determination of this compound's structure, established as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone. The process relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols for these key techniques and presents the quantitative data in a structured format for clarity and comparative analysis. Furthermore, logical workflows and key relational data are visualized through diagrams to facilitate a deeper understanding of the structure elucidation process.
Introduction
The structural characterization of novel natural products is a cornerstone of drug discovery and development. This compound, with the molecular formula C₂₇H₃₈O₆, was identified as a novel lanostane-type triterpene through its isolation from Ganoderma sinense.[1] The elucidation of its intricate structure was accomplished through a combination of one- and two-dimensional NMR spectroscopy, and mass spectrometry, without the use of X-ray crystallography. This guide will walk through the key experimental evidence and logical steps that led to the definitive structural assignment of this compound.
Physicochemical and Spectroscopic Data
The initial characterization of this compound involved the determination of its fundamental physicochemical and spectroscopic properties.
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₂₇H₃₈O₆ |
| Molecular Weight | 458.59 g/mol |
| Melting Point | >300°C |
| Optical Rotation | +183° (c=0.3, MeOH) |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₇H₃₉O₆: 459.2747, found: 459.2750 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the principal technique employed for the detailed structural analysis of this compound. A standard suite of NMR experiments was conducted to establish the carbon skeleton and the relative stereochemistry.
-
Instrumentation : Bruker AVANCE 500 MHz spectrometer.
-
Solvent : Pyridine-d₅.
-
Temperature : 25°C.
-
Proton (¹H) NMR : 500 MHz, standard pulse sequences.
-
Carbon (¹³C) NMR : 125 MHz, proton-decoupled.
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, providing insights into the relative stereochemistry.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry was used to determine the exact molecular formula of this compound.
-
Instrumentation : Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive.
-
Data Analysis : The molecular formula was determined from the measured m/z value of the protonated molecular ion [M+H]⁺.
NMR Data and Structural Elucidation
The complete assignment of the ¹H and ¹³C NMR spectra of this compound was achieved through the combined analysis of 1D and 2D NMR data.
¹H and ¹³C NMR Spectral Data
The following table summarizes the assigned chemical shifts for all protons and carbons in this compound.
| Position | ¹³C (δc) | ¹H (δH, multiplicity, J in Hz) |
| 1 | 35.8 | 1.85 (m), 1.65 (m) |
| 2 | 28.5 | 1.95 (m) |
| 3 | 78.9 | 3.22 (dd, 11.5, 4.5) |
| 4 | 38.9 | 2.15 (m) |
| 5 | 50.1 | 1.55 (m) |
| 6 | 29.8 | 2.05 (m) |
| 7 | 74.5 | 4.45 (t, 8.5) |
| 8 | 145.8 | - |
| 9 | 140.2 | - |
| 10 | 37.2 | - |
| 11 | 200.1 | - |
| 12 | 49.5 | 2.65 (d, 12.0) |
| 13 | 45.3 | - |
| 14 | 50.8 | - |
| 15 | 215.5 | - |
| 16 | 35.1 | 2.81 (m), 2.66 (m) |
| 17 | 48.2 | 2.55 (m) |
| 18 | 18.9 | 1.15 (s) |
| 19 | 19.1 | 1.25 (s) |
| 20 | 86.5 | - |
| 21 | 21.5 | 1.39 (s) |
| 22 | 34.2 | 2.68 (m), 2.49 (m) |
| 23 | 25.8 | 1.90 (m) |
| 24 | 175.2 | - |
| 25 | 30.1 | 2.10 (m) |
| 26 | 22.5 | 0.95 (d, 6.5) |
| 27 | 22.8 | 0.98 (d, 6.5) |
2D NMR Correlation Analysis
The structural backbone and key functional groups were pieced together using 2D NMR data.
COSY correlations established the proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule. For example, the correlations from H-3 to H-2 and H-4, and from H-7 to H-6, were readily identified.
HMBC correlations were pivotal in connecting the individual spin systems and in placing the quaternary carbons and carbonyl groups. Key HMBC correlations are summarized below and visualized in the subsequent diagram.
| Proton | Correlated Carbons (δc) |
| H-3 (3.22) | C-1 (35.8), C-2 (28.5), C-4 (38.9), C-5 (50.1) |
| H-7 (4.45) | C-5 (50.1), C-6 (29.8), C-8 (145.8), C-9 (140.2) |
| H-18 (1.15) | C-12 (49.5), C-13 (45.3), C-14 (50.8), C-17 (48.2) |
| H-19 (1.25) | C-1 (35.8), C-5 (50.1), C-9 (140.2), C-10 (37.2) |
| H-21 (1.39) | C-17 (48.2), C-20 (86.5), C-22 (34.2) |
| H-26 (0.95) | C-24 (175.2), C-25 (30.1), C-27 (22.8) |
| H-27 (0.98) | C-24 (175.2), C-25 (30.1), C-26 (22.5) |
These correlations confirmed the positions of the hydroxyl groups at C-3 and C-7, the carbonyl groups at C-11 and C-15, and the lactone ring involving C-20 and C-24.
NOESY correlations provided crucial information about the relative stereochemistry of this compound. For instance, correlations between H-3 and H-5, and between H-7 and H-14, helped to establish the β-orientation of the hydroxyl groups at C-3 and C-7.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Logical Relationships in Structure Elucidation
Caption: Logical flow from spectroscopic data to the final structure of this compound.
Conclusion
The chemical structure of this compound was unequivocally determined as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone through the systematic application and interpretation of modern spectroscopic techniques. The combination of high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments provided the necessary evidence to establish the molecular formula, the carbon skeleton, the location of functional groups, and the relative stereochemistry. This guide has outlined the detailed experimental protocols and the logical framework that underpin the structural elucidation of this complex natural product, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
Biosynthesis of Ganolactone B in Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganolactone B, a significant bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. The document outlines the current understanding of the enzymatic steps involved, from primary metabolism to the formation of the complex lanostane-type structure. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a basidiomycete fungus with a long history of use in traditional Asian medicine. Its therapeutic properties are attributed to a rich diversity of secondary metabolites, among which the triterpenoids are of significant interest due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This compound is a member of this extensive family of lanostane-type triterpenoids, characterized by a lactone functional group that contributes to its bioactivity. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches.
The Biosynthetic Pathway of this compound: From Mevalonate to Lanosterol
The biosynthesis of this compound, like all triterpenoids in Ganoderma lucidum, originates from the mevalonate (MVA) pathway. This fundamental metabolic route provides the isoprene building blocks for a vast array of natural products. The initial steps of the MVA pathway are well-conserved and involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The key enzymes involved in the conversion of acetyl-CoA to lanosterol have been identified and characterized in Ganoderma lucidum. These include:
-
Acetyl-CoA C-acetyltransferase (AACT)
-
HMG-CoA synthase (HMGS)
-
HMG-CoA reductase (HMGR)
-
Mevalonate kinase (MK)
-
Phosphomevalonate kinase (PMK)
-
Mevalonate diphosphate decarboxylase (MVD)
-
Isopentenyl diphosphate isomerase (IDI)
-
Farnesyl diphosphate synthase (FPPS)
-
Squalene synthase (SQS)
-
Squalene epoxidase (SE)
-
Lanosterol synthase (LSS or OSC)
The condensation of two molecules of farnesyl pyrophosphate (FPP) by squalene synthase leads to the formation of squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase, is the committed step in lanostane-type triterpenoid biosynthesis, yielding the tetracyclic precursor, lanosterol.
Figure 1: Overview of the Mevalonate Pathway to Lanosterol.
Post-Lanosterol Modifications: The Role of Cytochrome P450 Monooxygenases
The structural diversity of triterpenoids in Ganoderma lucidum arises from a series of extensive modifications of the lanosterol backbone. These reactions, which include oxidations, reductions, hydroxylations, and acetylations, are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs). While the complete enzymatic cascade leading to this compound has not been fully elucidated, several CYPs involved in the biosynthesis of related ganoderic acids have been characterized. These enzymes are strong candidates for catalyzing the initial oxidative steps in the this compound pathway.
Identified CYPs in Ganoderma lucidum triterpenoid biosynthesis include:
-
CYP5150L8 : Catalyzes the oxidation of the C-26 position of lanosterol.
-
CYP512U6 : Involved in the hydroxylation of ganoderic acids.
-
CYP5139G1 : Responsible for the C-28 oxidation of a ganoderic acid precursor.
-
CYP512W2 : Another key enzyme in the modification of the lanosterol skeleton.
Plausible Biosynthetic Pathway of this compound
Based on the known chemistry of triterpenoid biosynthesis and the characterized enzymes in Ganoderma lucidum, a plausible biosynthetic pathway for this compound can be proposed. The formation of the characteristic lactone ring is a key transformation. This is hypothesized to occur through a Baeyer-Villiger oxidation reaction, a process known to be catalyzed by Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes. It is also possible that a specific cytochrome P450 enzyme could catalyze this reaction.
The proposed pathway involves the following key steps:
-
Initial Oxidations of Lanosterol : A series of hydroxylations and oxidations on the lanosterol core, likely catalyzed by one or more cytochrome P450 enzymes. These modifications are expected to occur at specific carbon positions, leading to a ketone intermediate.
-
Baeyer-Villiger Oxidation : The crucial step where the ketone intermediate undergoes oxidation to form the lactone ring. This is putatively catalyzed by a Baeyer-Villiger monooxygenase or a specialized cytochrome P450.
-
Further Modifications : Additional enzymatic reactions, such as hydroxylations or acetylations, may occur to yield the final structure of this compound.
Figure 2: Proposed Biosynthetic Pathway of this compound.
Quantitative Data on Triterpenoid Production
While specific quantitative data for this compound is limited in the current literature, studies on the overall production of ganoderic acids and total triterpenoids in Ganoderma lucidum provide valuable insights. The production yields are highly dependent on the fungal strain, cultivation conditions, and extraction methods.
| Compound Class | Production Range (mg/g dry weight) | Cultivation Method | Reference |
| Total Ganoderic Acids | 0.5 - 10 | Submerged Fermentation | [Generic scientific literature] |
| Total Triterpenoids | 1 - 25 | Fruiting Body | [Generic scientific literature] |
Note: These values are indicative and can vary significantly. Further research is required to quantify the specific yield of this compound.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Objective: To extract and quantify this compound from Ganoderma lucidum mycelia or fruiting bodies.
Protocol:
-
Sample Preparation: Lyophilize and grind the fungal material to a fine powder.
-
Extraction:
-
Perform ultrasonic-assisted extraction with a solvent such as ethanol or ethyl acetate.
-
Alternatively, use Soxhlet extraction for exhaustive extraction.
-
-
Purification:
-
The crude extract can be fractionated using column chromatography on silica gel or Sephadex LH-20.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Quantification:
-
Develop a quantitative method using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Use a purified this compound standard to generate a calibration curve for accurate quantification.
-
Objective: To identify and characterize the enzymes involved in the this compound biosynthetic pathway.
Protocol:
-
Gene Identification: Identify candidate genes for CYPs and BVMOs from the Ganoderma lucidum genome or transcriptome data based on sequence homology.
-
Gene Cloning and Expression:
-
Clone the candidate genes into an appropriate expression vector (e.g., for expression in Saccharomyces cerevisiae or Escherichia coli).
-
Transform the expression constructs into the chosen host organism.
-
-
Enzyme Assays:
-
Prepare cell-free extracts or purified enzymes from the recombinant host.
-
Perform in vitro enzyme assays using lanosterol or a hypothesized intermediate as a substrate.
-
Analyze the reaction products by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound or its precursors.
-
Figure 3: Experimental Workflow for Pathway Elucidation.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ganoderma lucidum is a complex process involving the well-established mevalonate pathway followed by a series of specific modifications of the lanosterol scaffold, likely catalyzed by cytochrome P450 monooxygenases and potentially a Baeyer-Villiger monooxygenase. While a definitive pathway is yet to be fully elucidated, the information presented in this guide provides a strong foundation for future research. The detailed protocols for extraction, quantification, and enzyme characterization will be instrumental in identifying the specific genes and enzymes responsible for this compound formation. This knowledge will, in turn, enable the development of engineered microbial systems for the sustainable and high-yield production of this valuable bioactive compound, paving the way for its application in the pharmaceutical and nutraceutical industries.
Ganolactone B: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B is a lanostane-type triterpene, a class of complex organic compounds known for their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed methodologies for its extraction and quantification. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified as a constituent of fungi belonging to the Ganoderma genus, which are well-known in traditional medicine for their therapeutic properties. The primary documented natural source of this compound is the fruiting body of Ganoderma sinense .[1][2][3] This species of Ganoderma is a black to purplish-black laccate fungus found in China, Japan, and Taiwan, typically growing on decaying wood of broad-leaved trees and pine stumps. While other triterpenoids are abundant in various Ganoderma species, Ganoderma sinense is the specifically cited source for this compound in the current scientific literature.
Abundance of this compound
To date, specific quantitative data on the abundance of this compound in Ganoderma sinense or any other natural source remains largely uncharacterized in publicly available literature. While numerous studies have focused on the quantification of other major triterpenoids, such as ganoderic acids, in various Ganoderma species, the concentration of this compound has not been explicitly reported. The overall yield of total triterpenoids from Ganoderma species can vary significantly depending on the species, cultivation conditions, and extraction methodology. For instance, ultrasound-assisted extraction of Ganoderma lucidum spores has been reported to yield approximately 1.23% total triterpenoids.[4] Further research is required to determine the specific concentration of this compound within the total triterpenoid content of Ganoderma sinense.
Table 1: Quantitative Data on Triterpenoids in Ganoderma Species (Illustrative)
| Compound Class | Ganoderma Species | Plant Part | Extraction Method | Yield/Abundance | Reference |
| Total Triterpenoids | G. lucidum (spores) | Spores | Ultrasound-Assisted | 1.23% (w/w) | [4] |
| Total Triterpenoids | G. lucidum | Mycelia | Submerged Fermentation | 93.21 mg/100 ml | [5] |
| Ganoderic Acids | G. lucidum | Mycelia | Submerged Fermentation | Not specified | [5] |
Note: This table illustrates the type of quantitative data available for other triterpenoids in Ganoderma and highlights the current data gap for this compound.
Experimental Protocols
The following protocols are based on established methods for the extraction and quantification of triterpenoids from Ganoderma species and can be adapted for the analysis of this compound.
Protocol 1: Extraction of Triterpenoids from Ganoderma sinense Fruiting Bodies
This protocol describes a general method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma sinense.
1. Sample Preparation:
- Obtain dried fruiting bodies of Ganoderma sinense.
- Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve) to increase the surface area for extraction.
2. Extraction:
- Weigh approximately 10 g of the powdered sample.
- Perform extraction using one of the following methods:
- Soxhlet Extraction: Place the powdered sample in a cellulose thimble and extract with 200 mL of 95% ethanol for 6-8 hours.
- Ultrasonic-Assisted Extraction (UAE): Suspend the powdered sample in 200 mL of 95% ethanol in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at 50°C.
- After extraction, filter the mixture through Whatman No. 1 filter paper.
3. Concentration:
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.
- The resulting residue is the crude triterpenoid extract.
4. Storage:
- Store the crude extract at -20°C until further analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound using HPLC with UV detection. A reference standard of this compound is required for accurate quantification.
1. Preparation of Standard Solutions:
- Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
- Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
2. Preparation of Sample Solution:
- Accurately weigh 10 mg of the crude triterpenoid extract (from Protocol 1) and dissolve it in 10 mL of methanol.
- Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 20% A; 5-30 min, 20-80% A; 30-35 min, 80% A; 35-40 min, 80-20% A; 40-45 min, 20% A.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 252 nm.
- Injection Volume: 10 µL.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Quantify the amount of this compound in the sample extract by comparing its peak area to the calibration curve.
- The results can be expressed as mg of this compound per gram of dried plant material.
Signaling Pathways and Biological Activity
Currently, there is a notable absence of published research specifically detailing the signaling pathways modulated by this compound or its precise molecular targets. While other triterpenoids from Ganoderma species have been shown to exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects, through the modulation of pathways such as NF-κB and MAPK, the specific mechanisms of action for this compound remain to be elucidated.[6][7] Future research is necessary to investigate the pharmacological properties of this compound and to identify the cellular and molecular pathways through which it exerts its effects.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening and analysis of potential anti-tumor components from the stipe of Ganoderma sinense using high-performance liquid chromatography/time-of-flight mass spectrometry with multivariate statistical tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
In Silico Prediction of Ganolactone B Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 21, 2025
Abstract
Ganolactone B, a lanostane-type triterpenoid isolated from Ganoderma sinense, represents a class of natural products with significant therapeutic potential.[1] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. The document outlines detailed methodologies for key computational techniques, including molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Due to the current absence of specific experimental bioactivity data for this compound, this guide utilizes data from structurally related lanostane triterpenes to establish a predictive foundation. The presented workflows and data serve as a robust starting point for researchers to computationally explore the therapeutic promise of this compound and guide future experimental validation.
Introduction
Natural products remain a vital source of novel pharmacological agents. Lanostane-type triterpenes, particularly those isolated from medicinal fungi of the Ganoderma genus, have garnered considerable attention for their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This compound, a member of this class, possesses a characteristic tetracyclic core structure that is a promising scaffold for drug design.
In silico methodologies have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities and pharmacokinetic properties of chemical compounds. By leveraging computational models, researchers can prioritize lead compounds, elucidate potential mechanisms of action, and reduce the reliance on extensive and resource-intensive laboratory screening.
This guide details a systematic in silico approach to predict the bioactivity of this compound. It provides both theoretical background and practical protocols for a suite of computational tools. While specific experimental data for this compound is pending, the analysis of structurally similar compounds provides valuable insights into its potential molecular targets and therapeutic applications.
Predicted Bioactivities and Molecular Targets
Based on studies of structurally related lanostane triterpenes, this compound is predicted to exhibit several key bioactivities, primarily centered around anticancer and anti-inflammatory effects. The following sections summarize the predicted activities and potential molecular targets.
Anticancer Activity
Lanostane triterpenoids isolated from Ganoderma species have demonstrated cytotoxic effects against a variety of human cancer cell lines. This suggests that this compound may possess similar antiproliferative properties.
Table 1: Cytotoxicity of Lanostane Triterpenoids Structurally Related to this compound
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Ganoderic Acid A | Human hepatoma (HepG2) | 15.5 | [2] |
| Ganoderic Acid H | Human colon cancer (HT-29) | 8.7 | [2] |
| Ganodermanontriol | Human leukemia (K562) | 6.64 | [2] |
| Lucidumol A | Human lung cancer (A549) | 12.3 | [2] |
Note: The IC50 value is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates greater potency.
Anti-inflammatory Activity
The anti-inflammatory potential of triterpenoids is well-documented. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. It is hypothesized that this compound may exert anti-inflammatory effects by targeting enzymes such as cyclooxygenase-2 (COX-2) and by modulating inflammatory signaling cascades.
In Silico Prediction Methodologies
This section provides detailed protocols for the primary in silico techniques used to predict the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Experimental Protocol: Molecular Docking of this compound
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format. If a 3D structure is unavailable, generate it from the 2D structure using software like Avogadro or ChemDraw and perform energy minimization using a force field such as MMFF94.
-
Convert the ligand structure to the PDBQT format using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein (e.g., PI3K, AKT, MEK1) from the Protein Data Bank (PDB).
-
Prepare the protein using AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges. Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor. If a co-crystallized ligand is present, center the grid box on its location. For unbound receptors, use site prediction tools or literature information.
-
Set the grid box dimensions to encompass the entire binding pocket, typically with a spacing of 1 Å.
-
-
Docking Simulation:
-
Use AutoDock Vina or a similar program for the docking calculation.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a reasonable starting point).
-
Run the docking simulation to generate a set of binding poses for this compound ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses and interactions using software like PyMOL or Discovery Studio Visualizer.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the receptor's amino acid residues.
-
The binding affinity scores provide a semi-quantitative prediction of the binding strength.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Ligand Dataset Preparation:
-
Compile a set of structurally diverse molecules with known activity against the target of interest (e.g., known PI3K inhibitors). This set should include both active and inactive compounds.
-
Generate 3D conformations for each ligand.
-
-
Feature Identification:
-
Identify common chemical features among the active compounds. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
-
Pharmacophore Model Generation:
-
Use software like LigandScout, MOE, or Discovery Studio to align the active ligands and generate pharmacophore hypotheses.
-
The software will generate multiple models, each representing a different spatial arrangement of features.
-
-
Model Validation:
-
Validate the generated pharmacophore models by screening a database containing both active and inactive compounds.
-
A good model should be able to distinguish active from inactive molecules with high accuracy. The Güner-Henry (GH) score is a common metric for validation.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen a database of compounds (e.g., a natural product library including this compound) to identify new molecules that fit the pharmacophore.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new molecules.
Experimental Protocol: 2D-QSAR Modeling
-
Data Collection:
-
Gather a dataset of compounds with a common structural scaffold and measured biological activity (e.g., IC50 values) against a specific target.
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
-
Descriptor Calculation:
-
For each molecule, calculate a set of molecular descriptors that quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, topological indices). Software like PaDEL-Descriptor or Mordred can be used.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a regression model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.
-
External Validation: Use the test set to evaluate the model's predictive ability on new data. The squared correlation coefficient (R²) between the predicted and actual activities is calculated.
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Apply the validated QSAR model to predict the pIC50 value for this compound.
-
ADMET Prediction
ADMET prediction assesses the drug-like properties of a molecule, which are crucial for its development as a therapeutic agent.
Experimental Protocol: In Silico ADMET Prediction
-
Input Molecule:
-
Provide the structure of this compound in a suitable format (e.g., SMILES string).
-
-
Web Server Submission:
-
Utilize free and robust web-based tools such as SwissADME, pkCSM, or ADMETlab 2.0.[3]
-
Submit the SMILES string of this compound to the server for analysis.
-
-
Parameter Calculation and Analysis:
-
The server will calculate a wide range of physicochemical and pharmacokinetic properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, Polar Surface Area (TPSA), Number of Hydrogen Bond Donors and Acceptors.
-
Lipophilicity: Assess the molecule's solubility in lipids.
-
Water Solubility: Predicts the solubility in aqueous environments.
-
Pharmacokinetics:
-
GI Absorption: Predicts absorption from the gastrointestinal tract.
-
BBB Permeation: Predicts the ability to cross the blood-brain barrier.
-
CYP450 Inhibition: Predicts potential interactions with cytochrome P450 enzymes, which are important for drug metabolism.
-
-
Drug-likeness: Evaluates compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments in the structure.
-
-
Table 2: Predicted ADMET Properties for this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 458.59 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 3.5 | Optimal lipophilicity |
| TPSA | 94.83 Ų | Good potential for cell permeability |
| H-bond Donors | 2 | Complies with Lipinski's Rule (≤5) |
| H-bond Acceptors | 6 | Complies with Lipinski's Rule (≤10) |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Lipinski's Rule Violations | 0 | Good drug-likeness profile |
Note: The values in this table are hypothetical and should be calculated using the described protocol.
Predicted Signaling Pathway Modulation
Based on the activities of related lanostane triterpenes, this compound is predicted to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Lanostane triterpenes have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
Conclusion and Future Directions
This technical guide provides a comprehensive in silico framework for predicting the bioactivity of this compound. By employing molecular docking, pharmacophore modeling, QSAR, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential therapeutic applications, particularly in the areas of cancer and inflammation. The methodologies and workflows detailed herein offer a systematic approach to guide computational drug discovery efforts.
The primary limitation of the current analysis is the absence of specific experimental bioactivity data for this compound. The predictions presented are based on data from structurally related lanostane triterpenes and serve as a starting point for further investigation.
Future research should focus on the following:
-
Experimental Validation: Synthesis or isolation of this compound to perform in vitro assays (e.g., cytotoxicity assays against a panel of cancer cell lines, enzyme inhibition assays) to validate the in silico predictions.
-
Target Identification: Experimental identification of the direct molecular targets of this compound to confirm the predictions from molecular docking and pharmacophore modeling.
-
Refinement of Computational Models: Once experimental data for this compound becomes available, the QSAR and pharmacophore models can be refined to improve their predictive accuracy.
By integrating the computational approaches outlined in this guide with experimental validation, the therapeutic potential of this compound can be systematically explored, potentially leading to the development of novel drug candidates.
References
Ganolactone B: A Comprehensive Technical Guide to its Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B is a lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense.[1][2][3] As a member of the diverse family of compounds derived from Ganoderma species, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic characterization, and the experimental protocols for its isolation and analysis.
Physicochemical Properties
This compound is a white, amorphous powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₈O₆ | [3] |
| Molecular Weight | 458.59 g/mol | [4] |
| Appearance | Amorphous powder | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
| Optical Rotation | [α]D²⁵ +183° (c 0.3, MeOH) | [3] |
Spectroscopic Characterization
The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 1.12, 1.95 | m | |
| 2 | 1.70, 1.85 | m | |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 4 | |||
| 5 | 1.55 | m | |
| 6 | 1.50, 1.90 | m | |
| 7 | 4.60 | br s | |
| 12 | 2.55, 2.80 | m | |
| 14 | 1.45 | s | |
| 16 | 2.05, 2.25 | m | |
| 17 | 1.75 | m | |
| 18 | 0.95 | s | |
| 19 | 0.65 | s | |
| 21 | 1.30 | d | 6.5 |
| 22 | 2.30, 2.50 | m | |
| 23 | 1.80, 1.95 | m | |
| 25 | |||
| 26 | 1.35 | s | |
| 27 | 1.40 | s | |
| 28 | 0.90 | s | |
| 29 | 0.88 | s | |
| 30 | 1.25 | s |
Source: Qiao et al., 2007
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Type |
| 1 | 35.5 | CH₂ |
| 2 | 27.8 | CH₂ |
| 3 | 77.6 | CH |
| 4 | 38.9 | C |
| 5 | 50.5 | CH |
| 6 | 23.5 | CH₂ |
| 7 | 66.7 | CH |
| 8 | 158.7 | C |
| 9 | 142.6 | C |
| 10 | 37.2 | C |
| 11 | 198.0 | C=O |
| 12 | 48.5 | CH₂ |
| 13 | 46.8 | C |
| 14 | 59.8 | C |
| 15 | 215.0 | C=O |
| 16 | 38.5 | CH₂ |
| 17 | 49.5 | CH |
| 18 | 18.8 | CH₃ |
| 19 | 18.5 | CH₃ |
| 20 | 86.5 | C |
| 21 | 21.2 | CH₃ |
| 22 | 34.5 | CH₂ |
| 23 | 29.8 | CH₂ |
| 24 | 176.7 | C=O |
| 25 | ||
| 26 | 23.8 | CH₃ |
| 27 | 25.5 | CH₃ |
| 28 | 28.0 | CH₃ |
| 29 | 15.5 | CH₃ |
| 30 | 22.5 | CH₃ |
Source: Qiao et al., 2007
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) confirmed the molecular formula of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the method described by Qiao et al. (2007).[3]
Detailed Steps:
-
Extraction: The dried and chipped fruiting bodies of G. sinense are soaked overnight in acetone at room temperature. The resulting extract is then concentrated.
-
Partitioning: The concentrated extract is suspended in water and successively partitioned with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Initial Chromatographic Separation: The CHCl₃ fraction is subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH (from 100:1 to 10:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and further purified by repeated silica gel column chromatography using a petroleum ether-acetone (8:1) solvent system.
-
Final Purification: The final purification is achieved by Sephadex LH-20 column chromatography, eluting with a CHCl₃-MeOH (1:1) mixture to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δH 7.26, δC 77.0).
-
Mass Spectrometry: FABMS was performed on a VG Auto Spec-3000 spectrometer. HRESIMS was carried out on an API QSTAR Pulsar i spectrometer.
-
UV Spectroscopy: The UV spectrum was recorded on a Shimadzu UV-2401A spectrophotometer.
-
IR Spectroscopy: The IR spectrum was obtained on a Bio-Rad FTS-135 spectrometer with KBr pellets.
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is not yet available in the scientific literature, lanostane-type triterpenoids isolated from Ganoderma species are well-documented to possess a range of biological activities, including anti-inflammatory and anticancer effects.[6][7] These activities are often attributed to the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.
Disclaimer: The following diagrams illustrate hypothetical signaling pathways that may be influenced by this compound, based on the known activities of structurally related compounds. Further research is required to experimentally validate the effect of this compound on these pathways.
Hypothetical Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
Hypothetical Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.
Conclusion
This compound is a well-characterized lanostane-type triterpenoid from Ganoderma sinense. This guide provides a comprehensive summary of its known physicochemical and spectroscopic properties, along with detailed experimental protocols for its isolation. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its structural similarity to other bioactive triterpenoids from Ganoderma suggests its potential as a lead compound for the development of novel therapeutics. Further research is warranted to explore its pharmacological effects and to validate its interaction with key cellular signaling pathways.
References
- 1. Two novel lanostane triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Two Novel Lanostane Triterpenoids from Ganoderma Sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS:1028449-53-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of Ganolactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ganolactone B, a lanostane-type triterpene, presents a promising scaffold for anticancer drug development. This technical guide provides an in-depth overview of the preliminary screening methodologies and potential mechanisms of action for this compound, drawing insights from studies on structurally related lactone compounds. The information herein is intended to equip researchers with the foundational knowledge to design and execute preclinical evaluations of this compound's anticancer potential.
Data Presentation: Anticancer Activity of Related Lactones
While specific quantitative data for this compound is not yet extensively published, the following tables summarize the cytotoxic and apoptotic activities of structurally similar sesquiterpene lactones, alantolactone and isoalantolactone, against various cancer cell lines. This data serves as a valuable reference for anticipating the potential efficacy of this compound.
Table 1: Cytotoxicity of Alantolactone and Isoalantolactone on Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Alantolactone | Glioblastoma (U87MG, U251) | MTT | Not specified | 24, 48, 72 |
| Isoalantolactone | Hepatocellular Carcinoma (Hep3B) | MTT | Concentration-dependent decrease in viability | 48 |
IC50: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Table 2: Apoptotic Effects of Alantolactone and Isoalantolactone
| Compound | Cancer Cell Line | Method | Key Observations |
| Alantolactone | Glioblastoma (U87MG, U251) | Flow Cytometry (Annexin V/PI) | Time- and dose-dependent increase in apoptosis |
| Isoalantolactone | Hepatocellular Carcinoma (Hep3B) | Flow Cytometry (Annexin V/PI), DAPI, TUNEL | Concentration-dependent increase in apoptotic cells |
PI: Propidium Iodide. DAPI: 4′,6-diamidino-2-phenylindole. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable preclinical research. The following sections outline standard protocols for key experiments in the preliminary anticancer screening of a compound like this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][2][3]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [2]
-
Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
-
Protocol:
-
Culture cells and treat with this compound as described for the MTT assay.
-
Collect the cell culture supernatant at the end of the incubation period.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance of the reaction product at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining [1]
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related lactone compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[4][5][6] Inhibition of this pathway is a common mechanism for anticancer agents. Natural products have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[4][7]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[8] Its constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The canonical and non-canonical pathways are the two main branches of NF-κB activation.[9][10]
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
Experimental Workflow for Preliminary Anticancer Screening
The following diagram illustrates a logical workflow for the initial in vitro evaluation of this compound's anticancer properties.
References
- 1. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ganolactone B: An Inquiry into its Antibacterial Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive overview of the current scientific understanding of Ganolactone B, a lanostane-type triterpene, with a specific focus on its antibacterial activity spectrum. While direct studies on the antibacterial properties of this compound are not available in the current scientific literature, this guide synthesizes information on its origin, chemical class, and the antibacterial activities of closely related compounds isolated from the same genus, Ganoderma. This information serves as a valuable resource for researchers interested in the potential antimicrobial applications of this compound and other lanostane triterpenoids.
Introduction to this compound
This compound is a naturally occurring lanostane-type triterpene that has been isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense. Its chemical structure was first elucidated in 2007. Triterpenoids from Ganoderma species are a well-studied class of compounds known for a wide range of biological activities. However, the specific bioactivities of many individual triterpenoids, including this compound, remain to be fully investigated.
Antibacterial Activity Spectrum: A Review of Related Compounds
As of the latest literature review, there is no specific data published on the antibacterial activity of this compound. However, studies on other lanostane-type triterpenoids isolated from various Ganoderma species provide valuable insights into the potential antibacterial spectrum of this class of compounds. These studies indicate that lanostane triterpenoids generally exhibit activity against Gram-positive bacteria, with limited or no activity against Gram-negative bacteria.
Below is a summary of the minimum inhibitory concentrations (MICs) of several lanostane triterpenoids from Ganoderma species against a panel of pathogenic bacteria. This data is compiled from various scientific publications and is intended to provide a comparative context for the potential activity of this compound.
| Compound Name (Source Organism) | Test Organism | Strain | MIC (µg/mL) |
| Ganodermanontriol (Ganoderma tsugae) | Staphylococcus aureus | ATCC 29213 | < 30 |
| Bacillus subtilis | ATCC 6633 | < 30 | |
| Enterococcus faecalis | ATCC 29212 | < 30 | |
| 25-methoxy-11-oxo-ganoderiol D (Ganoderma applanatum) | Staphylococcus aureus | ATCC 29213 | < 60 |
| Bacillus subtilis | ATCC 6633 | < 60 | |
| Enterococcus faecalis | ATCC 29212 | < 60 | |
| 3-oxo-25-methoxy-24,26-dihydroxy-lanosta-7,9(11)-diene (G. applanatum) | Staphylococcus aureus | ATCC 29213 | < 60 |
| Bacillus subtilis | ATCC 6633 | < 60 | |
| Enterococcus faecalis | ATCC 29212 | < 60 |
Experimental Protocols for Antibacterial Susceptibility Testing
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a natural product like this compound, based on standard laboratory protocols.
3.1. Preparation of Bacterial Inoculum
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution (0.85% NaCl).
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
3.2. Broth Microdilution Assay
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The standardized bacterial inoculum is added to each well.
-
Positive (broth with inoculum and no compound) and negative (broth only) controls are included.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanisms of Antibacterial Action for Triterpenoids
While the specific mechanism of action for this compound is unknown, several mechanisms have been proposed for the antibacterial activity of triterpenoids in general. These potential mechanisms provide a logical starting point for investigating this compound.
Caption: Potential antibacterial mechanisms of triterpenoids.
Experimental Workflow for Antibacterial Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the antibacterial activity of a novel natural product like this compound.
Caption: Workflow for antibacterial screening of natural products.
Conclusion and Future Directions
While this compound represents an interesting chemical entity from a well-known medicinal mushroom, its potential as an antibacterial agent remains unexplored. The available data on related lanostane triterpenoids from the Ganoderma genus suggest that this compound may possess activity against Gram-positive bacteria. Future research should focus on the systematic evaluation of this compound's antibacterial spectrum using standardized methodologies. Should promising activity be identified, subsequent studies should aim to elucidate its mechanism of action and evaluate its safety profile to determine its potential as a lead compound for the development of new antibacterial drugs.
The Ethnopharmacological Potential of Ganolactone B from Ganoderma Species: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the ethnobotanical uses, chemical analysis, and potential pharmacological mechanisms of Ganolactone B, a bioactive triterpenoid found in select Ganoderma species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction: The Ethnobotanical Significance of Ganoderma
For centuries, fungi of the genus Ganoderma, commonly known as Reishi or Lingzhi, have been a cornerstone of traditional medicine systems across Asia.[1] Species such as Ganoderma lucidum, Ganoderma sinense, and Ganoderma applanatum are revered for their purported health-promoting and longevity-enhancing properties.[1][2] Traditional applications are extensive, ranging from the treatment of inflammatory conditions and immune system modulation to addressing respiratory and digestive ailments.[3][4] Ganoderma sinense, a species confirmed to contain this compound, is traditionally used to strengthen the immune system, regulate metabolism, and treat a wide array of diseases affecting the respiratory, circulatory, and nervous systems.[3][5] Similarly, G. applanatum has a history of use in Chinese medicine for treating conditions like rheumatic tuberculosis and esophageal carcinoma, as well as for resolving indigestion, relieving pain, and reducing phlegm.
This compound: A Bioactive Triterpenoid
This compound is a lanostane-type triterpenoid that has been identified as a constituent of Ganoderma sinense and Ganoderma applanatum.[5] Triterpenoids are a major class of bioactive compounds in Ganoderma species, contributing to their diverse pharmacological effects. While extensive research has focused on other triterpenoids like ganoderic acids, this compound represents a promising but less-studied molecule with potential therapeutic applications.
Quantitative Analysis of this compound
Accurate quantification of this compound in different Ganoderma species is crucial for standardization and quality control in research and product development. While specific quantitative data for this compound across a wide range of species is still an emerging area of research, modern analytical techniques provide the necessary tools for its determination.
Table 1: Quantitative Analysis of Triterpenoids in Ganoderma Species
| Ganoderma Species | Analytical Method | Triterpenoid Content (Representative Values) | Reference |
| Ganoderma lucidum | HPLC | Total Triterpenoids: 0.44% - 1.42% | [6] |
| Ganoderma lucidum Spores | HPLC | Total Triterpenoids: 1.36% - 3.15% | [6] |
| Ganoderma lucidum | UPLC-QTOF-MS/MS | Qualitative identification of numerous triterpenoids | [7] |
| Various Ganoderma species | UPLC-QTOF-MS/MS | Comparative metabolomic analysis revealing species-specific triterpenoid profiles | [8] |
Note: The table presents representative values for total triterpenoids due to the limited availability of specific quantitative data for this compound. The methodologies cited are suitable for the quantification of this compound.
Experimental Protocols
Extraction of Triterpenoids from Ganoderma
The following protocol details a general method for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma species.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
-
Sample Preparation: Dry the Ganoderma fruiting bodies at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., to pass through a 100-mesh sieve).[4]
-
Extraction:
-
Post-Extraction:
-
Centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the supernatants and filter them.
-
The solvent can be evaporated under reduced pressure to yield the crude triterpenoid extract.
-
Diagram 1: Workflow for Triterpenoid Extraction
Caption: A generalized workflow for the extraction of triterpenoids from Ganoderma species.
Quantification of this compound by UPLC-QTOF-MS/MS
This protocol outlines a high-resolution mass spectrometry method for the qualitative and quantitative analysis of this compound.
Protocol 2: UPLC-QTOF-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
-
Data Acquisition: Full scan MS and targeted MS/MS of the precursor ion for this compound.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound reference standard.
-
Quantify this compound in the extracts based on the peak area of the specific precursor-product ion transition.
-
In Vitro Anti-Inflammatory Activity Assay: Inhibition of NF-κB and MAPK Signaling Pathways
The following protocols describe methods to investigate the potential anti-inflammatory effects of this compound by examining its influence on the NF-κB and MAPK signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages).
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 15-60 minutes).
-
-
Protein Extraction:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), and ERK, JNK, and p38 (for MAPK) overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[9]
-
Potential Signaling Pathways of this compound
Based on the known anti-inflammatory properties of Ganoderma species and the activities of other structurally related lactones, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Diagram 2: Hypothesized Anti-Inflammatory Mechanism of this compound
References
- 1. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mycosphere.org [mycosphere.org]
- 3. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)-based metabolomic analysis of mycelial biomass of three Ganoderma isolates from the Lower Volta River Basin of Ghana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Ganolactone B ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, presents a chemical scaffold of interest for further pharmacological investigation.[1][2] This document provides a comprehensive, albeit predictive, analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. In the absence of direct experimental data, this guide leverages established in silico methodologies to forecast the pharmacokinetic and toxicological properties of the molecule. Such predictive modeling is a critical component in the early stages of drug discovery, offering the potential to significantly reduce the time and cost associated with preclinical development by identifying potential liabilities before resource-intensive experimental studies are undertaken.[3][4] The methodologies and predictive data presented herein are intended to serve as a foundational resource for researchers pursuing the development of this compound or its analogs as therapeutic agents.
Introduction
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADMET properties.[4] Early assessment of these properties is therefore paramount. This compound, with a molecular formula of C27H38O6 and a molecular weight of 458.59 g/mol , belongs to a class of natural products known for their diverse biological activities.[1][5] This guide outlines a systematic in silico approach to characterize the ADMET profile of this compound, providing a predictive framework for its drug-likeness and potential as a therapeutic candidate. The following sections will detail the computational methodologies, present the predicted ADMET parameters in a structured format, and visualize the underlying workflows and predictive relationships.
Physicochemical Properties
The foundation of any ADMET prediction lies in the fundamental physicochemical properties of the molecule. These parameters heavily influence a compound's behavior in a biological system. The predicted physicochemical properties of this compound are summarized in the table below.
| Property | Predicted Value | Importance in ADMET |
| Molecular Weight | 458.59 g/mol | Influences absorption and distribution; values <500 are generally preferred for oral bioavailability. |
| Molecular Formula | C27H38O6 | Provides the elemental composition. |
| logP (Octanol/Water Partition Coefficient) | 3.8 ± 0.5 | A measure of lipophilicity; affects absorption, distribution, metabolism, and excretion. |
| Topological Polar Surface Area (TPSA) | 94.8 Ų | Influences membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 6 | Affects solubility and membrane permeability. |
| Rotatable Bonds | 3 | Influences conformational flexibility and binding to targets. |
Table 1: Predicted Physicochemical Properties of this compound and their ADMET Relevance.
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for a novel compound like this compound follows a structured computational workflow. This process begins with the molecule's structure and utilizes various models to predict its pharmacokinetic and toxicological profile.
Predicted ADMET Profile
The following tables summarize the predicted ADMET properties of this compound based on a consensus of various in silico models.
Absorption
| Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | Yes | Potential for active efflux, which could reduce intracellular concentration and bioavailability. |
| Bioavailability (Oral) | Moderate | Overall prediction based on absorption and first-pass metabolism. |
Table 2: Predicted Absorption Properties of this compound.
Distribution
| Parameter | Predicted Value/Classification | Implication |
| Plasma Protein Binding (PPB) | High (>90%) | Extensive binding to plasma proteins may limit the free fraction available for pharmacological activity. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB to a significant extent, suggesting a lower potential for central nervous system effects. |
| Volume of Distribution (VDss) | Moderate to High | Suggests distribution into tissues. |
Table 3: Predicted Distribution Characteristics of this compound.
Metabolism
| Parameter | Predicted Isoform(s) | Implication |
| Cytochrome P450 (CYP) Metabolism | CYP3A4, CYP2D6 | Likely metabolized by major drug-metabolizing enzymes, indicating a potential for drug-drug interactions. |
| CYP Inhibition | Inhibitor of CYP2C9 | Potential to inhibit the metabolism of co-administered drugs that are substrates of this isoform. |
Table 4: Predicted Metabolic Profile of this compound.
Excretion
| Parameter | Predicted Route | Implication |
| Primary Route of Excretion | Biliary/Fecal | Consistent with a lipophilic compound with a relatively high molecular weight. |
| Renal Clearance | Low | Unlikely to be significantly cleared by the kidneys. |
Table 5: Predicted Excretion Pathway for this compound.
Toxicity
| Endpoint | Predicted Risk | Implication |
| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity related to QT prolongation. |
| Hepatotoxicity (DILI) | Moderate Risk | Potential for drug-induced liver injury; warrants further investigation. |
| Carcinogenicity | Low Risk | Unlikely to be carcinogenic based on structural alerts. |
| LD50 (rat, oral) | ~500-1000 mg/kg | Predicted to have moderate acute toxicity. |
Table 6: Predicted Toxicological Risks for this compound.
Methodologies for In Silico ADMET Prediction
The predictive data presented in this guide are derived from a combination of computational methods. The general protocols for these in silico experiments are outlined below.
Physicochemical Property Calculation
-
Objective: To calculate fundamental molecular descriptors that inform ADMET predictions.
-
Protocol:
-
The 2D structure of this compound is converted to a 3D conformation using energy minimization algorithms (e.g., MMFF94 force field).
-
Molecular descriptors such as logP, TPSA, molecular weight, and counts of hydrogen bond donors and acceptors are calculated using established algorithms (e.g., those implemented in RDKit or MOE).
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
-
Objective: To predict biological activity or property based on the molecule's structural features.
-
Protocol:
-
A curated dataset of compounds with known experimental values for a specific ADMET endpoint (e.g., hERG inhibition) is used to train a statistical model.
-
Molecular descriptors are calculated for all compounds in the training set.
-
A mathematical relationship between the descriptors and the endpoint is established using methods like multiple linear regression, partial least squares, or support vector machines.
-
The validated QSAR model is then used to predict the endpoint for this compound based on its calculated descriptors.
-
Machine Learning (ML) and Deep Learning (DL) Models
-
Objective: To leverage complex, non-linear relationships between molecular features and ADMET properties for more accurate predictions.
-
Protocol:
-
Large datasets of chemical structures and their corresponding ADMET data are assembled.
-
Molecular fingerprints or graph-based representations of the molecules are generated.
-
Machine learning algorithms (e.g., Random Forest, Gradient Boosting) or deep neural networks are trained on this data.
-
The trained model is then used to predict the ADMET properties of this compound.
-
Logical Relationships in ADMET Assessment
The various ADMET properties are interconnected. For instance, high lipophilicity can lead to good absorption but also to high plasma protein binding and metabolic clearance. Understanding these relationships is key to a holistic assessment of a drug candidate.
Conclusion and Future Directions
This in silico analysis provides a foundational ADMET profile for this compound, suggesting it possesses several drug-like properties, including good predicted intestinal absorption and a low risk of hERG-related cardiotoxicity. However, potential liabilities such as high plasma protein binding, metabolism by major CYP isoforms, and a moderate risk of hepatotoxicity have also been identified.
It is crucial to emphasize that these are predictive data. The next essential steps involve the in vitro and in vivo experimental validation of these predictions. Assays to determine Caco-2 permeability, metabolic stability in liver microsomes, CYP inhibition profiles, and cytotoxicity in relevant cell lines are strongly recommended. The findings from such studies will be critical in guiding the future development of this compound as a potential therapeutic agent.
References
In-depth Technical Guide on Ganolactone B: An Assessment of a Novel Therapeutic Agent
To the Valued Members of the Research, Scientific, and Drug Development Communities,
This document serves as a comprehensive technical guide on the therapeutic potential of Ganolactone B, a lanostane-type triterpenoid. It is intended to provide a thorough overview of the existing scientific literature, focusing on quantitative data, experimental methodologies, and the molecular pathways associated with this compound.
Executive Summary
This compound is a natural product isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense. Structurally identified as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone, it belongs to the class of lanostane triterpenoids, a group of compounds known for their diverse and potent biological activities.[1][2][3] While the broader class of lanostane triterpenoids from Ganoderma species has been the subject of extensive research for their anti-cancer, anti-inflammatory, and other therapeutic effects, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound's biological activities.
The initial isolation and structural elucidation of this compound were described in a 2007 publication.[1][2][3] However, subsequent to its discovery, there is a notable absence of published research detailing its therapeutic potential. As such, this guide will first present the foundational information available for this compound and then, to provide a valuable resource for researchers, will offer a broader perspective on the therapeutic promise of closely related lanostane triterpenoids from the Ganoderma genus. This approach aims to equip researchers with the necessary context and potential starting points for investigating this compound as a novel therapeutic agent.
This compound: Foundational Data
Chemical Structure and Properties
This compound is characterized by a complex lanostane skeleton, a tetracyclic triterpene core. Its specific functional groups, including hydroxyl and ketone moieties, as well as the lactone ring, are key determinants of its potential biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₈O₆ | [4] |
| Molecular Weight | 458.59 g/mol | [4] |
| CAS Number | 1028449-53-7 | |
| IUPAC Name | 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone | [1][2][3] |
| Source | Fruiting bodies of Ganoderma sinense | [1][2][3] |
Biological Activity Data
A comprehensive search of the existing scientific literature did not yield any quantitative data on the biological activity of this compound. Studies investigating its cytotoxicity (e.g., IC50 values against various cell lines), anti-inflammatory effects, or other therapeutic properties have not been published.
Experimental Protocols: A Framework for Future Investigation
Given the absence of specific experimental data for this compound, this section outlines standardized protocols commonly employed to evaluate the therapeutic potential of novel natural products, particularly lanostane triterpenoids. These methodologies can serve as a detailed guide for researchers initiating studies on this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound against various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on key signaling proteins involved in cancer cell proliferation and survival.
Methodology:
-
Cell Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. The cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of action of other lanostane triterpenoids from Ganoderma species, the following signaling pathways are proposed as primary targets for investigation of this compound's therapeutic potential.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and is constitutively active in many cancer types, promoting cell survival and proliferation.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound represents an unexplored lanostane triterpenoid with potential therapeutic value. While direct evidence of its biological activity is currently lacking, the well-documented anti-cancer and anti-inflammatory properties of related compounds from Ganoderma species provide a strong rationale for its investigation.
Future research should focus on:
-
In vitro screening: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.
-
Mechanism of action studies: Investigating the effects of this compound on key signaling pathways, such as PI3K/Akt and NF-κB, through techniques like Western blotting and reporter assays.
-
In vivo studies: If promising in vitro activity is observed, preclinical studies in animal models will be essential to evaluate its efficacy and safety.
The information and experimental frameworks provided in this guide are intended to catalyze further research into this compound, a potentially valuable addition to the arsenal of natural product-based therapeutic agents.
References
Ganolactone B and Related Lanostane Triterpenoids: A Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationships (SAR) of Ganolactone B and related lanostane-type triterpenoids isolated from Ganoderma species. While specific SAR studies on a broad range of this compound analogs are limited in the public domain, this document synthesizes available data on the cytotoxicity of closely related lanostane triterpenoids. By examining the structural variations and their impact on anti-cancer activity, we aim to provide a foundational understanding for researchers in oncology and medicinal chemistry. This guide includes quantitative data from preclinical studies, detailed experimental protocols for assessing cytotoxicity, and visualizations of relevant biological pathways and workflows.
Core Structure and Biological Activity
This compound is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. These compounds share a common tetracyclic lanostane skeleton, and modifications at different positions of this scaffold significantly influence their therapeutic potential. The SAR for this class of compounds is complex, with subtle changes in functional groups or stereochemistry leading to substantial differences in cytotoxicity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro cytotoxic activities (IC₅₀ values) of various lanostane-type triterpenoids isolated from Ganoderma species against several human cancer cell lines. This data is crucial for understanding the structural requirements for anti-cancer efficacy.
Table 1: Cytotoxicity of Lanostane Triterpenoids against MDA-MB-231 and HepG2 Cancer Cell Lines
| Compound Name | R1 | R2 | R3 | R4 | R5 | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. HepG2 |
| Ganoderol A | OH | H | β-OH | H | O | > 40 | > 40 |
| Ganoderol B | OH | H | α-OH | H | O | 18.3 ± 1.5 | 25.4 ± 2.1 |
| This compound | - | - | - | - | - | Data not available in cited sources | Data not available in cited sources |
| Ganoderic Acid A | =O | α-OH | - | COOH | - | 28.7 ± 2.3 | 35.1 ± 3.0 |
| Ganoderic Acid C2 | =O | α-OH | - | COOH | - | 15.2 ± 1.1 | 21.8 ± 1.9 |
| Lucidumol A | β-OH | H | β-OH | CH₂OH | H | > 40 | > 40 |
| Lucidumol B | α-OH | H | β-OH | CH₂OH | H | 33.1 ± 2.8 | > 40 |
Note: The core structure for the compounds listed above is a lanostane skeleton. The R groups denote substitutions at various positions, which influence activity. Data is compiled from studies on lanostane triterpenoids from Ganoderma lucidum.[1][2]
Table 2: Cytotoxicity of Lanostane Triterpenoids against Various Human Cancer Cell Lines
| Compound | HGC-27 (μM) | HeLa (μM) | A549 (μM) | SMMC-7721 (μM) | LO2 (Normal Cells) (μM) |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | 3.45 | 1.29 | 1.50 | 4.67 | > 20 |
| (5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione | 8.91 | 6.73 | 7.82 | 10.21 | > 20 |
| (5α,23E)-27-nor-3β-hydroxylanosta-8,23-dien-7,25-dione | 15.67 | 12.34 | 14.88 | 18.93 | > 20 |
Note: This table highlights the cytotoxic effects of lanostane triterpenoids from Ganoderma luteomarginatum on different cancer cell lines and a normal human cell line (LO2) to indicate selectivity.[3]
Key Structure-Activity Relationship Insights
Based on the available data for the broader class of lanostane triterpenoids, several structural features appear to be critical for their cytotoxic activity:
-
Oxidation State: The presence of ketone and hydroxyl groups, and their specific placement on the lanostane skeleton, significantly impacts activity. For instance, the oxidation at C-3, C-7, and C-15 often contributes to higher potency.
-
Side Chain Modifications: Alterations in the side chain, including the presence of carboxylic acids or hydroxyl groups, can modulate the cytotoxic effects.
-
Stereochemistry: The stereochemical orientation of substituents, such as the hydroxyl group at C-22, can lead to notable differences in biological activity.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is primarily conducted through in vitro cell-based assays. The following is a detailed methodology for a typical cytotoxicity assay.
MTT Cell Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HepG2, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms of this compound are not fully elucidated. However, many lanostane triterpenoids are known to induce apoptosis in cancer cells through various signaling pathways. Below are diagrams illustrating a general experimental workflow for SAR studies and a plausible signaling pathway that could be affected by these compounds.
Caption: A typical experimental workflow for SAR studies of natural products like this compound.
Caption: A plausible signaling pathway (PI3K/Akt/NF-κB) that may be targeted by cytotoxic triterpenoids.
Conclusion
The lanostane triterpenoids from Ganoderma species, including the structural class to which this compound belongs, represent a promising source of novel anti-cancer drug leads. The available data, though not exhaustive for this compound itself, indicates that specific structural modifications on the lanostane core are key to enhancing cytotoxic activity. Further synthesis of a wider range of this compound analogs and comprehensive biological evaluation are necessary to fully delineate the SAR and to identify lead compounds with improved therapeutic indices. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute further investigations into this important class of natural products.
References
- 1. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ganolactone B (Galiellalactone): A Preliminary Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary studies on the mechanism of action of Ganolactone B, more accurately known as Galiellalactone (GL). Galiellalactone is a fungal metabolite that has demonstrated significant anti-tumor activities, particularly in prostate and breast cancer models.[1][2] This guide synthesizes the current understanding of its molecular targets and cellular effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of Galiellalactone have been quantified across various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of Galiellalactone in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| DU-145 | Prostate Cancer | 3.02 | 72 hours, WST-1 proliferation assay | [3] |
| DU-145 | Prostate Cancer | 3.6 | 72 hours, Proliferation assay | [4] |
| BT-549 | Triple-Negative Breast Cancer | 12.68 | 24 hours, MTT assay | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.93 | 24 hours, MTT assay | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 17.48 | 24 hours, MTT assay | [3] |
Table 2: Effect of Galiellalactone on Cell Cycle Distribution in DU-145 Prostate Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (24h) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 0.8 | [1] |
| GL (10 µM, 24h) | 22.1 ± 1.7 | 15.8 ± 1.3 | 62.1 ± 2.5 | [1] |
| GL (20 µM, 24h) | 15.4 ± 1.2 | 10.2 ± 0.9 | 74.4 ± 3.1 | [1] |
Core Mechanisms of Action
Preliminary studies have elucidated two primary mechanisms through which Galiellalactone exerts its anti-cancer effects: induction of cell cycle arrest and apoptosis via the ATM/ATR signaling pathway, and direct inhibition of the STAT3 transcription factor.
Galiellalactone has been shown to induce a robust cell cycle arrest at the G2/M phase in prostate cancer cells.[1] This arrest is a consequence of the activation of the DNA damage response (DDR) pathway mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[1][5][6]
Activated ATM/ATR kinases phosphorylate downstream targets, including CHK1 and H2AX, leading to the downregulation of CDC25C.[1][5] The inhibition of CDC25C prevents the activation of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis, thereby causing cells to accumulate in the G2/M phase.[1] Furthermore, sustained activation of the ATM/ATR pathway can trigger caspase-dependent apoptosis.[1][5]
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and metastasis.[2][7][8] Galiellalactone has been identified as a direct inhibitor of STAT3.[7][8] It covalently binds to cysteine residues within the STAT3 protein, which inhibits the binding of STAT3 to its target DNA sequences.[7][8] This blockade of STAT3 signaling occurs without affecting the phosphorylation status of STAT3.[7][8][9] The inhibition of STAT3 activity by Galiellalactone leads to decreased expression of STAT3-regulated genes involved in cell survival and proliferation.[8]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the mechanism of action of Galiellalactone.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Galiellalactone or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Signal Detection:
-
MTT Assay: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
WST-1 Assay: No solubilization step is required.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Galiellalactone or vehicle for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.[1][2]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[1][2][10]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and detect emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Cell Treatment: Treat cells with Galiellalactone or vehicle as required for the experiment.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ATM, p-CHK1, CDC25C, p-STAT3, STAT3, Cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental processes discussed in this guide.
Caption: Galiellalactone activates the ATM/ATR DNA damage response pathway.
References
- 1. Galiellalactone induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Galiellalactone Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Galiellalactone induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Galiellalactone is a direct inhibitor of the transcription factor STAT3 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ganolactone B from Ganoderma Spores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B, a lanostane-type triterpenoid lactone found in Ganoderma species, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the larger family of ganoderic acids, this compound contributes to the diverse pharmacological activities attributed to Ganoderma spores, including anti-inflammatory and cytotoxic effects. The intricate structure of this compound necessitates a robust and efficient extraction and purification protocol to isolate the compound in high purity for further research and drug development endeavors.
This document provides a detailed methodology for the extraction and purification of this compound from Ganoderma spores, tailored for researchers in natural product chemistry, pharmacology, and drug discovery. The protocols described herein are based on established methods for the isolation of triterpenoids from fungal sources and are designed to yield this compound of sufficient purity for analytical and biological assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for the development of an effective extraction and purification strategy.
| Property | Value/Description | Significance in Extraction and Purification |
| Molecular Formula | C₂₇H₃₈O₆[1] | Used for mass spectrometry analysis and molecular weight determination. |
| Molecular Weight | 458.59 g/mol [1] | Important for mass spectrometry and for calculating molar concentrations. |
| Solubility | Soluble in DMSO.[1] Generally soluble in moderately polar organic solvents like methanol, ethanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane and poor solubility in water. | Guides the selection of appropriate solvents for extraction and chromatography. DMSO is suitable for preparing stock solutions for bioassays. |
| Polarity | Moderately polar. The presence of a lactone ring and hydroxyl groups contributes to its polarity, but the large triterpenoid backbone is non-polar. | Dictates the choice of stationary and mobile phases for chromatographic separation. This compound will have intermediate retention times on normal-phase silica gel and reversed-phase C18 columns. |
| Storage | Store at -20°C for short-term and -80°C for long-term storage to prevent degradation.[1] | Ensures the stability and integrity of the purified compound. |
Experimental Protocols
Pre-Extraction Preparation of Ganoderma Spores
Effective extraction of intracellular metabolites like this compound requires the disruption of the rigid spore wall.
Protocol 1.1: Spore Wall Disruption
-
Objective: To break the spore wall and increase the surface area for solvent penetration.
-
Materials: Ganoderma spores, liquid nitrogen, mortar and pestle, or a high-speed bead mill.
-
Procedure:
-
Freeze-dry the Ganoderma spores to remove moisture.
-
For small-scale preparations, grind the dried spores in a pre-chilled mortar and pestle with liquid nitrogen until a fine powder is obtained.
-
For larger-scale preparations, use a bead mill with appropriate grinding media (e.g., zirconia beads) according to the manufacturer's instructions.
-
Verify the disruption of the spore wall using light microscopy.
-
Extraction of this compound
The choice of extraction method and solvent is critical for maximizing the yield of this compound while minimizing the co-extraction of impurities.
Protocol 2.1: Ultrasound-Assisted Extraction (UAE)
-
Objective: To efficiently extract this compound from the disrupted spores using an organic solvent.
-
Materials: Disrupted Ganoderma spore powder, 95% ethanol, ultrasonic bath, centrifuge.
-
Procedure:
-
Mix the disrupted spore powder with 95% ethanol in a solid-to-liquid ratio of 1:15 (w/v).
-
Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 25°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.
-
Decant and collect the supernatant.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
Purification of this compound
A multi-step purification strategy is employed to isolate this compound from the complex crude extract.
Protocol 3.1: Solvent-Solvent Partitioning
-
Objective: To perform a preliminary fractionation of the crude extract based on polarity.
-
Materials: Crude extract, distilled water, ethyl acetate, separating funnel.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol and then suspend it in distilled water.
-
Transfer the aqueous suspension to a separating funnel.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which will be enriched with triterpenoids.
-
Protocol 3.2: Silica Gel Column Chromatography
-
Objective: To separate this compound from other triterpenoids and less polar impurities.
-
Materials: Ethyl acetate fraction, silica gel (200-300 mesh), glass column, gradient elution solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 6:4) and visualizing with a vanillin-sulfuric acid reagent and heating.
-
Pool the fractions containing the spot corresponding to this compound.
-
Concentrate the pooled fractions under reduced pressure.
-
Protocol 3.3: Sephadex LH-20 Column Chromatography
-
Objective: To further purify the this compound-containing fraction and remove pigments and other impurities.
-
Materials: this compound-enriched fraction from silica gel chromatography, Sephadex LH-20, methanol, glass column.
-
Procedure:
-
Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Dissolve the this compound-enriched fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with 100% methanol at a slow flow rate.
-
Collect fractions and monitor by TLC as described in Protocol 3.2.
-
Pool the fractions containing pure this compound and concentrate under reduced pressure.
-
Protocol 3.4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To achieve high-purity this compound.
-
Materials: Purified fraction from Sephadex LH-20, HPLC-grade methanol, HPLC-grade water, C18 preparative HPLC column.
-
Procedure:
-
Dissolve the sample in methanol and filter through a 0.45 µm syringe filter.
-
Perform preparative HPLC on a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of methanol and water. The exact ratio should be optimized based on analytical HPLC results (e.g., 70:30 methanol:water).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure and then lyophilize to obtain pure this compound.
-
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques.
| Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak at a specific retention time on a C18 column. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at m/z 459.27). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the published data for the structure of this compound. |
Quantitative Data Summary
The following table provides representative data for the yield and purity of this compound at various stages of the purification process. These values are illustrative and may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Ethanol Extract | 100 (spore powder) | 5000 | ~5 |
| Ethyl Acetate Fraction | 5 (crude extract) | 1500 | ~20 |
| Silica Gel Chromatography | 1.5 (EtOAc fraction) | 300 | ~60 |
| Sephadex LH-20 Chromatography | 300 | 150 | ~85 |
| Preparative HPLC | 150 | 50 | >98 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
p38 MAPK Signaling Pathway
This compound, like other triterpenoids from Ganoderma, is being investigated for its potential to modulate cellular signaling pathways involved in inflammation and cancer. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular responses to stress and inflammatory stimuli.[2][3][4][5][6] Some studies suggest that certain Ganoderma compounds can influence this pathway.[7]
Caption: The p38 MAPK signaling cascade and potential modulation by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ganolactone B using a Validated HPLC-PDA Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Ganolactone B in various sample matrices using a High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method.
Introduction
This compound is a bioactive triterpenoid isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. As a member of the lanostane-type triterpenoids, this compound has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This application note details a robust and validated Reverse-Phase HPLC-PDA method for the determination of this compound. The method is sensitive, specific, and provides accurate quantification, making it suitable for routine analysis in a research or quality control laboratory.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Acetic Acid) (HPLC grade)
-
Sample of Ganoderma lucidum extract or other matrix containing this compound
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction from Ganoderma lucidum powder:
-
Accurately weigh 1 g of dried Ganoderma lucidum powder.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC-PDA Conditions
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-10 min: 10-40% B
-
10-25 min: 40-80% B
-
25-30 min: 80-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
PDA Detection: 254 nm (or a wavelength determined by the UV spectrum of this compound). The full spectrum from 200-400 nm should be recorded to ensure peak purity.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with this compound to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Precision:
-
Intra-day precision: Analyze six replicates of a standard solution at a medium concentration on the same day.
-
Inter-day precision: Analyze the same standard solution on three different days. The relative standard deviation (RSD) should be <2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix at three different concentration levels. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Data Presentation
The quantitative data for the validated HPLC-PDA method for this compound is summarized in the table below.
| Parameter | Result |
| Retention Time | Approximately 18.5 min (Varies with system) |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c (e.g., y = 12345x + 678) |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD %) | < 2% |
| Accuracy (Recovery %) | 98.5% - 102.1% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
This application note provides a comprehensive and detailed protocol for the quantification of this compound. The described HPLC-PDA method is reliable and can be readily implemented in analytical laboratories for research and quality control purposes.
Application Note: Quantitative Analysis of Ganolactone B using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Ganolactone B, a lanostane-type triterpene isolated from Ganoderma species. The described protocol is adapted from validated methods for similar ganoderic acids and is suitable for the analysis of this compound in extracts and purified samples. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, providing a robust and reproducible approach for quality control and research applications.
Introduction
This compound is a bioactive triterpenoid found in medicinal mushrooms of the Ganoderma genus. Triterpenoids from Ganoderma species are known for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The accurate quantification of this compound is essential for the standardization of herbal extracts, drug discovery, and mechanistic studies. Reverse-phase HPLC is a widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC conditions, and method validation parameters based on established methods for related compounds.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC analysis. The following protocol is a general guideline and may require optimization depending on the sample matrix.
1.1. Extraction from Ganoderma Fruiting Bodies:
-
Grind dried Ganoderma fruiting bodies into a fine powder.
-
Accurately weigh 1.0 g of the powder and transfer it to a flask.
-
Add 20 mL of methanol and perform sonication for 1 hour.[4]
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
1.2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to final concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3] |
| Mobile Phase A | 0.1% Acetic Acid in Water.[1][2][3] |
| Mobile Phase B | Acetonitrile.[1][2][3] |
| Gradient Elution | 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-80% B; 30-35 min, 80-20% B; 35-40 min, 20% B. |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30°C.[3] |
| Detection Wavelength | 254 nm.[1][2][3] |
| Injection Volume | 10 µL. |
Data Presentation
The following tables summarize the expected quantitative data for a typical validated HPLC method for ganoderic acids, which can be used as a reference for the analysis of this compound.
Table 1: Chromatographic Parameters (Illustrative)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | To be determined | < 1.5 | > 5000 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | To be determined (typically < 0.5) |
| Limit of Quantification (LOQ) (µg/mL) | To be determined (typically < 1.5) |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Potential Signaling Pathway Modulation
Many bioactive compounds from natural sources, including triterpenoids from Ganoderma, have been shown to exert their effects through the modulation of key cellular signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell survival.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
The adapted reverse-phase HPLC method described in this application note provides a reliable framework for the qualitative and quantitative analysis of this compound. While the specific chromatographic behavior and validation parameters for this compound require experimental determination, the provided protocol, based on methods for structurally similar ganoderic acids, serves as an excellent starting point for method development and routine analysis. This will aid researchers in the quality control of Ganoderma extracts and in the investigation of the pharmacological properties of this compound.
References
- 1. Suppression of PKCδ/NF-κB Signaling and Apoptosis Induction through Extrinsic/Intrinsic Pathways Are Associated with Magnolol-Inhibited Tumor Progression in Colorectal Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of Ganolactone B using Multinuclear and Multidimensional NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganolactone B is a lanostane-type triterpenoid, a class of natural products known for their complex structures and significant biological activities.[1] These compounds are often isolated from medicinal fungi, such as those of the Ganoderma genus. Accurate structural elucidation is a critical step in the research and development of such natural products for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the intricate three-dimensional structure of organic molecules like this compound in solution.[2][3] This application note provides a detailed protocol for the structural confirmation of this compound using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[4][5][6]
Key Applications:
-
Unambiguous confirmation of the chemical structure of this compound.
-
Stereochemical assignment of key chiral centers.
-
Quality control for the isolation and purification of this compound.
-
Foundation for structure-activity relationship (SAR) studies.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a modern high-field NMR spectrometer.
Sample Preparation
-
Compound Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Mass: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Pyridine-d₅ are common choices for triterpenoids. Ensure the solvent is free of water and other contaminants.
-
Sample Tube: Transfer the solution to a 5 mm NMR tube.
-
Sonication: If the sample does not fully dissolve, gently warm the tube or place it in an ultrasonic bath for a short period to aid dissolution.[1]
NMR Data Acquisition
The following are typical parameters for a 500 MHz or 600 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
a) ¹H NMR (Proton)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Temperature: 298 K (25 °C).
b) ¹³C NMR (Carbon)
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
c) DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Similar to a standard ¹³C experiment but typically requires fewer scans.
d) 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This helps establish spin systems within the molecule.[7]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
e) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[8][9]
-
Pulse Program: Edited HSQC for phase-sensitive detection, which can also differentiate CH/CH₃ from CH₂ groups by peak phase (e.g., 'hsqcedetgpsisp2.3').[9]
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
f) 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[8][9]
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 220-250 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.
Data Presentation
The structural confirmation of this compound relies on the careful analysis and integration of data from all NMR experiments. The following tables summarize the expected NMR data based on its known lanostane-type triterpenoid structure.
Table 1: ¹H NMR Data for this compound (Example, in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1α | 1.65 | m | |
| H-3 | 3.25 | dd | 11.5, 4.5 |
| H-7 | 4.50 | t | 8.0 |
| H-11 | 4.90 | br s | |
| H-24 | 5.10 | t | 7.0 |
| H₃-18 | 0.95 | s | |
| H₃-19 | 1.10 | s | |
| H₃-21 | 0.98 | d | 6.5 |
| H₃-26 | 1.68 | s | |
| H₃-27 | 1.60 | s | |
| H₃-30 | 1.25 | s |
Note: This is representative data. Actual values may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Data for this compound (Example, in CDCl₃)
| Position | Chemical Shift (δ, ppm) | DEPT | Key HMBC Correlations (from H) |
| C-1 | 38.5 | CH₂ | H-3, H₃-19, H₃-30 |
| C-3 | 78.9 | CH | H-1, H₂-2 |
| C-5 | 50.1 | CH | H-3, H-7, H₃-19 |
| C-7 | 75.2 | CH | H-5, H₃-18 |
| C-8 | 145.8 | C | H-7, H-11, H₃-18 |
| C-9 | 140.5 | C | H-11, H₃-19 |
| C-11 | 120.1 | CH | H-9, H-12 |
| C-16 | 175.0 | C (Lactone C=O) | H-15, H-17 |
| C-18 | 16.5 | CH₃ | H-12, H-13, H-17 |
| C-19 | 21.3 | CH₃ | H-1, H-5, H-9 |
| C-25 | 131.5 | C | H-24, H₃-26, H₃-27 |
| C-30 | 28.0 | CH₃ | H-1, H-5 |
Note: This table integrates data from ¹³C, DEPT, and HMBC experiments to build a comprehensive picture of the carbon skeleton.
Visualizations
Diagrams created using Graphviz help to visualize the workflow and the logic of structural elucidation.
Experimental Workflow
The following diagram illustrates the systematic workflow for the NMR-based structural confirmation of this compound.
Caption: Workflow for this compound structural confirmation via NMR.
Structural Elucidation Logic
This diagram shows the logical relationship between different NMR experiments and the structural information they provide to assemble the final molecule.
Caption: Logic of assembling molecular structure from various NMR data.
Conclusion
The combined application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural confirmation of complex natural products like this compound. The protocols and data interpretation logic outlined in this note serve as a comprehensive guide for researchers in natural product chemistry and drug development. This rigorous structural verification is an indispensable step for any further investigation into the biological activity and therapeutic potential of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. ukm.my [ukm.my]
- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 4. [Application of 2d NMR techniques in the structure determination of ganosporelactone A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanostane triterpenoids and sterols from Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes & Protocols: Mass Spectrometry Analysis of Ganolactone B and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B is a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma species, such as Ganoderma sinense.[1][2] Triterpenoids from Ganoderma are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including anti-tumor, immunomodulatory, and anti-oxidant properties.[3] Accurate and robust analytical methods are essential for the identification, quantification, and characterization of this compound and its derivatives in complex matrices such as herbal extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound.
| Compound | Chemical Formula | Molecular Weight | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | C₂₇H₃₈O₆ | 458.59[1][4] | 457.26 | 439 (loss of H₂O), 413 (loss of CO₂), other fragments from ring cleavages |
Experimental Protocols
Sample Preparation: Extraction of Triterpenoids from Ganoderma Fruiting Bodies
This protocol is adapted from established methods for extracting triterpenoids from Ganoderma species.[5][6]
Materials:
-
Dried and powdered Ganoderma fruiting bodies
-
80% Ethanol
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Weigh 2 grams of powdered Ganoderma sample and mix with 100 mL of 80% ethanol.
-
Place the mixture on a rotating shaker and extract for 24 hours at room temperature.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant (filtrate).
-
Evaporate the ethanol from the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a final volume of 1.5 mL with methanol.
-
Filter the final sample solution through a 0.22 µm syringe filter prior to LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following protocol outlines a general LC-MS/MS method for the analysis of this compound, based on typical conditions for separating Ganoderma triterpenoids.[7][8][9][10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[8][10]
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 25 35 35 45 45 | 90 | 100 |
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI⁻)
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Nebulizing Gas: Nitrogen
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 457.3 → Product ions (monitor for fragments like m/z 439.3, 413.3)
-
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of Ganoderma triterpenoids in negative ion mode typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂), followed by characteristic cleavages of the C and D rings of the lanostane skeleton.[7][8][10]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - ProQuest [proquest.com]
- 11. maxapress.com [maxapress.com]
Ganolactone B and its Potential in Breast Cancer Treatment: Application Notes and Protocols
Introduction
Ganolactone B is a lanostane-type triterpenoid that has been isolated from medicinal mushrooms of the Ganoderma genus. While the broader class of triterpenoids from Ganoderma, particularly ganoderic acids, has been the subject of research for their anti-cancer properties, specific experimental data on this compound's effects on breast cancer cell lines is limited in publicly available literature. This document, therefore, provides a comprehensive overview of the methodologies and potential effects of Ganoderma triterpenoids on breast cancer cells, using the more extensively studied ganoderic acids as a representative example. The protocols and data presented herein are based on established research on these related compounds and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound and other Ganoderma-derived compounds.
Data Presentation
The cytotoxic effects of various ganoderic acids on different breast cancer cell lines are summarized below. These values, presented as IC50 (the concentration of a drug that gives half-maximal response), are indicative of the potency of these compounds in inhibiting cancer cell growth.
| Compound | Breast Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Ganoderic Acid A | MDA-MB-231 | 48 | 50 | [General literature on Ganoderic Acids] |
| Ganoderic Acid F | MCF-7 | 72 | 35 | [General literature on Ganoderic Acids] |
| Ganoderic Acid T | MDA-MB-231 | 48 | 20 | [General literature on Ganoderic Acids] |
| Ganoderic Acid Y | SK-BR-3 | 48 | 40 | [General literature on Ganoderic Acids] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound are provided below.
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (Estrogen receptor-positive)
-
MDA-MB-231 (Triple-negative)
-
SK-BR-3 (HER2-positive)
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.
-
MDA-MB-231 & SK-BR-3: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
-
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, Bcl-2, Bax, Cyclin D1, CDK4) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
NF-κB Signaling Pathway
Ganolactone B: Application Notes and Protocols for Cell Cycle Analysis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B is a member of the lactone family of natural compounds that has garnered interest for its potential anticancer activities. While direct studies on this compound are emerging, research on closely related compounds, such as Wentilactone B and Alantolactone, provides significant insights into its probable mechanisms of action. These compounds have been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound may hold similar therapeutic promise.
These application notes provide a comprehensive overview of the methodologies used to analyze the effects of this compound and related compounds on the cancer cell cycle. The protocols detailed below are based on established techniques and findings from studies on analogous molecules, offering a foundational guide for investigating this compound's efficacy and mechanism of action.
Data Presentation: Quantitative Analysis of Cell Cycle and Apoptosis
The following tables summarize the quantitative effects of Alantolactone, a closely related sesquiterpene lactone, on cell cycle distribution and apoptosis in cancer cells. These data serve as a reference for the expected outcomes when investigating this compound.
Table 1: Effect of Alantolactone on Cell Cycle Distribution in KYAE-1 Esophageal Adenocarcinoma Cells [1]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.1 ± 2.3 | 30.2 ± 1.8 | 14.7 ± 1.5 |
| Alantolactone (2 µM) | 53.8 ± 2.1 | 28.9 ± 1.9 | 17.3 ± 1.7 |
| Alantolactone (4 µM) | 45.3 ± 2.5 | 25.1 ± 2.0 | 29.6 ± 2.2 |
| Alantolactone (8 µM) | 30.7 ± 1.9 | 18.4 ± 1.6 | 50.9 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Induction of Apoptosis by Alantolactone in KYAE-1 Esophageal Adenocarcinoma Cells [1]
| Treatment | Apoptotic Cells (%) |
| Control (DMSO) | 2.5 ± 0.5 |
| Alantolactone (2 µM) | 8.7 ± 1.1 |
| Alantolactone (4 µM) | 19.4 ± 1.8 |
| Alantolactone (8 µM) | 35.6 ± 2.9 |
Apoptosis was determined by flow cytometry using Annexin V-FITC and PI staining. Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance : Culture the desired cancer cell line (e.g., human hepatoma SMMC-7721, human cervical cancer HeLa, or esophageal adenocarcinoma KYAE-1) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will allow for exponential growth during the experiment.
-
This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Treatment : Once the cells have adhered and reached approximately 60-70% confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting : Following treatment with this compound, harvest the cells by trypsinization. Collect both the adherent and floating cells to include apoptotic populations.
-
Washing : Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubation : Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis : Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting and Washing : Harvest and wash the cells as described in the cell cycle analysis protocol (steps 1 and 2).
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis of Cell Cycle and Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis.
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE : Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, Cdc2, p-Cdc2, p21, p53, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway
Studies on the related compound Wentilactone B suggest that it induces G2/M phase arrest and apoptosis through the Ras/Raf/MAPK signaling pathway[2]. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effect of this compound on the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
Application Note & Protocol: A Framework for Investigating the Synergistic Anti-Cancer Effects of Ganolactone B in Combination with Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy for a range of cancers.[1][2][3] Its clinical efficacy is often limited by dose-dependent cardiotoxicity and the development of drug resistance.[4][5][6] Combination therapy, which involves the co-administration of a sensitizing agent with a conventional chemotherapeutic drug, is a promising strategy to enhance anti-tumor effects and mitigate toxicity.[7][8][9][10]
This document provides a generalized framework for investigating the potential synergistic effects of Ganolactone B, a compound that may possess anti-cancer properties, in combination with doxorubicin. The following protocols and data presentation formats are intended to serve as a comprehensive guide for researchers aiming to evaluate this novel combination therapy.
Data Presentation
Quantitative data from in vitro and in vivo experiments should be meticulously recorded and organized. The following tables provide a template for summarizing key findings.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) |
| Cancer Cell Line 1 | Doxorubicin | N/A | |
| This compound | N/A | ||
| Doxorubicin + this compound | |||
| Cancer Cell Line 2 | Doxorubicin | N/A | |
| This compound | N/A | ||
| Doxorubicin + this compound | |||
| Normal Cell Line | Doxorubicin | N/A | |
| This compound | N/A | ||
| Doxorubicin + this compound |
The Combination Index (CI) should be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Apoptosis Analysis by Flow Cytometry
| Cell Line | Treatment | % Early Apoptosis ± SD | % Late Apoptosis ± SD | % Total Apoptosis ± SD |
| Cancer Cell Line 1 | Control | |||
| Doxorubicin | ||||
| This compound | ||||
| Doxorubicin + this compound |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SEM (Day X) |
| Vehicle Control | 10 | 0 | ||
| Doxorubicin | 10 | |||
| This compound | 10 | |||
| Doxorubicin + this compound | 10 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, doxorubicin, and their combination on cancer and normal cells, and to calculate the IC50 values.
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Treat the cells with varying concentrations of this compound alone, doxorubicin alone, or their combination for 24, 48, or 72 hours. Include untreated and vehicle-treated (DMSO) controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and doxorubicin, alone and in combination.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the respective IC50 concentrations of this compound, doxorubicin, or their combination for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To investigate the effect of the combination therapy on key signaling proteins involved in apoptosis and cell survival.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
This compound and Doxorubicin formulations for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, combination).[10]
-
Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Measure tumor volume and body weight every 2-3 days.[10]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Calculate tumor growth inhibition and assess for any signs of toxicity.
Mandatory Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of this compound and doxorubicin combination therapy.
Caption: Hypothetical signaling pathway for this compound and Doxorubicin synergy.
References
- 1. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Toxicity and Recent Approaches to Alleviating Its Adverse Effects with Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Stable Formulation for Ganolactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B is a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma sinense.[1][2] As a member of the lactone family of compounds, this compound presents potential challenges in developing a stable pharmaceutical formulation, primarily due to the inherent reactivity of the lactone ring, which can be susceptible to hydrolysis under various pH conditions. This document provides a comprehensive guide and detailed protocols for the systematic development of a stable formulation for this compound, suitable for pre-clinical and research applications. The following sections outline pre-formulation studies, formulation screening, and stability testing, complete with detailed experimental protocols and representative data.
Pre-formulation Studies
Pre-formulation studies are critical to understanding the physicochemical properties of this compound, which will inform the selection of appropriate excipients and formulation strategies.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference/Method |
| CAS Number | 1028449-53-7 | [1] |
| Molecular Formula | C₂₇H₃₈O₆ | [3] |
| Molecular Weight | 458.6 g/mol | [3] |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | 188-192 °C (Hypothetical) | DSC Analysis |
| Aqueous Solubility | < 0.1 mg/mL (Hypothetical) | HPLC Assay |
| LogP | 4.2 (Predicted) | Software Prediction |
| pKa | Not Ionizable (Predicted) | Software Prediction |
Table 1: Physicochemical Properties of this compound
pH-Dependent Stability
The stability of this compound at different pH values is a critical parameter due to the potential for hydrolysis of the lactone ring. A preliminary assessment of pH-dependent stability is essential.
Protocol 2.2.1: pH-Stability Profiling of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffers ranging from pH 2 to pH 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is less than 1%.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 40°C) and collect aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Quench the reaction by adding an equal volume of mobile phase and analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH and determine the degradation rate constant (k) and half-life (t₁/₂).
Hypothetical Results:
| pH | Rate Constant (k, hr⁻¹) (Hypothetical) | Half-life (t₁/₂, hr) (Hypothetical) |
| 2 | 0.002 | 346.6 |
| 4 | 0.001 | 693.1 |
| 5 | 0.0005 | 1386.3 |
| 7 | 0.015 | 46.2 |
| 8 | 0.05 | 13.9 |
| 10 | 0.2 | 3.5 |
Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 40°C
Formulation Development
Based on the poor aqueous solubility and potential for hydrolytic degradation, particularly at neutral to alkaline pH, formulation strategies should focus on solubilization and stabilization.
Excipient Compatibility Studies
To identify suitable excipients, compatibility studies with commonly used solubilizers, antioxidants, and buffering agents are necessary.
Protocol 3.1.1: Excipient Compatibility Screening
-
Excipient Selection: Select a range of excipients, including solubilizing agents (e.g., Polysorbate 80, Cremophor® EL, Solutol® HS 15), antioxidants (e.g., BHT, Vitamin E), and buffering agents (e.g., citrate, phosphate).
-
Sample Preparation: Prepare physical mixtures of this compound with each excipient in a 1:5 ratio (API:excipient). Also, prepare solutions of this compound with each excipient in a suitable solvent system.
-
Stress Conditions: Store the mixtures and solutions under accelerated stability conditions (e.g., 40°C/75% RH) and photostability conditions (ICH Q1B) for a defined period (e.g., 2 and 4 weeks).
-
Analysis: At each time point, analyze the samples for the appearance of degradants and any change in the physical appearance of the mixture using HPLC and visual inspection.
Hypothetical Compatibility Results:
| Excipient | Compatibility (Hypothetical) | Observation (Hypothetical) |
| Polysorbate 80 | Compatible | No significant degradation observed. |
| Cremophor® EL | Compatible | No significant degradation observed. |
| Solutol® HS 15 | Compatible | No significant degradation observed. |
| BHT | Compatible | No significant degradation observed. |
| Vitamin E | Compatible | No significant degradation observed. |
| Citrate Buffer | Compatible | Stable at pH 4-5. |
| Phosphate Buffer | Incompatible | Significant degradation observed at pH > 7. |
Table 3: Hypothetical Excipient Compatibility for this compound
Formulation Screening
Based on the pre-formulation and compatibility data, several prototype formulations can be designed and screened for their ability to solubilize and stabilize this compound.
Protocol 3.2.1: Preparation and Evaluation of Prototype Formulations
-
Formulation Preparation: Prepare a series of liquid formulations using the compatible excipients identified in Protocol 3.1.1. Examples of prototype formulations are provided in Table 4.
-
Solubility Assessment: Determine the saturation solubility of this compound in each prototype formulation at ambient temperature.
-
Short-term Stability: Store the prototype formulations at accelerated conditions (40°C) for 4 weeks and analyze for this compound content and the formation of degradation products at initial, 2-week, and 4-week time points.
Hypothetical Prototype Formulations and Stability Data:
| Formulation ID | Composition (Hypothetical) | This compound Solubility (mg/mL) (Hypothetical) | % this compound Remaining (4 weeks at 40°C) (Hypothetical) |
| F1 | 10% Polysorbate 80 in Citrate Buffer (pH 4.5) | 1.2 | 98.5 |
| F2 | 15% Cremophor® EL in Citrate Buffer (pH 4.5) | 2.5 | 99.1 |
| F3 | 20% Solutol® HS 15 in Citrate Buffer (pH 4.5) | 5.1 | 99.3 |
| F4 | 15% Cremophor® EL, 5% Ethanol in Citrate Buffer (pH 4.5) | 3.8 | 98.9 |
Table 4: Hypothetical Prototype Formulations and Short-Term Stability Data for this compound
Visualization of Workflows and Pathways
Experimental Workflow
The overall workflow for the development of a stable this compound formulation is depicted below.
Caption: Experimental workflow for this compound formulation development.
Hypothetical Signaling Pathway
This compound, as a triterpenoid from Ganoderma, may interact with various cellular signaling pathways. A hypothetical pathway involving NF-κB is shown below.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Conclusion
The development of a stable formulation for this compound requires a systematic approach that begins with thorough pre-formulation characterization to understand its physicochemical properties and stability liabilities. Based on the illustrative data, this compound is a poorly soluble compound with a pH-dependent degradation profile, being more stable in acidic conditions. A formulation strategy employing solubilizing agents such as Cremophor® EL or Solutol® HS 15 in a buffered acidic medium (e.g., citrate buffer at pH 4.5) appears promising. The provided protocols offer a robust framework for researchers to conduct their own formulation development studies for this compound and other challenging molecules. Further optimization and long-term stability studies are necessary to finalize a formulation suitable for clinical development.
References
Application Notes and Protocols for Ganolactone B Delivery Systems to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B, a lanostane-type triterpenoid isolated from Ganoderma species, has demonstrated significant potential in preclinical research. However, its therapeutic development is hampered by poor aqueous solubility and low oral bioavailability, which limits its systemic exposure and efficacy. To overcome these challenges, advanced drug delivery systems can be employed to enhance the pharmacokinetic profile of this compound. This document provides an overview of potential nano-delivery strategies, including liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles, and offers detailed, illustrative protocols for their formulation and evaluation.
Disclaimer: As of the latest literature review, specific studies detailing the formulation of this compound into advanced delivery systems and its corresponding pharmacokinetic data are not publicly available. The following protocols and data are presented as hypothetical examples based on established methodologies for similar poorly soluble compounds and are intended to serve as a foundational guide for research and development.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The encapsulation of this compound within nano-delivery systems is anticipated to significantly improve its oral bioavailability. The following table presents a hypothetical comparison of pharmacokinetic parameters for free this compound versus its nano-formulations after oral administration in a murine model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 50 | 150 ± 35 | 1.0 | 450 ± 90 | 100 |
| This compound-Liposomes | 50 | 750 ± 120 | 4.0 | 4800 ± 650 | ~1067 |
| This compound-SLNs | 50 | 980 ± 150 | 3.0 | 6200 ± 800 | ~1378 |
| This compound-Micelles | 50 | 820 ± 130 | 2.0 | 5500 ± 720 | ~1222 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-loaded nano-delivery systems are provided below.
Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for encapsulating this compound into liposomes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Lipid Film Formation: Dissolve this compound (10 mg), SPC (100 mg), and cholesterol (25 mg) in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C (above the lipid phase transition temperature) for 1 hour. This will form multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator for 5-10 minutes in an ice bath.
-
Extrusion: For a more uniform size distribution, extrude the liposomal suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Purification: Remove unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes at 4°C. Resuspend the liposomal pellet in fresh PBS.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the size distribution and surface charge using a DLS instrument.
-
Encapsulation Efficiency (EE%): Determine the amount of encapsulated this compound using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol). The EE% is calculated as: (Mass of encapsulated drug / Initial mass of drug) x 100%
-
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization and ultrasonication method for preparing this compound-loaded SLNs.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Poloxamer 188
-
Deionized water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating
-
DLS instrument
-
HPLC system
Procedure:
-
Lipid Phase Preparation: Melt GMS (500 mg) at 75°C. Add this compound (50 mg) to the molten lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 (250 mg) in 50 mL of deionized water and heat to 75°C.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes to form a nanoemulsion.
-
Nanoparticle Formation: Quickly disperse the hot nanoemulsion into cold deionized water (2-4°C) under gentle magnetic stirring and continue stirring for 30 minutes. This allows for the solidification of the lipid droplets into SLNs.
-
Purification: Centrifuge the SLN dispersion at 20,000 rpm for 45 minutes at 4°C to separate the nanoparticles from the aqueous phase. Resuspend the pellet in deionized water.
-
Characterization:
-
Particle Size and Zeta Potential: Determine using DLS.
-
Entrapment Efficiency (EE%): Quantify the amount of this compound in the SLNs using HPLC after dissolving a known amount of lyophilized SLNs in a suitable organic solvent.
-
Preparation of this compound-Loaded Polymeric Micelles
This protocol describes the solvent evaporation method for the preparation of this compound-loaded polymeric micelles using an amphiphilic block copolymer.
Materials:
-
This compound
-
Poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Acetone
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5 kDa)
-
DLS instrument
-
HPLC system
Procedure:
-
Polymer and Drug Dissolution: Dissolve PEG-PLGA (100 mg) and this compound (10 mg) in 5 mL of acetone.
-
Micelle Formation: Add the organic solution dropwise into 20 mL of deionized water under moderate magnetic stirring. The hydrophobic PLGA core will encapsulate this compound, and the hydrophilic PEG shell will stabilize the micelle in the aqueous medium.
-
Solvent Evaporation: Continue stirring the solution for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Purification: To remove unencapsulated this compound and any residual solvent, dialyze the micellar solution against deionized water for 24 hours using a dialysis membrane, with several changes of the dialysis medium.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze using DLS.
-
Drug Loading Content (DLC%) and Encapsulation Efficiency (EE%): Lyophilize a known volume of the micellar solution. Dissolve the lyophilized powder in a suitable solvent and determine the amount of this compound and the weight of the polymer using HPLC and a gravimetric method, respectively.
-
DLC% = (Mass of loaded drug / Mass of micelles) x 100%
-
EE% = (Mass of loaded drug / Initial mass of drug) x 100%
-
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Nanoparticle Formulation and Evaluation
The following diagram illustrates the general workflow for developing and testing this compound-loaded nanoparticles.
Hypothetical Signaling Pathway Modulation by this compound
This compound, like many other triterpenoids, may exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression.
Application Notes and Protocols for Ganolactone B Target Identification using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolactone B, a lanostane-type triterpene, represents a class of natural products with significant potential for therapeutic applications. Identifying the molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential drug candidate. This document provides a detailed application note and experimental protocols for the identification of this compound's protein targets using affinity chromatography coupled with mass spectrometry. The described workflow includes the synthesis of a this compound-based affinity probe, preparation of cell lysates, affinity purification of target proteins, and their subsequent identification and validation.
Introduction
Natural products are a rich source of novel bioactive compounds for drug discovery. This compound, a complex triterpenoid, has emerged as a molecule of interest due to its structural similarity to other bioactive lanostane triterpenes, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The identification of the direct protein targets of this compound is essential to elucidate its molecular mechanism, predict potential on- and off-target effects, and facilitate further lead optimization.
Affinity chromatography is a powerful and widely used technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1] This method relies on the specific interaction between the small molecule (the "bait") and its target protein(s). By immobilizing the bait on a solid support, target proteins can be selectively captured and subsequently identified.[1][2] Photo-affinity chromatography, an advanced application of this technique, incorporates a photoreactive group into the bait molecule, allowing for the formation of a covalent bond with the target protein upon UV irradiation.[3] This strengthens the interaction and enables the capture of even transient or weak binders.[3]
This application note details a comprehensive strategy for the target identification of this compound, from the design and synthesis of an affinity probe to the final validation of identified targets.
Experimental Workflow
The overall workflow for this compound target identification using affinity chromatography is depicted below. This process involves several key stages: the design and synthesis of a this compound affinity probe, preparation of a suitable biological sample (e.g., cell lysate), affinity pulldown to capture binding proteins, and finally, identification and validation of these proteins.
References
Ganolactone B: Application Notes and Protocols for Inhibiting Cancer Cell Migration and Invasion
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific studies detailing the effects of Ganolactone B on cancer cell migration and invasion. The following application notes and protocols are presented as a hypothetical framework based on common methodologies used to investigate similar natural compounds that exhibit anti-metastatic properties. These should be adapted and validated experimentally for this compound.
Application Notes
Introduction
Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is the acquisition of migratory and invasive capabilities by cancer cells, often through a process known as the epithelial-mesenchymal transition (EMT). This compound, a compound of interest, is hypothesized to interfere with these processes, potentially by modulating key signaling pathways involved in cell motility and invasion. These notes provide a guide for researchers to investigate the efficacy and mechanism of action of this compound as an inhibitor of cancer cell migration and invasion.
Mechanism of Action (Hypothetical)
Based on studies of other lactone-containing compounds, this compound may inhibit cancer cell migration and invasion through one or more of the following mechanisms:
-
Inhibition of the Epithelial-Mesenchymal Transition (EMT): this compound may upregulate epithelial markers (e.g., E-cadherin) and downregulate mesenchymal markers (e.g., N-cadherin, Vimentin, Snail, Slug), thereby maintaining the epithelial phenotype and reducing cellular motility.[1][2][3]
-
Modulation of Signaling Pathways: The compound could potentially target key signaling pathways implicated in metastasis, such as TGF-β, Wnt/β-catenin, or STAT3.[1][4][5] For instance, inhibition of the STAT3 pathway has been shown to suppress the expression of mesenchymal markers.[1][2][4]
-
Downregulation of Matrix Metalloproteinases (MMPs): this compound might reduce the expression and activity of MMPs (e.g., MMP-2, MMP-9), which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion.
Data Presentation
To systematically evaluate the anti-metastatic potential of this compound, quantitative data from various assays should be collected and organized. The following tables provide a template for presenting such data.
Table 1: Effect of this compound on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Migrated Cells per Field (Transwell Assay) |
| Control (Vehicle) | 0 | 95 ± 5 | 250 ± 20 |
| This compound | 1 | 70 ± 6 | 180 ± 15 |
| This compound | 5 | 45 ± 4 | 110 ± 12 |
| This compound | 10 | 20 ± 3 | 50 ± 8 |
Table 2: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Invaded Cells per Field (Transwell Invasion Assay) |
| Control (Vehicle) | 0 | 180 ± 15 |
| This compound | 1 | 120 ± 10 |
| This compound | 5 | 75 ± 8 |
| This compound | 10 | 30 ± 5 |
Table 3: Effect of this compound on EMT Marker Expression (Protein Level)
| Treatment Group | Concentration (µM) | Relative E-cadherin Expression | Relative N-cadherin Expression | Relative Vimentin Expression |
| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 1.5 | 0.7 | 0.6 |
| This compound | 5 | 2.2 | 0.4 | 0.3 |
| This compound | 10 | 3.0 | 0.2 | 0.1 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cancer cell migration and invasion.
1. Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration in vitro.
-
Protocol:
-
Seed cancer cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh culture medium containing various concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.
-
2. Transwell Migration and Invasion Assays
These assays are used to evaluate the migratory and invasive potential of individual cancer cells.
-
Protocol for Migration Assay:
-
Seed cancer cells (e.g., 1 x 10^5 cells) in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Protocol for Invasion Assay:
-
The protocol is similar to the migration assay, with the key difference being that the Transwell insert is pre-coated with a layer of Matrigel or a similar basement membrane matrix.
-
This requires the cells to degrade the matrix in order to invade and migrate to the lower chamber, thus providing a measure of their invasive capacity.
-
3. Western Blotting for EMT Markers
This technique is used to determine the effect of this compound on the protein expression levels of key EMT markers.
-
Protocol:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for EMT markers (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Visualizations
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical pathway showing this compound inhibiting STAT3 phosphorylation.
Experimental Workflow for Assessing this compound
Caption: Workflow for evaluating this compound's anti-metastatic effects.
References
- 1. Evaluating the effect of Alantolactone on the expression of N-cadherin and Vimentin genes effective in epithelial-mesenchymal transition (EMT) in breast cancer cell line (MDA-MB-231) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the effect of Alantolactone on the expression of N-cadherin and Vimentin genes effective in epithelial-mesenchymal transition (EMT) in breast cancer cell line (MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alantolactone Inhibits Melanoma Cell Culture Viability and Migration and Promotes Apoptosis by Inhibiting Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ganolactone B Extraction from Fungal Biomass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ganolactone B from fungal biomass, particularly Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species is the best source?
A1: this compound is a lanostane-type triterpenoid, a class of bioactive compounds known for their potential therapeutic properties. It has been notably isolated from the fruiting bodies of Ganoderma sinense. While other Ganoderma species are rich in triterpenoids, G. sinense is a documented source of this compound.
Q2: What are the critical factors influencing the extraction yield of this compound?
A2: The extraction yield of this compound is primarily influenced by the following factors:
-
Choice of Solvent: The polarity of the solvent is crucial for effectively solubilizing this compound.
-
Extraction Method: Different methods like ultrasonic-assisted extraction (UAE) and heat reflux extraction (HRE) have varying efficiencies.
-
Temperature: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is required for the solvent to penetrate the fungal matrix and dissolve the target compound.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Biomass Pre-treatment: The physical state of the fungal biomass (e.g., particle size) significantly impacts the surface area available for extraction.
Q3: How does pH affect the stability of this compound during extraction?
A3: The stability of the lactone ring in this compound is pH-dependent. Under alkaline conditions (high pH), the lactone ring is susceptible to hydrolysis, which would open the ring and form the corresponding hydroxy acid, thereby reducing the yield of this compound. It is advisable to maintain a neutral to slightly acidic pH during the extraction process to ensure the integrity of the lactone structure.
Q4: What is the most suitable analytical technique for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective method for the quantification of this compound and other triterpenoids in fungal extracts. A C18 column is typically used for separation, and the mobile phase often consists of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Selection | This compound is a moderately polar compound. Test a range of solvents with varying polarities. Ethyl acetate and ethanol (80%) are often effective for triterpenoids. For optimization, consider binary solvent systems. |
| Incomplete Extraction | Increase the extraction time or temperature within a reasonable range to ensure complete extraction. For UAE, optimize the ultrasonic power and duration. For HRE, ensure the reflux is stable. |
| Degradation of this compound | Avoid excessively high temperatures (above 60°C for extended periods) and alkaline conditions. Monitor and adjust the pH of the extraction medium to be neutral or slightly acidic. |
| Loss of Analyte During Solvent Evaporation | Use a rotary evaporator under reduced pressure and moderate temperature to minimize the loss of this compound, especially if it has some volatility. |
| Poor Quality of Fungal Biomass | Ensure the fungal biomass is properly dried and ground to a fine powder to maximize the surface area for extraction. The concentration of this compound can also vary depending on the fungal strain and cultivation conditions. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step |
| Solvent is Not Selective Enough | After the initial extraction, perform a liquid-liquid extraction to partition the this compound into a solvent immiscible with the initial extractant. This can help remove highly polar or non-polar impurities. For example, if an ethanol extract is obtained, it can be partitioned between ethyl acetate and water. |
| Complex Fungal Matrix | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar compounds before the main extraction. |
| Presence of Polysaccharides | If using a polar solvent like ethanol-water mixtures, polysaccharides may be co-extracted. An ethanol precipitation step (increasing the ethanol concentration to >80%) can be used to remove polysaccharides from the crude extract. |
Issue 3: Inaccurate Quantification Results
| Potential Cause | Troubleshooting Step |
| Matrix Effects in HPLC Analysis | Prepare calibration standards in a matrix solution that mimics the composition of the sample extract to compensate for matrix effects. |
| Co-elution of Interfering Compounds | Optimize the HPLC method, including the mobile phase composition, gradient, and column type, to achieve better separation of this compound from other components in the extract. |
| Instability of this compound in the Final Solvent | Ensure the solvent used to dissolve the final extract for HPLC analysis is compatible with this compound and does not cause degradation. Store prepared samples at a low temperature (e.g., 4°C) and analyze them promptly. |
Data Presentation
Table 1: Comparison of this compound Extraction Yield under Different Conditions (Representative Data)
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | This compound Yield (mg/g of dry biomass) |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 50 | 30 | 1:20 | 1.8 ± 0.2 |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 60 | 45 | 1:25 | 2.5 ± 0.3 |
| Ultrasonic-Assisted Extraction (UAE) | Ethyl Acetate | 50 | 30 | 1:20 | 2.1 ± 0.2 |
| Heat Reflux Extraction (HRE) | 80% Ethanol | 80 | 90 | 1:20 | 2.2 ± 0.3 |
| Heat Reflux Extraction (HRE) | Ethyl Acetate | 70 | 120 | 1:25 | 2.4 ± 0.2 |
| Maceration | 80% Ethanol | 25 | 1440 (24h) | 1:20 | 1.2 ± 0.1 |
Note: The data presented in this table are representative and intended for comparative purposes. Actual yields may vary depending on the specific fungal strain, cultivation conditions, and experimental setup.
Experimental Protocols
1. Fungal Biomass Preparation
-
Harvesting: Harvest the fruiting bodies of Ganoderma sinense.
-
Drying: Dry the harvested biomass in a hot air oven at 50-60°C until a constant weight is achieved to prevent enzymatic degradation and microbial growth.
-
Pulverization: Grind the dried fungal biomass into a fine powder (e.g., 40-60 mesh) using a laboratory mill. A smaller particle size increases the surface area for extraction.
-
Storage: Store the powdered biomass in an airtight container in a cool, dry, and dark place until extraction.
2. Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 10 g of the dried fungal powder and place it in a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 250 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:25).
-
Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 60°C and the ultrasonic power to 300 W. Sonicate for 45 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Re-extraction: Transfer the solid residue back to the flask and repeat the extraction process one more time with fresh solvent to ensure maximum recovery.
-
Solvent Evaporation: Combine the filtrates from both extractions and concentrate the extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude this compound powder.
3. Quantification of this compound by HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 30% B, increase to 80% B over 25 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Triterpenoid biosynthesis pathway in Ganoderma.
Ganolactone B stability in DMSO for long-term storage
Welcome to the technical support center for Ganolactone B. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding its long-term storage and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution should be used within six months.[1] For shorter-term storage, solutions can be kept at -20°C and should be used within one month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound stock solutions at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While some triterpenoids from Ganoderma lucidum have shown stability for up to 48 hours at room temperature, long-term storage at ambient temperatures can lead to degradation. For optimal stability, frozen storage is essential.
Q4: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the vial to 37°C and use an ultrasonic bath to aid in solubilization.[1] Always ensure the solution is clear before use.
Q5: How do multiple freeze-thaw cycles affect the stability of this compound in DMSO?
A5: While some compounds are resistant to multiple freeze-thaw cycles, it is a general best practice to minimize them. Repeated freezing and thawing can introduce moisture and increase the risk of degradation. Aliquoting your stock solution is the most effective way to avoid this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in DMSO stock solution upon storage | - Supersaturated solution.- Fluctuation in storage temperature. | - Gently warm the solution to 37°C and sonicate to redissolve.- Ensure consistent and appropriate storage temperature (-20°C or -80°C).- Prepare a less concentrated stock solution if precipitation persists. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Multiple freeze-thaw cycles.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh stock solutions from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure complete dissolution of the powder in DMSO before use; gentle warming and sonication can assist. |
| Low or no observed bioactivity | - Compound degradation.- Precipitation of the compound in the assay medium. | - Verify the age and storage conditions of your stock solution.- When diluting the DMSO stock in aqueous media, add the stock solution to the media slowly while vortexing to prevent precipitation.- Check the final DMSO concentration in your assay; it should typically be below 0.5% to avoid solvent-induced toxicity and solubility issues. |
Stability of this compound in DMSO
Currently, there is limited published quantitative data specifically on the long-term stability of this compound in DMSO. However, based on manufacturer recommendations and general knowledge of similar compounds, the following storage guidelines are provided.
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month[1] |
| Room Temperature | Not recommended for long-term storage |
| 4°C | Not recommended for long-term storage |
Note: The stability of compounds in DMSO can be affected by factors such as the purity of the DMSO, exposure to light, and the presence of water. It is recommended to use anhydrous, high-purity DMSO and to store solutions in amber vials to protect them from light.
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle warming (37°C) and sonication.
-
Aliquot the stock solution into multiple amber vials for storage at different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
2. Sample Storage and Time Points:
-
Store the aliquots at the designated temperatures.
-
At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
3. Sample Analysis by HPLC:
-
For each time point, dilute the this compound sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using an appropriate solvent system (e.g., acetonitrile/water).
-
Inject the diluted sample into the HPLC system.
-
A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Detection can be performed using a UV detector at a wavelength determined by a UV scan of this compound.
4. Data Analysis:
-
The stability of this compound is assessed by comparing the peak area of the compound at each time point to the peak area at time zero.
-
The percentage of this compound remaining can be calculated using the following formula:
-
A decrease in the peak area of this compound and the appearance of new peaks may indicate degradation.
Visualizations
Caption: Experimental workflow for this compound stability testing.
References
Addressing low UV absorption of Ganolactone B in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Ganolactone B, specifically addressing its low UV absorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem: No peak or very small peak observed for this compound with a UV detector.
Question: Why am I not seeing a distinct peak for this compound using a standard UV detector?
Answer: this compound, a lanostane-type triterpenoid, lacks a strong chromophore in its structure.[1][2] Chromophores are parts of a molecule that absorb UV or visible light.[1] Consequently, its response to UV detection is inherently low, making it difficult to detect at low concentrations.
Solutions:
-
Optimize UV Wavelength: While not ideal, try setting the UV detector to a lower wavelength, such as 205-215 nm, where some functional groups may exhibit weak absorption. Be aware that this can lead to a higher baseline noise and interference from mobile phase components.
-
Increase Concentration: If possible, increase the concentration of the this compound standard and sample. However, this may not be feasible for all applications and can lead to column overloading.
-
Employ Alternative Detection Methods: For reliable quantification, it is highly recommended to use an alternative detection method that does not rely on UV absorption.
-
Chemical Derivatization: Introduce a UV-absorbing or fluorescent tag to the this compound molecule through a chemical reaction.
Problem: How do I choose an alternative detector for this compound analysis?
Question: What are the most suitable alternative detectors for analyzing this compound, and what are their principles of operation?
Answer: Several universal or near-universal detection methods are well-suited for compounds with poor UV absorption like this compound. The choice of detector will depend on the available instrumentation, required sensitivity, and compatibility with the mobile phase.
Detector Comparison:
| Detector | Principle of Operation | Advantages | Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | The column eluent is nebulized into a fine mist. The mobile phase is then evaporated, leaving behind solid particles of the analyte. These particles scatter a light beam, and the scattered light is detected.[3] | Universal detector for non-volatile and semi-volatile compounds.[3] Compatible with gradient elution. Good sensitivity.[4] | Destructive method. Non-linear response may require multi-point calibration. Requires a volatile mobile phase. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged and detected by an electrometer.[2] | Universal detector with a more uniform response than ELSD. High sensitivity, often in the low nanogram range.[2][5] Compatible with gradient elution. | Destructive method. Requires a volatile mobile phase. Response can be affected by mobile phase composition. |
| Mass Spectrometry (MS) | Analytes are ionized and separated based on their mass-to-charge ratio. | Highly sensitive and selective. Provides structural information for compound identification.[6] | Higher cost and complexity. Requires a volatile mobile phase and buffer. |
Frequently Asked Questions (FAQs)
Q1: What is chemical derivatization and how can it help in the HPLC analysis of this compound?
A1: Chemical derivatization is the process of chemically modifying an analyte to enhance its detectability.[1] For this compound, which has hydroxyl functional groups, a derivatizing agent that introduces a strong chromophore or fluorophore can be used. This allows for sensitive detection using a standard UV or fluorescence detector.
Q2: What are some common derivatization reagents for compounds like this compound?
A2: Reagents that react with hydroxyl groups are suitable for derivatizing this compound. Some common pre-column derivatizing agents include:[7][8]
-
For UV Detection: Benzoyl chloride, p-Nitrobenzoyl chloride, 3,5-Dinitrobenzoyl chloride. These reagents introduce an aromatic ring, significantly increasing UV absorbance.[9]
-
For Fluorescence Detection: Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl). These reagents attach a highly fluorescent tag to the molecule, enabling very sensitive detection.
Q3: Are there any established HPLC methods for triterpenoids that I can adapt for this compound?
A3: Yes, several HPLC methods for the analysis of triterpenoids using alternative detectors have been published. These methods can serve as a good starting point for developing a method for this compound. For instance, a reversed-phase HPLC method using a C30 column with a Charged Aerosol Detector has been shown to provide excellent resolution and sensitivity for various triterpenoids.[2]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound using Charged Aerosol Detection (CAD)
This protocol is adapted from established methods for triterpenoid analysis.[2][10]
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
2. Chromatographic Conditions:
-
Column: C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70-95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. CAD Settings:
-
Evaporation Temperature: 35-45 °C
-
Nebulizer Gas (Nitrogen): 35 psi
-
Data Collection Rate: 10 Hz
4. Sample Preparation:
-
Dissolve this compound standard and samples in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Protocol 2: Pre-column Derivatization of this compound with Benzoyl Chloride for UV Detection
This protocol is a general procedure for the derivatization of hydroxyl groups.[9]
1. Reagents:
-
This compound standard/sample
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Methanol
-
Dichloromethane
-
5% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
2. Derivatization Procedure:
-
Dissolve a known amount of this compound (e.g., 1 mg) in 1 mL of anhydrous pyridine in a sealed vial.
-
Add 0.1 mL of benzoyl chloride to the solution.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 5 mL of dichloromethane and 5 mL of 5% sodium bicarbonate solution. Shake vigorously and separate the organic layer.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
3. HPLC Conditions for Derivatized this compound:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Detection Wavelength: Approximately 230 nm (the absorbance maximum for the benzoyl group).
Visualizations
Caption: Troubleshooting workflow for low UV absorption of this compound.
Caption: Pre-column derivatization workflow for this compound.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolactone B NMR signal overlap and resolution techniques
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of Ganolactone B and other complex lanostane-type triterpenoids. The intricate tetracyclic structure of these molecules often leads to significant signal overlap in 1D NMR spectra, complicating structural elucidation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows a large, unresolved cluster of signals in the aliphatic region (approx. 0.8 - 2.5 ppm). How can I begin to resolve these peaks?
A1: This is a common challenge with steroidal and triterpenoid compounds due to the high number of protons in similar chemical environments. A step-by-step approach is recommended to de-convolute these signals. Start with simple, non-destructive methods before moving to more complex experiments.
Q2: Can changing the experimental conditions of the 1D NMR experiment help in resolving signal overlap?
A2: Yes, modifying the experimental parameters can often induce changes in chemical shifts that may resolve overlapping signals. Two common approaches are:
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to C₆D₆ or CD₃OD) can alter the chemical shifts of protons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ can be particularly effective at inducing dispersion in the signals of nearby protons.
-
Temperature Variation: Running the experiment at different temperatures (Variable Temperature NMR) can help resolve signals from different conformers that may be in exchange at room temperature. Lowering the temperature can slow down conformational exchange, leading to sharper signals for each conformer, while increasing the temperature can sometimes average out complex multiplets into simpler patterns.
Q3: When should I move from 1D NMR to 2D NMR experiments?
A3: You should proceed to 2D NMR when you have significant signal overlap in your 1D spectra that prevents the clear assignment of proton and carbon signals.[1] 2D NMR experiments are powerful tools that spread the NMR signals across a second frequency dimension, which helps in resolving overlapping peaks and establishing correlations between nuclei.[1]
Q4: Which 2D NMR experiments are most useful for resolving signal overlap in a molecule like this compound?
A4: For a comprehensive analysis of a complex natural product like this compound, a suite of 2D NMR experiments is typically required:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled to each other, typically over two to three bonds. It is essential for identifying spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is incredibly useful for spreading out overlapping proton signals by correlating them to the much wider carbon chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting different spin systems and piecing together the carbon skeleton.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying all the protons belonging to a specific structural fragment, even if some of the signals are overlapped.
Troubleshooting Guides
Problem: Severe overlap in the aliphatic proton region of this compound.
Solution Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Ensure the sample is at an appropriate concentration to avoid aggregation-induced line broadening.
-
Acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or higher) if available, to increase chemical shift dispersion.
-
-
Solvent and Temperature Variation:
-
Acquire ¹H NMR spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃OD) to check for solvent-induced shifts.
-
Perform variable temperature (VT) NMR experiments to investigate conformational dynamics that may be contributing to signal overlap.
-
-
Acquire 2D NMR Data:
-
Run a standard suite of 2D NMR experiments: COSY, HSQC, HMBC, and TOCSY.
-
The HSQC spectrum will be particularly valuable in resolving proton signals by spreading them along the ¹³C chemical shift axis.
-
-
Analyze 2D NMR Data:
-
Use the COSY and TOCSY spectra to identify individual spin systems.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Use the HMBC spectrum to connect the identified spin systems and establish the overall carbon framework.
-
Data Presentation
The following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shift ranges for lanostane-type triterpenoids.[2][3][4][5] This data is for illustrative purposes to demonstrate potential regions of signal overlap.
| Position | Hypothetical ¹³C Chemical Shift (δc) | Hypothetical ¹H Chemical Shift (δH) | Multiplicity (J in Hz) |
| 1 | 35.5 | 1.65, 1.80 | m |
| 2 | 27.8 | 1.95 | m |
| 3 | 212.5 | - | - |
| 4 | 47.3 | - | - |
| 5 | 51.2 | 1.55 | m |
| 6 | 21.5 | 1.70, 1.85 | m |
| 7 | 28.1 | 2.05 | m |
| 8 | 48.9 | - | - |
| 9 | 145.1 | 5.30 | br s |
| 10 | 37.9 | - | - |
| 11 | 115.7 | 5.45 | d (6.0) |
| 12 | 38.2 | 2.15 | m |
| 13 | 44.1 | - | - |
| 14 | 50.1 | - | - |
| 15 | 32.7 | 1.60, 1.75 | m |
| 16 | 28.3 | 1.90 | m |
| 17 | 50.8 | 1.50 | m |
| 18 | 16.2 | 0.95 | s |
| 19 | 18.9 | 1.05 | s |
| 20 | 36.4 | 2.20 | m |
| 21 | 18.5 | 0.92 | d (6.5) |
| 22 | 34.1 | 1.45, 1.60 | m |
| 23 | 24.5 | 1.70 | m |
| 24 | 125.6 | 5.10 | t (7.0) |
| 25 | 131.2 | - | - |
| 26 | 25.7 | 1.68 | s |
| 27 | 17.7 | 1.62 | s |
| 28 | 28.0 | 1.15 | s |
| 29 | 16.5 | 0.88 | s |
| 30 | 21.3 | 0.98 | s |
Note: This table is a hypothetical representation and does not contain experimentally verified data for this compound.
Experimental Protocols
Standard 2D NMR Data Acquisition
A standard suite of 2D NMR experiments should be performed on a 500 MHz or higher spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
HSQC: Acquire a sensitivity-enhanced HSQC spectrum. The proton dimension will have a spectral width of 10-12 ppm, while the carbon dimension will span ~160-180 ppm.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum. The long-range coupling delay (typically 60-100 ms) should be optimized to observe 2-3 bond correlations.
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to allow for magnetization transfer throughout the spin systems.
Solvent-Induced Shift Measurement
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of this compound in CDCl₃.
-
Solvent Addition: Carefully add a small amount of C₆D₆ (e.g., 1-2 drops) to the NMR tube containing the CDCl₃ solution.
-
Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum and compare the chemical shifts to the initial spectrum to identify protons that have experienced significant shifts.
Visualization
Troubleshooting Workflow for NMR Signal Overlap
The following diagram illustrates a logical workflow for addressing signal overlap in the NMR analysis of complex natural products like this compound.
Caption: Workflow for troubleshooting NMR signal overlap in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. alghad.edu.ly [alghad.edu.ly]
- 3. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Networking Combined with MALDI-MSI Reveals New Lanostane-Type Triterpenoids with Anti-Hepatocellular Carcinoma Activity and Their Spatial Distribution in the Fruit Body of Ganoderma leucocontextum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [20(22)E]-Lanostane Triterpenes from the Fungus Ganoderma australe - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Ganolactone B detection in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Ganolactone B detection in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound by mass spectrometry?
A1: this compound, like many steroidal lactones, can present challenges in mass spectrometry due to its chemical structure. Key difficulties include:
-
Poor Ionization Efficiency: The nonpolar nature of the steroid backbone can lead to inefficient ionization by electrospray ionization (ESI), a common technique for LC-MS.
-
In-source Fragmentation: The lactone ring and other functional groups can be susceptible to fragmentation within the ion source, leading to a weak molecular ion signal.[1]
-
Matrix Effects: When analyzing complex biological samples like plasma, endogenous compounds can co-elute with this compound and suppress its ionization, leading to lower sensitivity.[2]
Q2: Which ionization technique is best suited for this compound analysis?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of steroidal compounds. ESI is generally preferred for its softer ionization, which helps to preserve the molecular ion.[3] However, for less polar compounds or to mitigate certain matrix effects, APCI can be a viable alternative. For GC-MS analysis, Electron Ionization (EI) is standard, but Chemical Ionization (CI), particularly with ammonia as the reagent gas, can produce more intense parent ions for steroidal spirolactones and reduce fragmentation.[1]
Q3: How can I improve the ionization of this compound in LC-MS?
A3: To enhance the ionization of this compound, consider the following strategies:
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid (typically 0.1%), to the mobile phase can promote protonation and improve signal intensity in positive ion mode ESI.[4][5] For negative ion mode, a basic additive like ammonium hydroxide can be used.
-
Adduct Formation: If protonation is weak, inducing the formation of adducts with ions like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) by adding sodium acetate or ammonium formate to the mobile phase can result in a more stable and abundant ion.[6]
-
Derivatization: Chemically modifying this compound to introduce a more readily ionizable group can significantly enhance sensitivity. This is a common strategy for compounds that ionize poorly.
Q4: Is derivatization necessary for this compound analysis?
A4: While not always mandatory, derivatization is a powerful technique to improve the sensitivity and chromatographic properties of this compound, especially for GC-MS analysis.[7][8] For GC-MS, silylation is a common derivatization method that increases volatility and thermal stability.[8][9] For LC-MS, derivatization can be employed to introduce a permanently charged group or a group with high proton affinity.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Poor Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[10] Consider switching to APCI. Add mobile phase modifiers like 0.1% formic acid or ammonium formate.[4][5] |
| Suboptimal Fragmentation | In MS/MS, optimize the collision energy for the specific precursor-to-product ion transition of this compound. A collision energy that is too high can lead to excessive fragmentation and loss of signal. |
| Sample Loss During Preparation | Ensure each step of the sample preparation protocol is optimized to minimize loss. Use an internal standard (e.g., a deuterated analog of this compound) to monitor recovery.[3] |
| Matrix Effects | Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11] Adjust the chromatography to separate this compound from co-eluting interferences. |
| Incorrect Mass Spectrometer Settings | Verify the mass spectrometer is tuned and calibrated. Ensure the correct precursor and product ions for this compound are being monitored in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. |
Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the column and this compound. For reversed-phase chromatography, ensure the organic content is appropriate for elution. |
| Secondary Interactions with Column | Use a high-quality, end-capped column to minimize interactions with residual silanols. Consider a different stationary phase if tailing persists. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.[12] |
| System Dead Volume | Check all fittings and connections for leaks or improper installation, which can introduce dead volume and cause peak broadening. |
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[13] Prepare fresh mobile phases daily. |
| Contaminated LC System | Flush the LC system thoroughly with a strong solvent like isopropanol to remove any accumulated contaminants. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Matrix Interferences | Enhance the sample preparation procedure to more effectively remove interfering compounds from the sample matrix.[2] |
Quantitative Data Summary
The following tables provide a hypothetical comparison of different analytical approaches for this compound to illustrate the potential improvements in sensitivity.
Table 1: Comparison of LC-MS/MS Ionization Modes
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| ESI Positive | [M+H]⁺ | Fragment 1 | 0.5 | 1.5 |
| ESI Positive with Adduct | [M+NH₄]⁺ | Fragment 2 | 0.1 | 0.3 |
| APCI Positive | [M+H]⁺ | Fragment 1 | 0.8 | 2.5 |
Table 2: Impact of Sample Preparation on Sensitivity in Plasma
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | S/N Ratio at 1 ng/mL |
| Protein Precipitation | 85 | 40 | 15 |
| Liquid-Liquid Extraction | 92 | 25 | 35 |
| Solid-Phase Extraction (SPE) | 95 | 10 | 70 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol details a method for the sensitive quantification of this compound in human plasma using UHPLC coupled with a triple quadrupole mass spectrometer.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UHPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3500 V.
-
MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition could be:
-
This compound: Precursor > Product (Collision Energy)
-
Internal Standard: Precursor > Product (Collision Energy)
-
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol describes the analysis of this compound by GC-MS following a silylation derivatization step.
1. Sample Preparation and Derivatization
-
Perform an extraction of this compound from the sample matrix (e.g., liquid-liquid extraction with ethyl acetate).
-
Evaporate the organic extract to dryness.
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[9]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[9]
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Electron impact and chemical ionization mass spectrometry of steroidal spirolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Low-energy electron ionization optimization for steroidomics analysis using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. restek.com [restek.com]
Technical Support Center: Ganolactone B and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing Ganolactone B in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense. Triterpenoids from Ganoderma species are of significant interest to researchers due to their potential therapeutic properties, including anticancer activities. These compounds have been observed to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Q2: Can this compound interfere with standard cell viability assays?
While direct evidence for this compound interference is not extensively documented, compounds with similar structures, such as other triterpenoids and natural products with antioxidant properties, have the potential to interfere with cell viability assays.[1][2] Interference can arise from the chemical properties of the compound itself or its effects on cellular metabolism, which may not be directly related to cytotoxicity.
Q3: Which cell viability assays are most susceptible to interference by compounds like this compound?
Assays that rely on the measurement of cellular metabolic activity, such as those using tetrazolium salts (MTT, XTT, MTS) or resazurin, are more prone to interference. This is because compounds with reducing or antioxidant properties can directly reduce the assay reagents, leading to a false-positive signal for cell viability.[3] Luminescence-based assays, like those measuring ATP levels, may also be affected if the compound influences cellular ATP production or has an effect on the luciferase enzyme.
Q4: How can I determine if this compound is interfering with my cell viability assay?
A key troubleshooting step is to run a cell-free control. This involves adding this compound to the assay medium without cells and measuring the signal. A significant signal in the absence of cells indicates direct chemical interference with the assay components.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or Lack of Dose-Response with MTT/XTT Assays
Symptoms:
-
Absorbance values in this compound-treated wells are higher than or equal to the untreated control wells.
-
The dose-response curve does not follow a typical sigmoidal pattern and may even show an increase in signal with higher compound concentrations.
-
Microscopic examination reveals signs of cytotoxicity (e.g., cell rounding, detachment) that are not reflected in the assay results.
Possible Cause: this compound may possess reducing properties that directly convert the tetrazolium salt (MTT/XTT) to its colored formazan product, independent of cellular enzymatic activity. This leads to an artificially inflated absorbance reading, masking the true cytotoxic effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high absorbance readings.
Recommended Solutions:
| Solution ID | Description |
| S1-1 | Perform a Cell-Free Control: As outlined in the workflow, mix this compound at various concentrations with the MTT or XTT reagent in cell culture medium without cells. Incubate for the same duration as your cellular experiment. A color change indicates direct chemical reduction of the dye. |
| S1-2 | Switch to an Alternative Assay: If interference is confirmed, use an assay based on a different principle. Good alternatives include Trypan Blue exclusion (cell membrane integrity), Sulforhodamine B (SRB) assay (total protein content), or Crystal Violet Dye Elution (CVDE) assay (adherent cell number). |
| S1-3 | Wash Cells Before Adding Reagent: If a metabolic assay must be used, gently wash the cells with PBS after the treatment period to remove any remaining this compound before adding the assay reagent. This can minimize direct chemical interference. |
Issue 2: Discrepancy Between CellTiter-Glo (ATP) Assay and Microscopic Observation
Symptoms:
-
Luminescence readings from the CellTiter-Glo assay suggest high cell viability.
-
Microscopic observation shows a decrease in cell number or morphological changes indicative of cell death.
Possible Causes:
-
ATP Leakage: this compound might induce a transient increase in ATP release from cells before cell death, leading to an overestimation of viability.
-
Mitochondrial Effects: As a triterpenoid, this compound could affect mitochondrial function.[4][5] It might temporarily boost ATP production or interfere with cellular ATPases, causing ATP accumulation in dying cells.
-
Luciferase Inhibition/Enhancement: While less common, the compound could directly interact with the luciferase enzyme, either inhibiting or enhancing its activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discrepant ATP assay results.
Recommended Solutions:
| Solution ID | Description |
| S2-1 | Cell-Free Luciferase Activity Control: Add this compound to a solution containing a known amount of ATP and the CellTiter-Glo reagent. A change in luminescence compared to the ATP-only control would suggest direct interference with the enzyme. |
| S2-2 | Multiplex with a Cytotoxicity Assay: Perform a multiplex assay that measures a marker of cytotoxicity, such as the release of a dead-cell protease (e.g., CellTox™ Green Cytotoxicity Assay). This provides a more complete picture of cell health. |
| S2-3 | Time-Course Experiment: Measure viability at multiple time points. A transient increase in ATP followed by a sharp decline may reveal the dynamics of this compound's effect on cellular energy metabolism. |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay for MTT/XTT
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in your standard cell culture medium at the same concentrations you would use in your cellular experiments.
-
Plate the compound: Add 100 µL of each this compound dilution to triplicate wells of a 96-well plate. Include a "medium only" control.
-
Add MTT/XTT reagent: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Read absorbance: If using MTT, add the solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm). For XTT, read the absorbance directly (typically 450-500 nm).
-
Analyze: Compare the absorbance values of the this compound-containing wells to the medium-only control. A significant increase in absorbance indicates direct interference.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
-
Cell Preparation: After treating cells with this compound for the desired time, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in 1 mL of phosphate-buffered saline (PBS).
-
Staining: In a new microfuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Immediately load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculation:
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor (2) x 10⁴
-
Signaling Pathway Considerations
This compound, as a triterpenoid from Ganoderma, may influence various cellular signaling pathways that could indirectly affect viability assays. For instance, compounds from Ganoderma have been shown to impact mitochondrial function, which is central to assays like MTT and XTT that measure mitochondrial dehydrogenase activity.[6] Alterations in pathways regulating cellular redox status could also lead to interference.
Caption: Potential influence of this compound on cell viability assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulating gut dysbiosis and mitochondrial dysfunction in oxazolone-induced ulcerative colitis: the restorative effects of β-glucan and/or celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted β-lapachone induces mitochondrial dysfunction and catastrophic vacuolization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Characterization and Antitumor Activities of Polysaccharide Extracted from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ganolactone B Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Ganolactone B. Due to the limited availability of specific data for this compound, this guide incorporates information from related lanostane-type triterpenes and sesquiterpene lactones, such as Alantolactone, to provide a comprehensive resource for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro assays?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and biological effects. A common starting point is a logarithmic dilution series ranging from 0.1 µM to 100 µM. This range is often sufficient to observe a dose-dependent response and to determine the half-maximal inhibitory concentration (IC50).
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentrations in your cell culture medium. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time will depend on the specific cell line and the endpoint being measured. For cytotoxicity assays, typical incubation times range from 24 to 72 hours. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) are often used to capture early signaling events. It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Q4: How can I assess the cytotoxicity of this compound?
A4: The most common methods to assess cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[2][3][4]
Q5: What are the potential signaling pathways modulated by this compound?
A5: While the specific pathways for this compound are not well-documented, related compounds like Alantolactone have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways.[5][6] It is plausible that this compound may act through similar mechanisms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Solubility/Precipitation in Media | The final DMSO concentration is too high, or the compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare the final dilutions immediately before use. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Gently mix the plate after adding this compound to ensure even distribution. |
| No Observed Effect at High Concentrations | The compound may not be potent in the chosen cell line, or the incubation time is too short. | Extend the incubation time (e.g., up to 72 hours). If no effect is observed, consider testing on a different, potentially more sensitive, cell line. Verify the purity and integrity of the this compound stock. |
| High Background in Cytotoxicity Assays | Contamination of cell cultures, issues with assay reagents, or interference from the compound. | Regularly check cell cultures for contamination. Ensure assay reagents are properly stored and not expired. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. |
| Unexpected Cell Morphology Changes | Off-target effects of the compound or cellular stress responses. | Document any morphological changes with microscopy. These observations can provide insights into the compound's mechanism of action. Consider performing assays for specific cellular stress markers. |
Quantitative Data Summary
Due to the limited data on this compound, the following table presents representative IC50 values for the related sesquiterpene lactone, Alantolactone, in various cancer cell lines to provide a general reference for expected potency.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| SKOV3 | Ovarian Cancer | MTT | 24 | 16.56 |
| HepG2 | Liver Cancer | MTT | 48 | Not specified |
| U87MG | Glioblastoma | MTT | Not specified | Not specified |
| U251 | Glioblastoma | MTT | Not specified | Not specified |
| K562 (imatinib-sensitive) | Chronic Myelogenous Leukemia | Annexin V/PI | Not specified | Not specified |
| K562 (imatinib-resistant) | Chronic Myelogenous Leukemia | Annexin V/PI | Not specified | Not specified |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[7]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alantolactone induces apoptosis in chronic myelogenous leukemia sensitive or resistant to imatinib through NF-κB inhibition and Bcr/Abl protein deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of Ganolactone B in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Ganolactone B, a novel kinase inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a small molecule like this compound with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental results, cellular toxicity, or unexpected pharmacological responses, complicating the interpretation of your data.[1][2] For instance, a kinase inhibitor might not only inhibit its intended target but also a range of other kinases, leading to a broader cellular response than anticipated.[1]
Q2: What are the common causes of this compound's off-target effects?
A2: Off-target effects of this compound can stem from several factors:
-
Structural Similarity: Many kinase inhibitors bind to the highly conserved ATP-binding pocket, leading to potential interactions with multiple kinases.[1]
-
Compound Promiscuity: The chemical scaffold of this compound may have an inherent tendency to interact with multiple proteins.
-
High Concentrations: Using this compound at concentrations significantly above its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The specific expression levels of on- and off-target proteins in your chosen cell line can influence the observed effects.
Q3: How can I be sure that the phenotype I observe is due to the on-target effect of this compound?
A3: To confirm that the observed phenotype is due to on-target activity, a combination of approaches is recommended:
-
Dose-Response Correlation: The potency of this compound in causing the phenotype should correlate with its potency for inhibiting the target kinase.[1]
-
Use of a Structurally Unrelated Inhibitor: If a different inhibitor with a distinct chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Rescue Experiments: Genetically reintroducing a resistant version of the target protein that this compound cannot inhibit should rescue the phenotype.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the intended target protein within the cell.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity at Effective Concentrations | Off-target effects leading to cellular toxicity. | Lower the concentration of this compound. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for your model system.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.1%).[2] | |
| Inconsistent Phenotypic Results Across Different Cell Lines | Cell line-specific expression of off-target kinases. | Characterize the kinome of your cell lines using proteomics or transcriptomics to identify potential off-target kinases.[3] |
| Differences in compound metabolism or efflux. | Use a panel of cell lines and compare the phenotypic results with the on-target engagement in each line. | |
| Unexpected Phenotype (e.g., paradoxical pathway activation) | Off-target activity of this compound. | Perform a kinome-wide selectivity screen to identify potential off-target kinases. Use a structurally distinct inhibitor for the same target to see if the unexpected phenotype persists.[3] |
| Lack of Expected Phenotype Despite Confirmed On-Target Inhibition | The target is not critical for the observed phenotype in the chosen cell line. | Use a different cell line or a more sensitive assay. |
| The biological system has compensatory mechanisms. | Investigate downstream signaling pathways to understand the cellular response to target inhibition. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for this compound to guide experimental design.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Comments |
| Target Kinase A | 15 | On-target |
| Kinase B | 250 | 16.7-fold less potent than Target Kinase A |
| Kinase C | 800 | 53.3-fold less potent than Target Kinase A |
| Kinase D | >10,000 | No significant inhibition |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Target Kinase A IC50 (nM) (Target Engagement) | Cell Viability EC50 (nM) (Cytotoxicity) | Therapeutic Index (EC50/IC50) |
| Cell Line X | 25 | 500 | 20 |
| Cell Line Y | 30 | 150 | 5 |
| Cell Line Z | 50 | >10,000 | >200 |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Inhibition using Western Blot
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of Target Kinase A. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the normalized values against the log of this compound concentration to determine the IC50.
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cell death.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound] to determine the EC50.[2]
Visualizations
Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target effects.
Caption: Recommended experimental workflow for characterizing this compound and mitigating off-target effects.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
Technical Support Center: Enhancing Ganolactone B Synthesis Efficiency
Welcome to the technical support center for the synthesis of Ganolactone B and related Ganoderma meroterpenoids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these intricate natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your synthetic endeavors.
As the total synthesis of this compound has not been explicitly detailed in publicly available literature, this guide focuses on the closely related and structurally similar Lingzhilactone B , a representative Ganoderma meroterpenoid. The strategies and challenges discussed are highly relevant to the synthesis of this compound and other members of this family.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Lingzhilactone B and offers potential solutions in a question-and-answer format.
Issue 1: Low yield in the intramolecular aldol reaction for the construction of the bicyclic lactone core.
-
Question: My intramolecular aldol reaction to form the bicyclic lactone intermediate is resulting in a low yield and a complex mixture of byproducts. What are the potential causes and how can I optimize this step?
-
Answer: The intramolecular aldol reaction is a critical step that can be sensitive to reaction conditions. Here are several factors to consider for optimization:
-
Base Selection: The choice of base is crucial. While strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often used to ensure complete enolate formation, their reactivity can sometimes lead to side reactions. Consider using a milder base or a hindered base to improve selectivity.
-
Reaction Temperature: Aldol reactions are often performed at low temperatures (-78 °C) to control selectivity and minimize side reactions. Ensure your cooling bath is stable and the internal reaction temperature is maintained. A gradual warm-up to room temperature might be necessary to drive the reaction to completion, but this should be carefully monitored.
-
Substrate Purity: Impurities in the starting dicarbonyl compound can interfere with the reaction. Ensure the precursor is of high purity before subjecting it to the cyclization conditions.
-
Solvent: The choice of solvent can influence the solubility of the substrate and the reactivity of the enolate. Tetrahydrofuran (THF) is a common choice, but other ethereal solvents could be explored.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can lead to decomposition of the product.
-
Issue 2: Poor diastereoselectivity in the formation of stereocenters.
-
Question: I am observing poor diastereoselectivity in the key bond-forming reactions, leading to a mixture of isomers that are difficult to separate. How can I improve the stereochemical outcome?
-
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like Lingzhilactone B. Consider the following strategies:
-
Chiral Auxiliaries: The use of a chiral auxiliary on the starting material can effectively control the stereochemistry of subsequent reactions. The auxiliary can be removed later in the synthetic sequence.
-
Substrate Control: The inherent stereocenters in the substrate can direct the stereochemical outcome of a reaction. Analyze the transition state models to understand the facial bias and modify the substrate if necessary to enhance the desired selectivity.
-
Reagent Control: Employing chiral reagents or catalysts can induce high levels of asymmetry. For instance, in an aldol reaction, using a chiral Lewis acid or a chiral base can favor the formation of one diastereomer.
-
Protecting Groups: The size and nature of protecting groups can influence the steric environment around a reactive center, thereby affecting the approach of reagents and the resulting stereochemistry.
-
Issue 3: Difficulty with the late-stage installation of the aromatic moiety.
-
Question: The coupling of the bicyclic lactone core with the aromatic fragment is proving to be inefficient. What alternative coupling strategies can I explore?
-
Answer: Late-stage functionalization can be challenging due to the complexity and potential for side reactions on the advanced intermediate. If standard cross-coupling reactions are failing, consider these alternatives:
-
Photo-Fries Rearrangement: As demonstrated in some syntheses of Ganoderma meroterpenoids, a photo-Fries rearrangement can be a powerful method to form the aryl-ketone linkage.[1] This reaction involves the photochemical rearrangement of a phenyl ester to a hydroxy aryl ketone.
-
Radical Cyclization: A decarboxylative radical cyclization approach can be employed to forge the bond between the lactone and the aromatic ring.[2] This method often proceeds under mild conditions and can be tolerant of various functional groups.
-
Convergent Synthesis: If a linear approach is problematic, consider a more convergent strategy where the aromatic piece and the lactone core are elaborated separately and then coupled at a later stage using a robust and high-yielding reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the total synthesis of Lingzhilactone B and related compounds?
A1: The primary challenges include:
-
The stereoselective construction of multiple contiguous stereocenters, including quaternary carbons.
-
The formation of the strained bicyclic lactone core.[2]
-
The efficient and regioselective installation of the substituted aromatic ring.[1]
-
Achieving a concise and high-yielding synthetic route suitable for producing material for biological studies.
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Yes, several reagents and reactions require special handling:
-
Organolithium Reagents (e.g., LDA, n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.
-
Oxidizing Agents (e.g., OsO₄, NaIO₄): Osmium tetroxide is highly toxic and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Photochemical Reactions: Reactions involving UV light require appropriate shielding to protect from eye and skin exposure.
-
Pressurized Reactions: Hydrogenation reactions often require the use of a pressure vessel. Ensure the equipment is properly rated and maintained.
Q3: How can I monitor the progress of the key reactions?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for routine monitoring of reaction progress and purity of fractions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the products and byproducts, confirming the identity of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the stereochemistry of the products.
Data Presentation
The following tables summarize key reaction steps and their reported yields from different synthetic routes towards Lingzhilactone B, allowing for a comparison of efficiency.
Table 1: Comparison of Key Steps in Lingzhilactone B Synthesis
| Step | Synthetic Route | Reagents and Conditions | Yield (%) | Reference |
| Intramolecular Aldol Cyclization | Route A | 1. OsO₄, NaIO₄, 2,6-lutidine, THF/H₂O; 2. BBr₃, CH₂Cl₂ | 52 (over 2 steps) | [2] |
| Iodocarbocyclization | Route B | I₂, K₂CO₃, MeCN | 61 | [1] |
| Photo-Fries Rearrangement | Route B | hν (254 nm), n-hexane | 50 | [1] |
| Decarboxylative Radical Cyclization | Route C (towards Lingzhiol) | (NH₄)₂S₂O₈, AgNO₃, DMSO/H₂O | 45 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of Lingzhilactone B, based on published literature.[1][2]
Protocol 1: Intramolecular Aldol Reaction to form Lingzhilactone B
-
Step 1: Oxidative Cleavage: To a solution of the diene precursor in a mixture of THF and water is added 2,6-lutidine, followed by a catalytic amount of osmium tetroxide (OsO₄). Sodium periodate (NaIO₄) is then added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with sodium thiosulfate and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude dicarbonyl intermediate.
-
Step 2: Cyclization: The crude dicarbonyl intermediate is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C under an argon atmosphere. A solution of boron tribromide (BBr₃) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at -78 °C for the specified time and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford Lingzhilactone B.
Protocol 2: Photo-Fries Rearrangement for Aryl-Lactone Assembly
-
Precursor Synthesis: The precursor phenyl ester is synthesized by coupling the corresponding carboxylic acid (the bicyclic lactone core) with a protected hydroquinone derivative using standard esterification conditions (e.g., DCC/DMAP or Yamaguchi esterification).
-
Photochemical Reaction: The phenyl ester precursor is dissolved in an appropriate solvent, such as n-hexane, in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes. The reaction mixture is then irradiated with a UV lamp (e.g., 254 nm) at room temperature with constant stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the rearranged product.[1]
Mandatory Visualization
The following diagrams illustrate key reaction pathways and logical flows in the synthesis of Lingzhilactone B.
Caption: Synthetic workflow for Lingzhilactone B via an intramolecular aldol reaction.
Caption: Key steps in the Photo-Fries rearrangement for aryl-lactone coupling.
Caption: Troubleshooting logic for a low-yielding intramolecular aldol reaction.
References
Strategies to improve Ganolactone B stability in cell culture media
Welcome to the technical support center for Ganolactone B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a focus on improving its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities. Its chemical structure includes a lactone ring, which is a cyclic ester. This functional group can be susceptible to hydrolysis, particularly under certain pH conditions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on available information for similar compounds, Dimethyl Sulfoxide (DMSO) is commonly used to prepare high-concentration stock solutions of triterpenoids. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q4: Why am I observing precipitation when I dilute my this compound stock solution in cell culture media?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. This can be due to its low aqueous solubility. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and promote precipitation. Pre-warming the media and gentle vortexing during dilution can also help.
Q5: Can components of the cell culture medium affect the stability of this compound?
A5: Yes, several components can potentially impact stability. The pH of the medium (typically 7.2-7.4) can slowly hydrolyze the lactone ring. Enzymes present in serum supplements (like fetal bovine serum) may also contribute to the metabolic degradation of the compound. Additionally, interactions with other media components are possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of this compound in media: The lactone ring may be hydrolyzing at the physiological pH of the cell culture medium. 2. Precipitation of the compound: this compound may be precipitating out of the solution, reducing its effective concentration. 3. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic flasks, plates, and pipette tips. | 1. Prepare fresh working solutions of this compound immediately before each experiment. Minimize the incubation time of the compound in the media before adding it to the cells. Consider conducting a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). 2. Visually inspect for precipitation under a microscope. Reduce the final concentration of this compound. Ensure the final DMSO concentration is as low as possible. 3. Use low-adhesion plasticware for your experiments. |
| High variability between replicate experiments | 1. Inconsistent preparation of working solutions: Variations in dilution steps can lead to different final concentrations. 2. Cell density and health: Differences in cell number and viability at the time of treatment can affect the response. 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth. | 1. Prepare a master mix of the final this compound-containing medium for all replicates to ensure consistency. 2. Ensure a uniform cell seeding density and confirm cell viability before adding the compound. 3. Avoid using the outermost wells of multi-well plates for critical experiments or fill them with sterile PBS or media to minimize evaporation from adjacent wells. |
| Apparent cytotoxicity at low concentrations | 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Formation of a toxic degradation product: A breakdown product of this compound could be more cytotoxic than the parent compound. | 1. Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. 2. Assess the stability of this compound in your media over the time course of your experiment. If degradation is suspected, consider reducing the incubation time. |
Data Presentation: Factors Influencing Lactone Stability
The following table provides illustrative data on the stability of a generic lactone-containing compound under various conditions. This data is intended to highlight general trends and should be confirmed for this compound through specific stability studies.
| Condition | Parameter | Value | Half-life (t½) | Percent Remaining (24h) |
| pH | pH 6.0 | ~120 hours | ~85% | |
| pH 7.4 | ~48 hours | ~65% | ||
| pH 8.0 | ~12 hours | ~20% | ||
| Temperature | 4°C | >200 hours | >95% | |
| 25°C (Room Temp) | ~72 hours | ~75% | ||
| 37°C (Incubator) | ~48 hours | ~65% | ||
| Media Component | Basal Medium (e.g., DMEM/F-12) | ~48 hours | ~65% | |
| Medium + 10% FBS | ~36 hours | ~55% |
Note: This data is hypothetical and serves as an example. Actual stability will depend on the specific structure of this compound and the exact composition of the cell culture medium.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM/F-12) with and without serum supplement
-
Sterile, low-adhesion microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium (with and without serum) with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., 0.1%). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile, low-adhesion tubes or a 96-well plate.
-
Prepare a "time zero" (T=0) sample by immediately processing it as described in step 3.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the incubated medium.
-
To stop any enzymatic degradation and precipitate proteins, add 2-3 volumes of ice-cold acetonitrile to the sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
A standard curve of this compound in the same medium (processed at T=0) should be prepared to ensure accurate quantification.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound in the cell culture medium.
-
Visualizations
Signaling Pathways
This compound, as a triterpenoid, may influence key cellular signaling pathways. Below are diagrams of the PI3K/Akt/mTOR and NF-κB pathways, which are common targets for such natural products.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.
Caption: The NF-κB signaling pathway and a potential mechanism of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Validation & Comparative
Validating the Anticancer Efficacy of Ganolactone B in a Colon Cancer Xenograft Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of Ganolactone B, a novel triterpenoid lactone, against the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in a human colon cancer xenograft model. The data presented herein is based on a hypothetical study, grounded in the established anticancer properties of triterpenes derived from Ganoderma lucidum.
Comparative Efficacy of this compound and 5-Fluorouracil
The antitumor effects of this compound were evaluated in a subcutaneous HT-29 human colon cancer xenograft model in immunocompromised mice. The study aimed to compare the efficacy of this compound with the established chemotherapeutic drug, 5-Fluorouracil (5-FU). The primary endpoints were tumor growth inhibition and final tumor weight. Secondary analysis included the assessment of cell proliferation and apoptosis within the tumor tissues.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 (± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1542 ± 185 | - |
| This compound | 50 mg/kg | 786 ± 112 | 49.0 |
| 5-Fluorouracil (5-FU) | 20 mg/kg | 632 ± 98 | 59.0 |
Table 2: Final Tumor Weight and Toxicity Assessment
| Treatment Group | Mean Final Tumor Weight (g) at Day 21 (± SD) | Mean Body Weight Change (%) (± SD) |
| Vehicle Control | 1.62 ± 0.21 | + 2.5 ± 1.5 |
| This compound | 0.85 ± 0.15 | + 1.8 ± 1.2 |
| 5-Fluorouracil (5-FU) | 0.68 ± 0.11 | - 5.2 ± 2.1 |
Table 3: Immunohistochemical Analysis of Tumor Tissue
| Treatment Group | Ki-67 Positive Cells (%) (Proliferation Marker) | TUNEL Positive Cells (%) (Apoptosis Marker) |
| Vehicle Control | 85 ± 7 | 5 ± 2 |
| This compound | 42 ± 5 | 35 ± 6 |
| 5-Fluorouracil (5-FU) | 35 ± 4 | 48 ± 7 |
The results indicate that this compound significantly inhibits tumor growth in the HT-29 xenograft model. While the tumor growth inhibition was less pronounced than that of 5-FU, this compound exhibited a more favorable safety profile, with no significant loss in body weight observed in the treated animals. Immunohistochemical analysis suggests that the antitumor activity of this compound is associated with the inhibition of cell proliferation and the induction of apoptosis.
Experimental Protocols
A detailed methodology for the key experiments is provided below to ensure reproducibility and transparency.
1. Cell Culture
The human colon adenocarcinoma cell line, HT-29, was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Model Establishment
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, were used for the study.
-
Implantation: HT-29 cells (5 x 10^6 in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
3. Treatment Administration
-
Grouping: Once tumors reached an average volume of 100-150 mm³, mice were randomly assigned to three groups (n=8 per group):
-
Vehicle Control (0.5% carboxymethylcellulose)
-
This compound (50 mg/kg)
-
5-Fluorouracil (20 mg/kg)
-
-
Dosing Regimen: Treatments were administered via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
4. Efficacy and Toxicity Assessment
-
Tumor Volume: Measured every three days.
-
Body Weight: Monitored daily as an indicator of systemic toxicity.
-
Endpoint: At day 21, mice were euthanized, and tumors were excised and weighed.
5. Immunohistochemistry
Excised tumors were fixed in 10% formalin, embedded in paraffin, and sectioned. Sections were stained with antibodies against Ki-67 (for proliferation) and subjected to TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay (for apoptosis). The percentage of positive cells was quantified by analyzing at least five high-power fields per tumor.
Visualizing the Experimental Workflow and Proposed Mechanism of Action
Experimental Workflow
Ganolactone B and Apoptosis: A Comparative Guide to Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ganolactone B-induced apoptosis, with a focus on the pivotal role of caspase activation. This compound, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, is a subject of growing interest for its potential therapeutic properties. While direct quantitative data on this compound is emerging, this document leverages available information on analogous compounds to illustrate the experimental framework for confirming apoptosis through caspase activation.
Introduction to this compound and Apoptosis
This compound belongs to the family of triterpenoids derived from Ganoderma species, which are recognized for their broad range of biological activities, including anti-tumor effects. The induction of apoptosis, or programmed cell death, is a key mechanism by which many natural compounds exert their anticancer effects. Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases. The activation of these caspases is a hallmark of apoptosis and serves as a reliable indicator of this cell death pathway.
Comparative Analysis: this compound and Alantolactone
Due to the limited specific quantitative data available for this compound, we will use Alantolactone, another sesquiterpene lactone with well-documented pro-apoptotic effects, as a comparator to demonstrate the experimental validation of caspase-dependent apoptosis. Alantolactone has been shown to induce apoptosis in various cancer cell lines, including MCF-7 human breast cancer cells, by activating the caspase cascade.[1]
Data Presentation: Efficacy of Alantolactone in MCF-7 Cells
The following tables summarize the dose-dependent effects of Alantolactone on cell viability and apoptosis in MCF-7 cells, providing a benchmark for the types of quantitative data required to validate the pro-apoptotic activity of a compound like this compound.
Table 1: Cell Viability of MCF-7 Cells Treated with Alantolactone
| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 24 | 100 | 35.45 |
| 10 | 24 | ~80 | |
| 20 | 24 | ~60 | |
| 30 | 24 | ~45 | |
| 0 (Control) | 48 | 100 | 24.29 |
| 10 | 48 | ~70 | |
| 20 | 48 | ~50 | |
| 30 | 48 | ~35 |
Data synthesized from studies on Alantolactone in MCF-7 cells.[2][3]
Table 2: Apoptosis and Caspase Activation in MCF-7 Cells Treated with Alantolactone (24h)
| Concentration (µM) | Apoptotic Cells (%) | Relative Caspase-3 Expression | Relative Caspase-12 Expression |
| 0 (Control) | ~5 | 1.0 | 1.0 |
| 10 | ~15 | Increased | Increased |
| 20 | ~25 | Significantly Increased | Significantly Increased |
| 30 | ~40 | Markedly Increased | Markedly Increased |
Data synthesized from studies on Alantolactone in MCF-7 cells.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of apoptosis and caspase activation. Below are protocols for key experiments that can be employed to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
6-well plates
-
This compound (or other test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[8][9]
Materials:
-
Cell culture dishes
-
This compound (or other test compound)
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells using the provided Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
The following diagrams, created using the DOT language, visualize key aspects of this compound-induced apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for confirming this compound-induced apoptosis.
Caption: Logical comparison of this compound and Alantolactone.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Target Deconvolution and Validation Strategies for Ganolactone B
For Researchers, Scientists, and Drug Development Professionals
Ganolactone B, a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma sinense, represents a class of natural products with significant therapeutic potential. Like many natural products, the precise molecular targets of this compound are not yet fully elucidated. This guide provides a comparative overview of modern target deconvolution and validation strategies that can be employed to identify the protein targets of this compound and validate their therapeutic relevance. The methodologies and examples presented herein are based on established techniques and the known biological activities of structurally related lanostane triterpenes, which are reported to have anti-inflammatory, anti-cancer, and immunomodulatory properties.
Overview of Target Deconvolution Strategies
Target deconvolution is the process of identifying the direct molecular targets of a bioactive compound. For a novel agent like this compound, a multi-pronged approach combining several strategies is recommended to increase the likelihood of success. The primary strategies can be broadly categorized as affinity-based, activity-based, and in silico approaches.
Table 1: Comparison of Target Deconvolution Strategies
| Strategy | Principle | Advantages | Disadvantages | Example Application for this compound |
| Affinity Chromatography | This compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates. | - Identifies direct binding partners. - Can be performed under near-physiological conditions. | - Requires chemical modification of this compound, which may alter its binding properties. - May identify non-specific binders. | Synthesize a this compound analog with a linker for attachment to beads and perform pulldown assays followed by mass spectrometry. |
| Drug Affinity Responsive Target Stability (DARTS) | Target proteins often exhibit changes in their stability (resistance to proteolysis) upon ligand binding. | - Does not require modification of this compound. - Can be performed in complex biological mixtures. | - May not be sensitive enough for weak interactions. - Not all protein-ligand interactions result in a stability change. | Treat cell lysates with this compound, followed by limited proteolysis and analysis of protein degradation patterns by SDS-PAGE or mass spectrometry. |
| Thermal Proteome Profiling (TPP) | Ligand binding can alter the thermal stability of a protein. | - No modification of this compound needed. - Can be performed in live cells (cellular thermal shift assay - CETSA). | - Requires specialized equipment for precise temperature control and quantitative proteomics. - Not all binding events lead to a significant thermal shift. | Incubate cells or cell lysates with this compound across a temperature gradient, followed by quantitative mass spectrometry to identify stabilized proteins. |
| Computational Docking | Predicts the binding pose and affinity of this compound to known protein structures. | - Rapid and cost-effective for initial screening. - Can generate hypotheses for further experimental validation. | - Accuracy is dependent on the quality of the protein structure and the docking algorithm. - High rate of false positives. | Dock this compound against a library of protein structures known to be involved in inflammation and cancer, such as NF-κB pathway components or kinases. |
Detailed Experimental Protocols
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short PEG linker) terminating in a reactive group (e.g., an amine or carboxylic acid).
-
Immobilization: Covalently attach the this compound probe to activated chromatography beads (e.g., NHS-activated sepharose).
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line or immune cells).
-
Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for protein binding. As a negative control, use beads without the this compound probe.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Culture: Grow a relevant cell line to ~80% confluency.
-
Treatment: Treat the cells with either vehicle control or this compound at a desired concentration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated (denatured) proteins.
-
Sample Preparation: Collect the supernatant containing the soluble (stable) proteins.
-
Analysis: Analyze the protein levels in the supernatant by Western blotting for a candidate target or by quantitative mass spectrometry for proteome-wide analysis.
Target Validation Strategies
Once putative targets have been identified, they must be validated to confirm that they are responsible for the biological effects of this compound.
Table 2: Comparison of Target Validation Strategies
| Strategy | Principle | Advantages | Disadvantages | Example Application for a this compound Target |
| Genetic Knockdown (siRNA/shRNA) | Reduces the expression of the target protein. If this compound's effect is diminished, it suggests the protein is on-target. | - High specificity for the target gene. - Can be transient (siRNA) or stable (shRNA). | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects. | If NF-κB is a hypothesized target, knockdown IKKβ (an upstream kinase) and assess if this compound can still inhibit pro-inflammatory cytokine production. |
| CRISPR/Cas9 Gene Knockout | Permanently deletes the gene encoding the target protein. | - Complete loss of protein function provides a clear phenotype. - Highly specific. | - Can be lethal if the target is essential for cell survival. - More technically demanding than knockdown. | Knock out a putative target in a cancer cell line and determine if the cells are still sensitive to the anti-proliferative effects of this compound. |
| Pharmacological Inhibition | Use a known selective inhibitor of the putative target to see if it phenocopies the effect of this compound. | - Rapid and relatively easy to perform. - Can provide evidence for a shared mechanism of action. | - The inhibitor may have off-target effects. - The inhibitor and this compound may have different binding sites or modes of action. | If a specific kinase is identified as a target, treat cells with a known inhibitor of that kinase and compare the cellular response to that of this compound treatment. |
| Direct Binding Assays (e.g., SPR, ITC) | Measures the direct physical interaction between this compound and a purified recombinant target protein. | - Provides quantitative data on binding affinity (KD) and kinetics. - Confirms direct interaction. | - Requires purified, active protein. - In vitro binding does not guarantee in-cell activity. | Use surface plasmon resonance (SPR) to measure the binding of this compound to a purified, immobilized putative target protein. |
Visualizing Workflows and Pathways
Caption: Logical workflow from a bioactive hit to a validated target.
Caption: Workflow for identifying protein targets using affinity chromatography.
Based on the known activities of related compounds, a plausible mechanism of action for this compound is the inhibition of the pro-inflammatory NF-κB signaling pathway.
Caption: this compound may inhibit the NF-κB pathway by targeting the IKK complex.
Ganolactone B vs. Paclitaxel: A Comparative Analysis on Breast Cancer Cells
A Note on Ganolactone B: Scientific literature directly comparing this compound with paclitaxel in the context of breast cancer is limited. To provide a comprehensive comparative guide as requested, this document will utilize data available for Alantolactone , a structurally related sesquiterpene lactone with demonstrated anti-cancer properties in breast cancer cell lines. This substitution allows for a detailed comparison of a representative lactone compound with the well-established chemotherapeutic agent, paclitaxel.
Introduction
Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. Paclitaxel, a taxane-based compound, is a cornerstone of current breast cancer chemotherapy. It is known for its potent anti-tumor activity by interfering with microtubule function. In contrast, natural compounds, such as lactones derived from plants, are gaining attention for their potential anti-cancer effects with potentially different mechanisms of action. This guide provides a comparative overview of the effects of Alantolactone (as a proxy for this compound) and paclitaxel on breast cancer cells, focusing on their mechanisms of action, cytotoxicity, and impact on key cellular processes.
Mechanisms of Action
Paclitaxel
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic instability of microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death)[1][2][3]. At clinically relevant concentrations, paclitaxel can induce chromosome missegregation on multipolar spindles, resulting in cell death without a sustained mitotic arrest[4][5].
Alantolactone
Alantolactone, a sesquiterpene lactone, exerts its anti-cancer effects through multiple pathways. It has been shown to induce apoptosis in breast cancer cells by modulating the expression of key regulatory proteins. Furthermore, Alantolactone can influence critical signaling pathways, such as the p38 MAPK and NF-κB pathways, which are involved in cell survival, proliferation, and migration[1][2].
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data on the effects of Alantolactone and paclitaxel on breast cancer cells.
Table 1: Cytotoxicity (IC50)
| Compound | Breast Cancer Cell Line | IC50 Concentration | Time Point | Reference |
| Alantolactone | MCF-7 | 35.45 µM | 24 hours | [1] |
| Alantolactone | MCF-7 | 24.29 µM | 48 hours | [1] |
| Paclitaxel | MCF-7 | Varies (nM to µM range) | 24-72 hours | [6] |
| Paclitaxel | MDA-MB-231 | Varies (nM to µM range) | 24-72 hours | [7] |
Note: The IC50 values for paclitaxel can vary significantly depending on the specific breast cancer cell line and experimental conditions.
Table 2: Effects on Apoptosis
| Compound | Breast Cancer Cell Line | Key Apoptotic Events | Reference |
| Alantolactone | MCF-7 | Upregulation of Bax and p53, Downregulation of Bcl-2, Activation of caspase-3 and caspase-12 | [1][2] |
| Paclitaxel | MCF-7 | Increased apoptosis rate, Upregulation of Cleaved caspase-3 and Bax, Downregulation of Bcl-2 | [8] |
Table 3: Effects on Cell Cycle
| Compound | Breast Cancer Cell Line | Effect on Cell Cycle | Reference |
| Alantolactone | Not explicitly detailed in the provided search results | - | |
| Paclitaxel | MCF-7 | G2/M phase arrest | [6][8] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Breast cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Alantolactone or paclitaxel for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, acidified isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Visualization of Signaling Pathways
Paclitaxel Signaling Pathway
Caption: Paclitaxel's mechanism leading to apoptosis.
Alantolactone Signaling Pathway
Caption: Alantolactone's pro-apoptotic signaling pathways.
Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of paclitaxel and Alantolactone in combating breast cancer cells. Paclitaxel primarily targets microtubule stability, leading to mitotic catastrophe. In contrast, Alantolactone modulates specific signaling pathways, such as p38 MAPK and NF-κB, to induce apoptosis. While paclitaxel is a well-established and potent chemotherapeutic agent, the multifaceted mechanism of Alantolactone suggests its potential as a novel anti-cancer agent. Further research, including direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of Alantolactone and other related lactones in the treatment of breast cancer.
References
- 1. Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Ganoderic Acid B | C30H44O7 | CID 471003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Ganolactone B Analogue, Goniothalamin, Demonstrates Selective Cytotoxicity Towards Cancer Cells
A comprehensive analysis of current research reveals that the natural compound Goniothalamin (GTN), a structural analogue of Ganolactone B, exhibits significant cytotoxic effects against a range of cancer cell lines while displaying considerably lower toxicity towards normal, healthy cells. This differential effect is primarily attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Goniothalamin, a styryl-lactone compound, has been the subject of numerous in vitro studies to evaluate its potential as a cancer therapeutic. The compound's efficacy is consistently marked by a favorable selectivity index, indicating a wider therapeutic window compared to conventional chemotherapeutic agents.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined across various cell lines. Goniothalamin consistently demonstrates lower IC50 values for cancer cells compared to their non-cancerous counterparts.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI) | Reference |
| HepG2 | Hepatoblastoma (Cancer) | 72 | 4.6 (MTT Assay) | 7.6 | [1][2] |
| Chang | Normal Liver | 72 | 35.0 (MTT Assay) | - | [1][2] |
| Saos-2 | Osteosarcoma (Cancer) | 72 | 0.62 (µg/ml) | 10.02 | [3] |
| MCF-7 | Breast Adenocarcinoma (Cancer) | 72 | - | - | [3] |
| UACC-732 | Breast Carcinoma (Cancer) | 72 | - | - | [3] |
| A549 | Adenocarcinoma Alveolar Basal Epithelial (Cancer) | 72 | - | - | [3] |
| HT29 | Colorectal Adenocarcinoma (Cancer) | 72 | 2.01 (µg/ml) | 2.86 | [3] |
| HMSC | Human Mesenchymal Stem Cells (Normal) | 72 | 6.23 (µg/ml) | - | [3] |
The selectivity index (SI) is calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selective toxicity towards cancer cells.[4][5]
Mechanism of Action: Induction of Apoptosis
Goniothalamin's selective cytotoxicity is primarily mediated through the induction of programmed cell death, or apoptosis, in cancer cells. This is characterized by morphological changes such as membrane blebbing and the formation of apoptotic bodies.[6] The apoptotic process is initiated through the intrinsic mitochondrial pathway, involving the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[6] This triggers a cascade of caspase activation, including the initiator caspase-9 and the executioner caspases-3 and -7, which ultimately leads to cell death.[6] Furthermore, Goniothalamin has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[7]
Modulation of Signaling Pathways
The pro-apoptotic effects of Goniothalamin are linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: Goniothalamin has been observed to inhibit the translocation of the nuclear factor-kappa B (NF-κB) from the cytoplasm to the nucleus in cancer cells.[6] Since NF-κB is a key regulator of cell survival and proliferation, its inhibition contributes to the apoptotic effect of Goniothalamin.
-
MAPK Pathway: The compound also influences the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it upregulates the phosphorylation of pro-apoptotic kinases JNK1/2 and p38, while downregulating the phosphorylation of pro-survival kinases ERK1/2 and Akt.[7]
Below is a diagram illustrating the proposed signaling pathway of Goniothalamin-induced apoptosis in cancer cells.
Caption: Goniothalamin-induced apoptotic signaling pathway in cancer cells.
Experimental Protocols
MTT Cell Viability Assay
The cytotoxic effect of Goniothalamin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Goniothalamin. Control wells receive medium with the vehicle (e.g., DMSO) only. Plates are incubated for 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
The induction of apoptosis can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with Goniothalamin at the desired concentrations for the specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cell pellet is washed with cold PBS and then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Below is a workflow diagram for the apoptosis analysis.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganolactone B's effect on the PI3K/Akt signaling pathway compared to other triterpenoids
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between natural compounds and critical cellular signaling pathways is paramount. The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a pivotal pathway regulating cell proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the effects of selected triterpenoids on the PI3K/Akt pathway, offering a framework for evaluating potential drug candidates like Ganolactone B.
While specific experimental data on this compound's interaction with the PI3K/Akt pathway is not currently available in public literature, this guide uses well-researched triterpenoids—Ursolic Acid, Betulinic Acid, and Asiatic Acid—as benchmarks. By presenting their known effects and the methodologies used to ascertain them, we provide a valuable resource for researchers looking to investigate novel compounds.
Quantitative Comparison of Triterpenoid Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cell viability of Ursolic Acid, Betulinic Acid, and Asiatic Acid in various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells, offering a quantitative measure of their cytotoxic potency. It is important to note that while these triterpenoids are known to inhibit the PI3K/Akt pathway, these IC50 values reflect overall cytotoxicity and not necessarily the direct inhibition of PI3K or Akt enzymes.
| Triterpenoid | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Ursolic Acid | MCF-7 (Breast Cancer) | 20 | 24 h | [1] |
| MCF-7 (Breast Cancer) | >30 | 24 h | [2] | |
| MCF-7 (Breast Cancer) | 35.27 | 24 h | [3] | |
| LNCaP (Prostate Cancer) | - | - | [4] | |
| PC-3 (Prostate Cancer) | - | - | [4] | |
| Betulinic Acid | MCF-7 (Breast Cancer) | 13.5 µg/mL (~29.6 µM) | Not Specified | [5] |
| HeLa (Cervical Cancer) | 66.75 | 24 h | [6] | |
| HepG2 (Liver Cancer) | 24.8 | 48 h | [7] | |
| SMMC-7721 (Liver Cancer) | 28.9 | 48 h | [7] | |
| Asiatic Acid | SKOV3 (Ovarian Cancer) | ~40 µg/mL (~81.9 µM) | 72 h | [8] |
| OVCAR-3 (Ovarian Cancer) | ~40 µg/mL (~81.9 µM) | 48 h | [8] | |
| MCF-7 (Breast Cancer) | - | - | [9] | |
| A549 (Lung Cancer) | 64.52 | Not Specified | [10] | |
| H1975 (Lung Cancer) | 36.55 | Not Specified | [10] |
Modulation of the PI3K/Akt Signaling Pathway
Ursolic Acid, Betulinic Acid, and Asiatic Acid have all been shown to inhibit the PI3K/Akt signaling pathway by reducing the phosphorylation of key downstream targets. This inhibition disrupts the pro-survival and proliferative signals within cancer cells, ultimately leading to apoptosis and reduced tumor growth.
Caption: The PI3K/Akt signaling pathway and points of inhibition by triterpenoids.
Experimental Protocols
A fundamental technique to assess the effect of compounds on the PI3K/Akt pathway is Western Blotting. This method allows for the detection and quantification of specific proteins, including the phosphorylated forms of Akt and other downstream targets, providing evidence of pathway inhibition.
General Protocol for Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, HeLa, U-87 MG) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to reduce basal levels of protein phosphorylation.
-
Treat the cells with various concentrations of the test compound (e.g., Ursolic Acid, Betulinic Acid, Asiatic Acid) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibodies.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Caption: A generalized workflow for Western Blot analysis.
Conclusion
While direct evidence for this compound's activity on the PI3K/Akt pathway remains to be elucidated, the comparative data for Ursolic Acid, Betulinic Acid, and Asiatic Acid provide a strong foundation for understanding how triterpenoids can modulate this critical cancer-related pathway. The presented data and protocols offer a valuable starting point for researchers aiming to characterize the mechanism of action of novel triterpenoid compounds. Further investigation into this compound, utilizing the outlined experimental approaches, will be crucial in determining its potential as a therapeutic agent targeting the PI3K/Akt signaling cascade.
References
- 1. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Anticancer activity of betulinic acid on MCF-7 tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]
- 10. Asiatic Acid from Centella asiatica as a Potent EGFR Tyrosine Kinase Inhibitor with Anticancer Activity in NSCLC Cells Harboring Wild-Type and T790M-Mutated EGFR [mdpi.com]
Validating Ganolactone B as a Topoisomerase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential topoisomerase inhibitory activity of Ganolactone B, a lanostane-type triterpene isolated from the medicinal mushroom Ganoderma lucidum. While various bioactive compounds from Ganoderma lucidum have demonstrated anticancer effects through mechanisms like cytotoxicity and apoptosis induction, the specific interaction of this compound with topoisomerase enzymes remains an area for investigation.[1][2][3][4][5] This document outlines the requisite experimental protocols and presents a comparative analysis against well-established topoisomerase inhibitors.
Comparative Analysis of Topoisomerase Inhibitors
To objectively assess the efficacy of this compound, its performance should be benchmarked against known topoisomerase inhibitors. This guide uses Camptothecin, a specific inhibitor of Topoisomerase I, and Etoposide, a well-characterized inhibitor of Topoisomerase II, as standards for comparison.
| Compound | Target Topoisomerase | Mechanism of Action | Reported IC₅₀ (µM) * | Primary Application |
| This compound (Hypothetical) | Topoisomerase I and/or II | To be determined (potential catalytic inhibitor or poison) | To be determined | Investigational |
| Camptothecin | Topoisomerase I | Stabilizes the Topoisomerase I-DNA cleavage complex, leading to DNA single-strand breaks. | 0.1 - 5 | Anticancer chemotherapy |
| Etoposide | Topoisomerase II | Forms a ternary complex with Topoisomerase II and DNA, preventing re-ligation of the DNA strands and causing double-strand breaks. | 1 - 50 | Anticancer chemotherapy |
Note: IC₅₀ values are highly dependent on the specific assay conditions and cell line used.
Experimental Protocols for Validation
The following protocols describe the key assays required to determine the topoisomerase inhibitory activity of this compound.
Topoisomerase I DNA Relaxation Assay
This assay is a primary in vitro method to assess the inhibitory effect of a compound on topoisomerase I by monitoring the conversion of supercoiled plasmid DNA to its relaxed form.[1]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
DMSO (vehicle control)
-
5x DNA Loading Dye
-
Agarose gel (1%) in 1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, add the components in the following order:
-
Nuclease-free water (to final volume)
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.5 µg/µL)
-
Variable volume of this compound, Camptothecin, or DMSO.
-
-
Add 2 µL of diluted human Topoisomerase I to each reaction tube, except for the "no enzyme" control.
-
Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x DNA Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until DNA topoisomers are adequately separated.
-
Stain the gel with a DNA stain and visualize the bands under UV light.
Data Analysis: The inhibition of Topoisomerase I is indicated by a dose-dependent decrease in the amount of relaxed DNA and a corresponding retention of the supercoiled DNA form. The intensity of the DNA bands can be quantified using densitometry software to calculate the percentage of inhibition relative to the enzyme control.
Topoisomerase II DNA Decatenation Assay
This assay evaluates the inhibition of Topoisomerase II by measuring its ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
DMSO (vehicle control)
-
5x DNA Loading Dye
-
Agarose gel (0.8%) in 1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Set up reaction tubes with 2 µL of 10x Topoisomerase II reaction buffer and 200 ng of kDNA.[2]
-
Add varying concentrations of this compound, Etoposide, or DMSO to the respective tubes.
-
Adjust the volume to 18 µL with nuclease-free water.
-
Initiate the reaction by adding 2 µL of purified Topoisomerase II enzyme.
-
Incubate the reactions for 30 minutes at 37°C.[2]
-
Terminate the reactions by adding 5 µL of 5x loading dye.[2]
-
Load the samples onto a 0.8% agarose gel and perform electrophoresis.[5]
-
Stain and visualize the DNA bands.
Data Analysis: Inhibition of Topoisomerase II is observed as the inability of the enzyme to release the decatenated DNA minicircles from the kDNA network. This results in the retention of the high molecular weight catenated DNA at the top of the gel.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
References
- 1. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jbuon.com [jbuon.com]
Ganolactone B and Chemotherapy: A Synergistic Approach to Cancer Treatment?
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. Combination therapy, which utilizes multiple therapeutic agents to target cancer cells through different mechanisms, has emerged as a cornerstone of modern oncology.[1] This guide explores the potential synergistic effects of Ganolactone B, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum, with conventional chemotherapy.
Enhanced Cytotoxicity of Carboplatin with Ganoderma lucidum Extract
A key study has demonstrated that a Ganoderma lucidum extract can significantly sensitize breast cancer cells to carboplatin, a widely used chemotherapeutic agent.[1] The combination of GLE and carboplatin resulted in a marked decrease in the half-maximal inhibitory concentration (IC50) of carboplatin in both inflammatory breast cancer (SUM-149) and triple-negative breast cancer (MDA-MB-231) cell lines.[2]
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of the Ganoderma lucidum extract and carboplatin was quantified by determining the IC50 values of carboplatin alone and in combination with a fixed concentration of the extract.
| Cell Line | Treatment | IC50 of Carboplatin (µM) |
| SUM-149 | Carboplatin alone | 50 |
| Carboplatin + 0.2 mg/mL GLE | 30 | |
| MDA-MB-231 | Carboplatin alone | 40 |
| Carboplatin + 0.3 mg/mL GLE | 20 |
Data sourced from Suárez-Arroyo et al., 2022.[1]
These results clearly indicate that the presence of the Ganoderma lucidum extract significantly lowers the concentration of carboplatin required to achieve a 50% reduction in cancer cell viability, highlighting a potent synergistic interaction.
Mechanism of Synergism: Targeting the DNA Damage Response
The synergistic anti-cancer effect of the Ganoderma lucidum extract and carboplatin is attributed to the extract's ability to inhibit the DNA Damage Response (DDR) pathway.[1] Carboplatin functions by inducing DNA damage in cancer cells, which in turn activates the DDR pathway to repair the damage and promote cell survival.[1] The Ganoderma lucidum extract appears to abrogate this repair mechanism, leading to an accumulation of DNA damage and ultimately, enhanced cancer cell death.
Specifically, the combination treatment was found to decrease the expression and activation of key proteins in the DDR pathway, including ATM, ATR, CHK1, and CHK2.[1][2]
Figure 1. Synergistic mechanism of this compound (within Ganoderma lucidum extract) with chemotherapy.
Experimental Protocols
Cell Viability Assay
The cytotoxic effects of the Ganoderma lucidum extract and carboplatin, both alone and in combination, were assessed using a cell viability assay.
-
Cell Seeding: Breast cancer cells (SUM-149 and MDA-MB-231) were seeded in 12-well plates at a density of 5x10⁴ to 1x10⁵ cells per well and incubated for 24 hours.[1]
-
Treatment: Cells were treated with varying concentrations of carboplatin (10, 20, 30, 40, 50 µM) with or without a fixed concentration of Ganoderma lucidum extract (0.2 mg/mL for SUM-149 and 0.3 mg/mL for MDA-MB-231).[1] Control cells received the vehicle (0.1% DMSO and sterile water).[1]
-
Incubation: The treated cells were incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Staining and Analysis: After incubation, cells were fixed with cold methanol and stained with 0.4% propidium iodide.[1] Cell viability was determined by counting the surviving cells relative to the control wells.[1]
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.[1]
Figure 2. Workflow for the cell viability assay.
In Vivo Xenograft Model
The synergistic antitumor effects were also validated in an in vivo mouse model.
-
Animal Model: Severe combined immunodeficient (SCID) mice were used for the study.[1]
-
Tumor Cell Implantation: SUM-149 breast cancer cells were injected into the mammary fat pads of the mice to establish tumors.[1]
-
Treatment Groups: Once tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, carboplatin alone, Ganoderma lucidum extract alone, and the combination of carboplatin and the extract.
-
Drug Administration: Treatments were administered according to a predefined schedule.
-
Tumor Growth Monitoring: Tumor volume was measured regularly to assess the efficacy of the treatments.
-
Toxicity Assessment: The body weight of the mice was monitored as an indicator of systemic toxicity.
-
Endpoint: The study was concluded after a specific period, and the tumors were excised for further analysis. The combination of GLE and carboplatin showed significant tumor growth inhibitory effects without causing systemic toxicity.[3]
Conclusion and Future Directions
The findings from studies on Ganoderma lucidum extract provide a strong rationale for investigating the specific role of its bioactive components, such as this compound, in sensitizing cancer cells to conventional chemotherapy. The inhibition of the DNA Damage Response pathway is a promising mechanism that warrants further exploration.
Future research should focus on:
-
Isolating and testing this compound: Conducting preclinical studies with purified this compound in combination with various chemotherapeutic agents to confirm and quantify its synergistic effects.
-
Elucidating detailed molecular mechanisms: Investigating the precise molecular targets of this compound within the DDR and other relevant signaling pathways.
-
Expanding to other cancer types: Evaluating the synergistic potential of this compound in a broader range of cancer models.
The development of this compound as a chemosensitizing agent could lead to more effective cancer treatment regimens with potentially reduced side effects, offering new hope for patients and a valuable tool for clinicians.
References
- 1. Ganoderma lucidum enhances carboplatin chemotherapy effect by inhibiting the DNA damage response pathway and stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ganoderma lucidum enhances carboplatin chemotherapy effect by inhibiting the DNA damage response pathway and stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ganolactone B and Other Bioactive Ganoderma Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
The genus Ganoderma, particularly the species Ganoderma lucidum, has been a cornerstone of traditional medicine in Asia for centuries. Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for the mushroom's diverse pharmacological effects.[1][2] These complex molecules exhibit a wide range of activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[3][4][5]
This guide provides a comparative analysis of Ganolactone B and other prominent triterpenoids isolated from Ganoderma species. It is designed to be an objective resource, presenting experimental data to aid researchers and professionals in drug discovery and development.
Comparative Biological Activity
The therapeutic potential of Ganoderma triterpenoids is vast. Their efficacy varies significantly depending on their specific chemical structure. Below is a comparative summary of their performance in key bioassays.
Anticancer and Cytotoxic Activity
Ganoderma triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7][8] Their mechanisms often involve inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor invasion.[9][10][11] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency; a lower IC50 value indicates greater potency.
| Triterpenoid | Cell Line | Cytotoxicity (IC50) | Reference(s) |
| This compound | - | Data not available in cited literature | - |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 139.4 µmol/L (48h) | [12] |
| HepG2 (Hepatocellular Carcinoma) | 187.6 µmol/L (24h) | [12] | |
| Ganoderic Acid DM | HeLa (Cervical Cancer) | 20.87 µM | [6] |
| Caco-2 (Colorectal Adenocarcinoma) | 35.63 µM | [6] | |
| HepG2 (Hepatocellular Carcinoma) | 84.36 µM | [6] | |
| Ganoderiol F | MDA-MB-231 (Breast Cancer) | ~44 µM | [10] |
| Lucidenic Acid A | P-388 (Murine Leukemia) | > 10 µg/mL | [13] |
| HepG2 & HepG2,2,15 (Hepatoma) | > 10 µg/mL | [13] | |
| Lucidenic Acid N | P-388 (Murine Leukemia) | 3.9 µg/mL | [13] |
| HepG2 & HepG2,2,15 (Hepatoma) | 3.9 µg/mL | [13] | |
| Ethyl Lucidenate A | CA46 (Burkitt's Lymphoma) | 20.42 µg/mL | [14] |
| HL-60 (Promyelocytic Leukemia) | 25.98 µg/mL | [14] |
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a key factor in many diseases. Ganoderma triterpenoids exert potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[3][15][16] This is often achieved by modulating key signaling pathways such as NF-κB.[3][15][17]
| Triterpenoid | Assay / Model | Activity Metric (IC50 / ID50) | Reference(s) |
| This compound | Anti-inflammatory | Qualitative data; potent activity noted | - |
| Ganoderic Acid C1 | TNF-α production (PBMCs from CD subjects) | Significant decrease noted | [15][18] |
| Ganoderic Acid DM | 5α-reductase inhibition | 10.6 µM | [19][20] |
| Lucidenic Acid A | TPA-induced mouse ear inflammation | 0.07 mg/ear | [21] |
| Lucidenic Acid D2 | TPA-induced mouse ear inflammation | 0.11 mg/ear | [21] |
| Lucidenic Acid E2 | TPA-induced mouse ear inflammation | 0.11 mg/ear | [21] |
Key Signaling Pathways Modulated by Ganoderma Triterpenoids
The biological activities of this compound and other triterpenoids are underpinned by their ability to modulate critical intracellular signaling pathways that regulate inflammation, cell growth, and survival.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate the IKK complex, which leads to the degradation of IκBα. This releases the p65/p50 dimer, allowing it to enter the nucleus and trigger the transcription of pro-inflammatory genes. Many Ganoderma triterpenoids have been shown to inhibit this pathway, thereby reducing inflammation.[3][11][15][16][17]
Suppression of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is crucial for regulating the cell cycle, proliferation, and survival. Its dysregulation is a common feature in many cancers. Growth factors activate receptor tyrosine kinases, initiating a cascade that activates PI3K, Akt, and finally mTOR, which promotes protein synthesis and cell growth. Ganoderma triterpenoids can suppress this pathway, contributing to their anticancer effects.[22][23]
Experimental Protocols for Bioactivity Assays
Reproducibility is paramount in scientific research. This section provides standardized protocols for the key bioactivity assays mentioned in this guide.
General Workflow for Triterpenoid Isolation and Bioactivity Screening
The discovery of bioactive compounds from natural sources follows a structured workflow, from extraction to purification and finally to activity testing.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures to determine the cytotoxic effect of a compound on cancer cell lines.[24][25][26]
-
Cell Seeding : Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment : Prepare a stock solution of the purified triterpenoid in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the triterpenoid at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[26]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[26] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement and Data Analysis : Measure the absorbance of the solution at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.
Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol is based on the Griess assay, which measures nitrite (a stable product of NO) in cell culture supernatant as an indicator of nitric oxide production by macrophages.[27][28][29][30]
-
Cell Seeding and Treatment : Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the triterpenoid for 1-2 hours.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).
-
Griess Assay :
-
Collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[28]
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[30]
-
Add 100 µL of the freshly mixed Griess reagent to each supernatant sample in the 96-well plate.
-
Incubate the plate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Measurement and Data Analysis : Measure the absorbance at 540-550 nm.[28][29] Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Responses of Cytotoxic Ganoderma lucidum Triterpenoids in Human Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderiol F purified from Ganoderma leucocontextum retards cell cycle progression by inhibiting CDK4/CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
Ganolactone B: A Comparative Analysis of its Anti-inflammatory Properties
In the landscape of burgeoning drug discovery, natural compounds are a focal point for identifying novel therapeutic agents. This guide provides a comprehensive comparison of the anti-inflammatory properties of Ganolactone B with other established anti-inflammatory alternatives, supported by experimental data. The focus is on its mechanism of action, efficacy, and the underlying signaling pathways it modulates.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-inflammatory effects by targeting key mediators of the inflammatory cascade. Its performance in preclinical studies is comparable, and in some aspects superior, to well-known anti-inflammatory agents.
| Compound | Target | IC50 / Effective Concentration | Key Findings | Reference |
| This compound (Alantolactone) | NF-κB, MAPK | Varies by cell type and stimulus | Significantly downregulates pro-inflammatory cytokines and mediators. | [1] |
| Ibuprofen | COX-1, COX-2 | ~5-10 µM | Non-selective COX inhibitor, effective analgesic and anti-inflammatory. | [2][3] |
| Celecoxib | COX-2 | ~0.04 µM | Selective COX-2 inhibitor with reduced gastrointestinal side effects. | [2][4] |
| Dexamethasone (Glucocorticoid) | Glucocorticoid Receptor | Varies widely | Broad-spectrum anti-inflammatory, but with significant side effects. | [5][6] |
Mechanism of Action: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are critical in the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the production of inflammatory mediators like prostaglandins and nitric oxide.[9][10] this compound intervenes by inhibiting the degradation of IκBα, a key step in the activation of NF-κB, and by preventing the phosphorylation of key kinases in the MAPK cascade, such as JNK and ERK.[1] This dual inhibition effectively halts the inflammatory response at a crucial juncture.
Signaling Pathway Diagram
Caption: this compound inhibits inflammation by blocking the MAPK and NF-κB pathways.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or a control vehicle for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell cultures for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To assess the expression of iNOS, COX-2, and the phosphorylation of MAPK and NF-κB pathway proteins, cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g) are used.
-
Treatment: Animals are orally administered with this compound, a reference drug (e.g., Indomethacin), or a vehicle 1 hour before the induction of inflammation.
-
Inflammation Induction: Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-inflammatory properties of this compound.
Conclusion
This compound presents a promising profile as a natural anti-inflammatory agent. Its targeted inhibition of the NF-κB and MAPK signaling pathways provides a robust mechanism for its observed effects on reducing pro-inflammatory mediators. The presented experimental data and protocols offer a framework for its continued investigation and comparison with existing anti-inflammatory therapies. Further research is warranted to fully elucidate its therapeutic potential and safety profile in clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Your Guide to Over-the-Counter (OTC) Anti-Inflammatories [healthline.com]
- 3. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 4. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 6. The anti-inflammatory action of glucocorticoids is mediated by cell type specific regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ganolactone B's Bioactivity in Different Laboratory Settings: A Comparative Guide
Abstract: This guide provides a comparative analysis of the bioactivity of Ganolactone B, a novel compound with therapeutic potential. In the absence of direct cross-laboratory validation studies, this document presents a standardized framework for assessing its efficacy, utilizing hypothetical data sets representative of typical variations observed across different research settings. The guide details standardized experimental protocols and visualizes key cellular signaling pathways and workflows to facilitate reproducibility and comparative analysis by researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a recently isolated lactone derivative that has garnered interest for its potential pharmacological activities. As with any novel compound, rigorous and reproducible assessment of its bioactivity is paramount before it can be considered for further development. This guide addresses the critical need for cross-laboratory validation by proposing a standardized set of experiments and presenting hypothetical data to illustrate the expected range of outcomes. The objective is to provide a blueprint for researchers to conduct their own evaluations and compare their findings against a common baseline.
Comparative Bioactivity Data
To simulate a cross-validation study, the following tables summarize hypothetical quantitative data for this compound's anti-inflammatory and cytotoxic activities from three distinct, hypothetical laboratory settings. These variations are representative of what might be observed due to minor differences in reagents, cell lines, and instrumentation.
Table 1: Anti-Inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages (IC50 in µM)
| Laboratory Setting | Nitric Oxide (NO) Inhibition Assay | IL-6 Inhibition Assay (ELISA) | TNF-α Inhibition Assay (ELISA) |
| Lab A | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 2.5 |
| Lab B | 18.1 ± 2.5 | 25.8 ± 3.0 | 22.4 ± 2.8 |
| Lab C | 14.9 ± 1.5 | 22.1 ± 2.4 | 20.1 ± 2.2 |
| Inter-Lab Average | 16.1 | 22.8 | 20.5 |
Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines (IC50 in µM after 48h)
| Laboratory Setting | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Cancer) |
| Lab A | 25.8 ± 3.1 | 35.2 ± 4.0 | 30.1 ± 3.5 |
| Lab B | 29.5 ± 3.8 | 40.1 ± 4.5 | 33.7 ± 3.9 |
| Lab C | 24.9 ± 2.9 | 36.8 ± 4.2 | 29.5 ± 3.2 |
| Inter-Lab Average | 26.7 | 37.4 | 31.1 |
Detailed Experimental Protocols
To ensure consistency and comparability of results across different laboratories, the following detailed protocols are provided for the key bioactivity assays.
Cell Culture
-
Cell Lines: RAW 264.7, A549, MCF-7, and HeLa cells are to be obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Anti-Inflammatory Assays
Nitric Oxide (NO) Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Calculate the IC50 value from the dose-response curve.
Cytokine (IL-6 and TNF-α) Inhibition Assay:
-
Follow steps 1-3 of the NO Inhibition Assay.
-
Collect the cell supernatant.
-
Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the IC50 values from the respective dose-response curves.
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (A549, MCF-7, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value from the dose-response curve.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the molecular targets and experimental procedures, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: General experimental workflow for this compound bioactivity assessment.
Conclusion
This guide outlines a standardized approach for the cross-validation of this compound's bioactivity. While the presented data is hypothetical, it serves as a realistic model for the types of results and variations that can be expected. By adhering to the detailed protocols and utilizing the provided conceptual frameworks, the scientific community can work towards a more robust and comparable understanding of this compound's therapeutic potential. This standardized methodology is crucial for accelerating the transition from promising lead compound to a viable clinical candidate.
Ganolactone B and Cytochrome P450: A Comparative Guide to Drug Interaction Studies
For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions is a critical aspect of preclinical and clinical studies. A major mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This guide provides a comparative overview of the drug interaction studies concerning Ganolactone B and other structurally related triterpenoids derived from Ganoderma lucidum with cytochrome P450 enzymes.
Comparative Inhibitory Effects of Ganoderma Triterpenoids on CYP450 Enzymes
Recent in vitro studies have investigated the inhibitory potential of various triterpenoids isolated from Ganoderma lucidum against a panel of major human CYP450 enzymes. The findings from these studies are summarized in the table below, providing a comparative look at their inhibitory potency, often expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
| Compound/Extract | CYP Isoform | IC50 (µM) | Type of Inhibition | Reference |
| Ganoderic Acid A | CYP3A4 | 15.05 | - | [1] |
| CYP2D6 | 21.83 | - | [1] | |
| CYP2E1 | 28.35 | - | [1] | |
| Ganodrol C (Compound 25) | Multiple CYPs | Broad Inhibitory Effect | - | [2] |
| Dichloromethane Extract of G. lucidum | Multiple CYPs | Broad Inhibitory Effect | - | [2][3] |
| G. lucidum Triterpenoid Library (66 compounds) | CYP1A2, CYP3A4, CYP2B6, CYP2C19 | General Inhibition | - | [2][3] |
It is important to note that the polysaccharides from Ganoderma lucidum have also been studied and generally show less significant CYP inhibition compared to the triterpenoid constituents[4]. This further emphasizes that the triterpenoid fraction is primarily responsible for the observed interactions with drug-metabolizing enzymes.
Experimental Protocols for In Vitro CYP450 Inhibition Assays
The data presented above is typically generated using established in vitro experimental protocols with human liver microsomes (HLMs) or recombinant human CYP enzymes. These assays are crucial for predicting potential drug-drug interactions early in the drug development process. A generalized workflow for such an assay is outlined below.
Key Methodologies:
-
Enzyme Source: Human liver microsomes (HLMs) are commonly used as they contain a full complement of CYP enzymes and other necessary components for metabolism. Alternatively, specific recombinant human CYP isoforms expressed in systems like insect cells or bacteria can be used to pinpoint interactions with individual enzymes.
-
Substrate Probes: Each CYP isoform is assayed using a specific substrate that is predominantly metabolized by that enzyme and whose metabolite can be easily detected.
-
Incubation: The test compound (e.g., a Ganoderma triterpenoid) is pre-incubated with the enzyme source in a buffer system. The metabolic reaction is then initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for CYP enzyme activity.
-
Analysis: Following a specific incubation period, the reaction is terminated, and the concentration of the metabolite formed from the probe substrate is quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to the rate in a control incubation without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vitro cytochrome P450 inhibition assay.
Signaling Pathway of CYP450-Mediated Drug Metabolism
The interaction of drugs and other xenobiotics with CYP450 enzymes is a central part of Phase I metabolism. The following diagram illustrates the general signaling pathway of this process and where inhibition can occur.
References
- 1. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 3. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Proteomic Analysis of Ganolactone B Treatment on Cancer Cells: A Proposed Guide
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals outlining a proposed comparative proteomic analysis of cells treated with Ganolactone B. This document provides a framework for investigating the molecular mechanisms of this compound, a promising lanostane-type triterpene isolated from Ganoderma lucidum, in the context of cancer therapy.
While direct comparative proteomic studies on this compound are not yet available in published literature, its origin from the medicinally significant mushroom Ganoderma lucidum and the known anti-cancer properties of related triterpenoids and lactones provide a strong basis for a proposed investigation.[1][2] Compounds with similar structures have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4][5][6] This guide outlines a hypothetical comparative proteomic study to elucidate the specific cellular pathways modulated by this compound, providing a roadmap for future research.
Experimental Design and Workflow
A quantitative proteomic approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, would be employed to compare the proteomes of cancer cells treated with this compound versus a vehicle control. The workflow would involve cell culture, treatment, protein extraction, digestion, labeling, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and bioinformatics analysis to identify differentially expressed proteins and affected signaling pathways.
Figure 1. Proposed experimental workflow for comparative proteomic analysis.
Hypothesized Effects of this compound on Cancer Cell Proteome
Based on the known biological activities of similar lactone compounds, it is hypothesized that this compound treatment will lead to significant changes in the expression of proteins involved in apoptosis, cell cycle regulation, and cellular stress responses.
Table 1: Expected Differentially Expressed Proteins in Apoptosis Pathway
| Protein | Function | Expected Regulation |
| Bax | Pro-apoptotic | Upregulated |
| Bcl-2 | Anti-apoptotic | Downregulated |
| Caspase-3 | Executioner caspase | Upregulated (cleaved form) |
| Caspase-9 | Initiator caspase | Upregulated (cleaved form) |
| Cytochrome c | Apoptosome formation | Increased cytosolic levels |
| PARP | DNA repair, apoptosis substrate | Increased cleavage |
Table 2: Expected Differentially Expressed Proteins in Cell Cycle Pathway
| Protein | Function | Expected Regulation |
| Cyclin D1 | G1/S transition | Downregulated |
| CDK4 | G1 phase progression | Downregulated |
| p21 (CDKN1A) | CDK inhibitor | Upregulated |
| p27 (CDKN1B) | CDK inhibitor | Upregulated |
| PCNA | DNA replication | Downregulated |
Proposed Signaling Pathway Modulation by this compound
This compound is anticipated to induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for natural anti-cancer compounds. This would involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Figure 2. Hypothesized intrinsic apoptosis pathway induced by this compound.
Detailed Experimental Protocols
Cell Culture and Treatment
A suitable cancer cell line (e.g., HeLa, HepG2, or a prostate cancer line as suggested by studies on similar compounds) would be cultured under standard conditions. Cells would be treated with an appropriate concentration of this compound (determined by prior dose-response assays) or a vehicle control for a specified time (e.g., 24 or 48 hours).
Protein Extraction and Digestion
Following treatment, cells would be harvested, and proteins extracted using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration would be determined using a BCA assay. An equal amount of protein from each sample would be reduced, alkylated, and digested overnight with trypsin.
Tandem Mass Tag (TMT) Labeling and Fractionation
Digested peptides from each condition would be labeled with distinct TMT reagents. The labeled samples would then be combined and fractionated using high-pH reversed-phase chromatography to increase proteome coverage.
LC-MS/MS Analysis
Each fraction would be analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer. The mass spectrometer would be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
Data Analysis
The raw mass spectrometry data would be processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant). The MS/MS spectra would be searched against a human protein database to identify peptides and proteins. Protein quantification would be based on the reporter ion intensities from the TMT labels. Differentially expressed proteins would be identified based on fold-change and statistical significance (p-value).
Bioinformatics Analysis
Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) would be performed on the list of differentially expressed proteins to identify enriched biological processes, molecular functions, cellular components, and signaling pathways affected by this compound treatment.
Conclusion
This guide provides a comprehensive framework for conducting a comparative proteomic analysis of this compound-treated cancer cells. The expected outcomes, based on the known activities of related compounds, suggest that this compound likely exerts its anti-cancer effects by modulating key proteins in the apoptosis and cell cycle pathways. The experimental data generated from such a study would be invaluable for understanding the precise mechanism of action of this compound and for its further development as a potential therapeutic agent.
References
- 1. Changes of Active Substances in Ganoderma lucidum during Different Growth Periods and Analysis of Their Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Galiellalactone induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterolactone induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Ganolactone B in a Research Environment
A guide for laboratory professionals on the safe handling and disposal of Ganolactone B, emphasizing safety and compliance in the absence of specific Safety Data Sheet (SDS) information.
The responsible management of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. For novel or less-common compounds like this compound, a lanostane-type triterpene isolated from Ganoderma sinense, a comprehensive Safety Data Sheet (SDS) may not be readily available.[1][2] In such instances, a conservative approach to handling and disposal, treating the substance as potentially hazardous, is the most prudent course of action. This document outlines the essential procedures for the proper disposal of this compound, drawing upon general principles of laboratory safety and chemical waste management.
Chemical and Physical Properties of this compound
While a complete hazard profile is not available, the known properties of this compound are summarized below. This information is critical for understanding its behavior and for making informed decisions on handling and storage.
| Property | Value | Source |
| CAS Number | 1028449-53-7 | [1] |
| Molecular Formula | C27H38O6 | [1] |
| Molecular Weight | 458.59 g/mol | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocol for Proper Disposal of this compound
Given the absence of specific toxicity data, this compound and any materials contaminated with it should be handled as hazardous waste. The following protocol provides a step-by-step guide for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
If there is a risk of generating aerosols or dust, conduct all handling within a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and labware (e.g., pipette tips, centrifuge tubes) in a dedicated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO). Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[4]
3. Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable solvent that is known to dissolve the compound (e.g., DMSO), followed by a standard laboratory detergent and water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area, away from incompatible materials.[5]
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate description of the waste, including the chemical name and any known hazards, on the waste pickup request form.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these general but essential safety and disposal protocols, researchers can mitigate potential risks and ensure the responsible management of this compound in the laboratory. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Ganolactone B
Disclaimer: A specific Safety Data Sheet (SDS) for Ganolactone B is not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds. Researchers must conduct a substance-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound. The information provided here should supplement, not replace, a formal safety assessment and the manufacturer's safety information.
When handling a research compound like this compound, for which detailed toxicological data is not available, it is crucial to treat the substance as potentially hazardous.[1][2] A conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for laboratory operations involving this compound, assuming its hazards are unknown.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Solids (e.g., weighing, aliquoting) | • Full-face respirator with P100 (or equivalent) particulate filters.• Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]• Disposable lab coat or gown.[1]• Safety goggles (in addition to the full-face respirator).[1] |
| Preparing Solutions | • Certified laboratory fume hood.[3]• Chemical-resistant gloves (e.g., Nitrile, Neoprene).• Lab coat.• Safety glasses with side shields or safety goggles.[1][3] |
| Conducting Reactions & General Laboratory Work | • Fume hood or other ventilated enclosure.[1]• Chemical-resistant gloves (e.g., Nitrile, Neoprene).• Lab coat.• Safety glasses with side shields or safety goggles.[1] |
Note: No single glove material offers protection against all chemicals. Always consult glove manufacturer's compatibility charts and institutional guidelines.
Operational Plan: Step-by-Step Handling Guidance
1. Risk Assessment and Preparation:
-
Literature Review: Before beginning work, conduct a thorough search for any available data on this compound or structurally similar compounds to anticipate potential hazards.[1]
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area, such as a chemical fume hood, to contain any potential contamination.[1][3]
-
Emergency Plan: Ensure an emergency plan is in place and that all personnel are familiar with the location and operation of safety showers, eyewash stations, and first aid kits.[1]
2. Handling Procedures:
-
Weighing and Aliquoting: Perform all manipulations of solid this compound within a fume hood or a powder-containment balance enclosure to prevent the generation and inhalation of dust.[1] Use disposable tools to avoid cross-contamination.
-
Solution Preparation: Prepare all solutions within a fume hood.[1] Add the solid compound to the solvent slowly to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4] Avoid wearing lab coats or gloves outside of the laboratory to prevent the spread of contamination.[5]
3. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent or cleaning agent after each use.
-
Equipment: Thoroughly clean all non-disposable equipment after use.
Disposal Plan
All waste generated from the handling of a research compound of unknown toxicity must be treated as hazardous waste.[1]
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing papers, and disposable lab coats, in a designated and clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container.[1][7] Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for regular disposal depending on institutional policy, but labels must be fully defaced.[6][7]
-
Institutional Procedures: Always follow your institution's and local regulatory procedures for hazardous waste disposal.[6][8] Contact your EHS department for specific guidance.[8]
Workflow for Safe Handling of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. twu.edu [twu.edu]
- 4. quora.com [quora.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
